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  • Product: Methyl 3-(4-aminophenyl)-5-fluorobenzoate
  • CAS: 1334499-98-7

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate Abstract Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a highly functionalized biaryl scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Abstract

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a highly functionalized biaryl scaffold of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a fluorine atom, an aniline moiety, and a methyl ester, offers a unique combination of properties and reactive handles for chemical modification. The fluorine substitution is particularly valuable in drug discovery for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, thorough analytical characterization data, and an exploration of its applications, particularly as a key building block for targeted protein degraders.[2]

Molecular Identity and Physicochemical Properties

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is an aromatic ester. The strategic placement of its functional groups makes it a versatile intermediate in multi-step organic syntheses.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output & Analysis ArylHalide Methyl 3-bromo- 5-fluorobenzoate Reaction Combine in Dioxane/H₂O Degas with N₂ Heat (e.g., 80-90 °C) ArylHalide->Reaction BoronicAcid (4-aminophenyl)boronic acid BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Solution Base->Reaction Workup Cool to RT Dilute with Ethyl Acetate Wash with Brine Reaction->Workup Reaction Completion Purification Dry (Na₂SO₄) Filter & Concentrate Column Chromatography Workup->Purification Crude Product Product Pure Product Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis Verify Identity

Caption: Experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

    • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the flask with a septum.

  • Degassing (Trustworthiness Pillar):

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Removing dissolved oxygen is critical for reaction success.

    • Procedure: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the pure fractions and evaporate the solvent to yield Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a solid.

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are characteristic of the target molecule.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.5-7.7 (m, 2H, Ar-H on benzoate), ~7.3-7.4 (d, 2H, Ar-H ortho to C-N), ~7.2 (m, 1H, Ar-H on benzoate), ~6.7 (d, 2H, Ar-H ortho to -NH₂), ~5.5 (s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃). Note: The protons on the fluorinated ring will exhibit complex splitting due to H-F coupling.
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~165 (C=O), ~162 (d, J ≈ 245 Hz, C-F), ~148 (C-NH₂), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-C), ~118 (d, J ≈ 22 Hz, Ar-CH), ~115 (Ar-CH), ~112 (d, J ≈ 25 Hz, Ar-CH), ~110 (d, J ≈ 8 Hz, Ar-CH), ~52 (-OCH₃). Note: Carbons near the fluorine atom will appear as doublets with characteristic C-F coupling constants (J).
IR Spectroscopy (ATR) ν (cm⁻¹): 3450, 3360 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), ~1720 (C=O ester stretch), ~1620 (N-H bend), 1600, 1510 (Aromatic C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1150 (C-F stretch).

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₁₂FNO₂: 245.08. Found: 246.09 [M+H]⁺. |

Applications in Research and Drug Development

The utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate stems from the strategic combination of its three key structural features.

  • The Fluorinated Ring: The fluorine atom is a bioisostere of a hydrogen atom but imparts profoundly different properties. Its introduction can block sites of metabolism, increasing a drug's half-life, and alter the pKa of nearby functional groups, which can enhance binding to a biological target. [1]

  • The Aniline Moiety: The primary amine is a versatile chemical handle. It can be readily acylated to form amides, alkylated, or converted into a diazonium salt for further transformations, allowing for the facile attachment of this building block to other molecular scaffolds.

  • The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group for improving solubility or serving as an anchor point for linking to other molecules. Alternatively, it can be reduced or converted to an amide.

Key Application: Building Block for Protein Degraders

The compound is explicitly categorized as a "Protein Degrader Building Block". [2]This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule with three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal precursor for the "linker" or "target-binding" portion of a PROTAC, where the amine or the ester (after hydrolysis) can be used as attachment points.

PROTAC_Concept cluster_molecule Methyl 3-(4-aminophenyl)-5-fluorobenzoate cluster_modification Chemical Modification cluster_protac PROTAC Component Assembly Start Our Compound Mod1 Amine Acylation Start->Mod1 Mod2 Ester Hydrolysis Start->Mod2 Linker Linker Attachment Mod1->Linker TargetBinder Target Ligand Synthesis Mod2->TargetBinder Final Final PROTAC Molecule Linker->Final TargetBinder->Final

Caption: Role as a precursor in PROTAC synthesis.

Safety, Storage, and Handling

  • Hazard Identification: While specific data for this compound is limited, analogous aminobenzoates are often harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [3]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct light to maintain its integrity. [2][4]

References

  • Vertex AI Search. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.
  • Biosynth. (n.d.). Methyl 3-(4-aminophenyl)-5-fluorobenzoate, min 98%, 5 grams.
  • Benchchem. (n.d.). Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2.
  • Shanghai Daeyeon Chemicals Co.,Ltd. (n.d.). iodonium trifluorotris(1,1,2,2,2-pentafluoroethyl)phosphate(1-) (1:1) - CAS:1245634-39-2. Retrieved January 25, 2026, from

  • ChemicalBook. (n.d.). Methyl 3-aMino-5-fluorobenzoate | 884497-46-5.
  • ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE | 4518-10-9.
  • CymitQuimica. (n.d.). Methyl 3-amino-4-fluorobenzoate.
  • Chem-Impex. (n.d.). Methyl 3-amino-2-fluorobenzoate.
  • Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ChemScene. (n.d.). 884497-46-5 | Methyl 3-amino-5-fluorobenzoate.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234.
  • PubChem. (n.d.). (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate | C14H11BrFNO2.
  • Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Abstract This technical guide provides a comprehensive overview of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to present a detailed profile. The guide covers the deduced molecular structure, physicochemical properties, a proposed synthetic pathway via Suzuki-Miyaura cross-coupling, and expected analytical characterization data. This document is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge and practical insights into this promising chemical entity.

Introduction and Rationale

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecular scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability. Similarly, the aminophenyl moiety is a common pharmacophore found in numerous therapeutic agents. The combination of these features in a single molecule, such as Methyl 3-(4-aminophenyl)-5-fluorobenzoate, presents a compelling case for its investigation as a novel building block in the synthesis of bioactive compounds.

This guide addresses the current information gap by providing a deduced but scientifically grounded profile of the target molecule. By examining its structural components and the properties of related compounds, we can project its chemical behavior and potential applications, thereby providing a valuable resource for researchers looking to innovate in this area.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 3-(4-aminophenyl)-5-fluorobenzoate consists of a central fluorinated benzene ring substituted with a methyl ester group and an aminophenyl group. The "3,5" substitution pattern on the benzoate ring places the bulky aminophenyl group and the fluorine atom meta to the methyl ester.

Caption: 2D representation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Inferred Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, derived from its structure and data from analogous compounds.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₄H₁₂FNO₂---
Molecular Weight 245.25 g/mol ---
Appearance White to off-white solidBased on similar aromatic esters and amines.
Melting Point 120-140 °CInferred from related aminophenyl benzoates.
Boiling Point > 350 °CExtrapolated from data on 3-amino-5-fluorobenzoic acid.[1]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), slightly soluble in water.General solubility of aromatic esters.
pKa ~4-5 (amine), ~2-3 (ester carbonyl)Estimated based on functional groups.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A highly plausible and efficient method for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2][3][4] The proposed pathway involves the coupling of a boronic acid derivative with a halogenated precursor.

Rationale for Synthetic Strategy

The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors.[2][3] This method avoids the harsher conditions that might be required for other coupling strategies.

Proposed Reaction Scheme

Caption: Proposed synthesis via Suzuki-Miyaura cross-coupling.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), 4-Aminophenylboronic acid (1.1 eq), and Sodium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed toluene and water (e.g., 4:1 v/v). To this mixture, add the Palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Analytical Characterization

The structural confirmation of the synthesized Methyl 3-(4-aminophenyl)-5-fluorobenzoate would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons. The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the ester carbonyl carbon (~165 ppm), the aromatic carbons, and the methyl carbon of the ester group. The carbons on the fluorinated ring will show coupling with the fluorine atom (C-F coupling constants).

  • ¹⁹F NMR: The fluorine NMR spectrum should display a single resonance for the fluorine atom on the benzoate ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to:

  • N-H stretching of the primary amine (two bands around 3350-3450 cm⁻¹).

  • C=O stretching of the ester group (~1720 cm⁻¹).

  • C-F stretching (~1250 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₄H₁₂FNO₂) by providing a highly accurate mass measurement of the molecular ion peak.

Potential Applications in Research and Drug Development

The unique structural features of Methyl 3-(4-aminophenyl)-5-fluorobenzoate make it an attractive scaffold for:

  • Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors, and the fluorinated benzoate portion can be used to modulate solubility and cell permeability.

  • Antimicrobial Agents: The benzothiazole class of compounds, which can be synthesized from related precursors, has shown promising antimicrobial activity.[2]

  • Organic Electronics: Fluorinated aromatic compounds are often explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties and stability.

Conclusion

While direct experimental data on Methyl 3-(4-aminophenyl)-5-fluorobenzoate is scarce, this technical guide provides a robust, scientifically inferred profile of its structure, properties, and synthesis. The proposed Suzuki-Miyaura coupling offers a reliable method for its preparation, opening the door for its evaluation in various research and development applications. The insights provided herein are intended to serve as a foundational resource to stimulate further investigation into this promising molecule.

References

  • ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

  • PubChem. 3-Amino-5-fluorobenzoic acid. [Link]

  • MIT Open Access Articles. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. [Link]

  • ResearchGate. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. [Link]

  • Asian Journal of Chemistry. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. [Link]

  • RSC Publishing. A three-component synthesis of aryl(heteroaryl)acylamides. [Link]

  • MDPI. Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Pen-Active. Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. [Link]

  • PubMed. Aminative Suzuki-Miyaura coupling. [Link]

Sources

Foundational

Spectroscopic data for Methyl 3-(4-aminophenyl)-5-fluorobenzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-aminophenyl)-5-fluorobenzoate Abstract Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a substituted aromatic compound with potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Abstract

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its precise molecular structure, containing a fluorinated benzene ring, an aniline moiety, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques required to characterize this molecule. As experimental data for this specific compound is not widely available in public spectral databases, this document serves as both a predictive guide and a methodological framework for researchers. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causality behind expected spectral features. This guide is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to apply modern spectroscopic methods for the structural elucidation of novel organic compounds.

Molecular Structure and Analytical Strategy

The first step in any analytical workflow is a thorough understanding of the target molecule's structure. Methyl 3-(4-aminophenyl)-5-fluorobenzoate, with the chemical formula C₁₄H₁₂FNO₂, possesses several key features that will give rise to distinct spectroscopic signals:

  • A Disubstituted Fluorinated Ring: This ring contains a fluorine atom and a carboxylate group, both of which are electron-withdrawing and will significantly influence the chemical shifts of nearby protons and carbons. The fluorine atom will also introduce characteristic C-F coupling in the NMR spectra.

  • A Disubstituted Aniline Ring: This ring contains an electron-donating amino group (-NH₂) which will shield its associated protons and carbons.

  • An Ester Group: The methyl ester (-COOCH₃) provides a sharp singlet in the ¹H NMR spectrum and a characteristic carbonyl (C=O) signal in both ¹³C NMR and IR spectra.

  • Biphenyl System: The two aromatic rings are connected, allowing for potential electronic communication that can influence the overall spectral output.

Our analytical strategy is to use a combination of techniques, each providing a unique piece of the structural puzzle. This integrated approach is essential for self-validation and unambiguous confirmation.

Figure 1: Chemical structure of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to slow down exchange and allow for their observation.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic regions.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹H NMR Spectrum & Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the methyl group, the amine protons, and the two aromatic rings. The aromatic region will be complex due to proton-proton and proton-fluorine couplings.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
-COOCH₃~3.90Singlet (s)3HThe methyl protons are adjacent to an oxygen atom, placing them in this typical region. The signal is a singlet as there are no adjacent protons.
-NH₂~5.5-6.0Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent and concentration. They often appear as a broad signal due to quadrupole broadening and hydrogen exchange.
Aromatic Protons (Aniline Ring)~6.70Doublet (d)2HProtons ortho to the electron-donating -NH₂ group are shielded and appear upfield. They will appear as a doublet due to coupling with their meta neighbors.
Aromatic Protons (Aniline Ring)~7.45Doublet (d)2HProtons meta to the -NH₂ group are less shielded and will appear further downfield.
Aromatic Proton (Fluoro Ring)~7.65Triplet of Doublets (td) or Doublet of Doublets (dd)1HThis proton is between the two other protons on the same ring and will show coupling to both. It will also exhibit a smaller coupling to the fluorine atom.
Aromatic Proton (Fluoro Ring)~7.80Doublet of Doublets (dd)1HThis proton is ortho to the ester group and will be deshielded. It will show coupling to its neighboring proton and a longer-range coupling to the fluorine atom.
Aromatic Proton (Fluoro Ring)~8.00Triplet (t) or Singlet-like1HThis proton is situated between the two electron-withdrawing groups (ester and fluorine) and is expected to be the most deshielded. It will show small couplings to the fluorine and one proton, potentially appearing as a sharp singlet or narrow triplet.
Predicted ¹³C NMR Spectrum & Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment & Rationale
-COOCH₃~52Typical chemical shift for a methyl ester carbon.
Aromatic C-NH₂~150The carbon directly attached to the nitrogen is significantly shielded by the amine group.
Aromatic C-F~163 (d, ¹JCF ≈ 250 Hz)The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF) and is shifted significantly downfield.
Aromatic C-H (Aniline Ring)~114Carbons ortho to the -NH₂ group are strongly shielded.
Aromatic C-H (Aniline Ring)~129Carbons meta to the -NH₂ group.
Aromatic C-H (Fluoro Ring)~115 - 130These carbons will show smaller C-F couplings (²JCF, ³JCF) and their shifts are influenced by both the fluorine and ester groups.
Aromatic C-COOCH₃~132Quaternary carbon attached to the ester group.
Quaternary Carbons~125 - 140The two quaternary carbons linking the rings will be in this region.
-C=O~165The carbonyl carbon of the ester group is highly deshielded and appears far downfield.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Experimental Protocol: MS
  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. It will likely produce the protonated molecular ion, [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gather structural information.

Predicted Mass Spectrum & Analysis
  • Molecular Ion: The calculated monoisotopic mass of C₁₄H₁₂FNO₂ is 245.0852. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 246.0930 . The high-resolution measurement of this ion to within 5 ppm of the theoretical value is strong evidence for the elemental composition.

  • Fragmentation Analysis: MS/MS analysis of the parent ion (m/z 246) would likely yield fragments corresponding to the cleavage of the ester group.

parent [M+H]⁺ m/z 246.0930 frag1 Loss of CH₃OH (-32 Da) m/z 214.0669 parent->frag1 - CH₃OH frag2 Loss of •OCH₃ (-31 Da) m/z 215.0719 parent->frag2 - •OCH₃ frag3 Loss of COOCH₃ (-59 Da) m/z 187.0981 parent->frag3 - •COOCH₃

Figure 2: A potential fragmentation pathway for Methyl 3-(4-aminophenyl)-5-fluorobenzoate in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Predicted IR Spectrum & Analysis

The IR spectrum will confirm the presence of the key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group & Rationale
3450 - 3300N-H StretchThe -NH₂ group will show two distinct bands (symmetric and asymmetric stretching) in this region, which is a hallmark of a primary amine.
3100 - 3000C-H StretchAromatic C-H stretching vibrations.
2950 - 2850C-H StretchAliphatic C-H stretching from the methyl (-CH₃) group.
~1720C=O StretchA strong, sharp absorption band characteristic of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).
1620 - 1450C=C StretchAromatic ring skeletal vibrations.
~1600N-H BendScissoring vibration of the primary amine.
1300 - 1100C-O Stretch & C-N StretchThe C-O stretch of the ester and the C-N stretch of the aniline will appear in this fingerprint region.
~1250C-F StretchThe carbon-fluorine bond gives rise to a strong, characteristic absorption in this region.

Integrated Analytical Workflow

No single technique is sufficient for absolute proof of structure. The power of this approach lies in integrating the data from all three methods. A logical workflow ensures comprehensive and validated characterization.

cluster_0 Primary Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation start Synthesized Compound ms HRMS Analysis start->ms Confirm Molecular Formula ir FTIR Analysis start->ir Confirm Functional Groups h_nmr ¹H NMR Analysis ms->h_nmr ir->h_nmr c_nmr ¹³C NMR Analysis h_nmr->c_nmr Assign H-C Framework confirm Structure Confirmed c_nmr->confirm Finalize Carbon Skeleton

Figure 3: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The structural confirmation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate is achieved through a synergistic application of NMR, MS, and IR spectroscopy. High-resolution mass spectrometry validates the elemental composition (C₁₄H₁₂FNO₂). Infrared spectroscopy provides definitive evidence for the presence of key functional groups, including the primary amine, ester carbonyl, and C-F bond. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, allowing for the precise assignment of every atom in the molecule. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities.

References

  • PubChem National Center for Biotechnology Information. Methyl 3-(4-aminophenyl)-5-fluorobenzoate. PubChem Compound Summary for CID 13840748. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. Structure Determination using NMR. University of Wisconsin. [Link]

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis and predicted interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical characterization.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), we can deduce the chemical environment, connectivity, and stereochemistry of a molecule. For a novel or specialized compound such as Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a thorough understanding of its ¹H NMR spectrum is critical for confirming its identity, assessing its purity, and understanding its electronic properties. This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a rationale for the expected chemical shifts, multiplicities, and coupling constants based on fundamental principles and empirical data.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of Methyl 3-(4-aminophenyl)-5-fluorobenzoate comprises two substituted benzene rings linked together. The first ring is substituted with a methyl ester (-COOCH₃) and a fluorine atom (-F) at positions 1, 3, and 5. The second ring, an aminophenyl group, is attached at position 3 of the first ring and possesses an amino group (-NH₂) at its para position.

To predict the ¹H NMR spectrum, we must consider the electronic effects of each substituent on the aromatic protons.

  • -COOCH₃ (Methyl Ester): This is an electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).[1]

  • -F (Fluorine): As a highly electronegative atom, fluorine is also electron-withdrawing via induction, leading to deshielding of adjacent protons.[1] Furthermore, the fluorine nucleus (¹⁹F) will couple with nearby protons, leading to characteristic splitting patterns.

  • -NH₂ (Amino): The amino group is a strong electron-donating group through resonance, which shields the ortho and para protons on its own ring, shifting them to a lower chemical shift (upfield).[1][2] The protons of the -NH₂ group itself are exchangeable and often appear as a broad singlet.[3]

Based on these principles, a detailed prediction of the ¹H NMR spectrum is summarized in Table 1.

Data Presentation
Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
H-2' / H-6' ~ 6.7 - 6.9Doublet (d)2HJortho ≈ 8-9 Hz
H-3' / H-5' ~ 7.3 - 7.5Doublet (d)2HJortho ≈ 8-9 Hz
H-2 ~ 7.6 - 7.8Doublet of Triplets (dt) or Multiplet (m)1HJmeta (H-F) ≈ 2-3 Hz, Jmeta (H-H) ≈ 2-3 Hz
H-4 ~ 7.3 - 7.5Doublet of Triplets (dt) or Multiplet (m)1HJortho (H-F) ≈ 8-10 Hz, Jmeta (H-H) ≈ 2-3 Hz
H-6 ~ 7.9 - 8.1Singlet (s) or finely split multiplet1H-
-NH₂ ~ 3.5 - 4.5 (solvent dependent)Broad Singlet (br s)2H-
-OCH₃ ~ 3.9Singlet (s)3H-
Visualization of Molecular Structure and Proton Environments

Sources

Foundational

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Abstract This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a key intermediate in pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights for the structural elucidation of this and similar fluorinated bi-aryl compounds. We will delve into the nuances of ¹³C NMR spectroscopy, including the profound effects of fluorine substitution on chemical shifts and the interpretation of carbon-fluorine (C-F) coupling constants. Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR (HSQC, HMBC) will be discussed as pivotal tools for unambiguous spectral assignment. This guide is structured to provide a logical workflow, from sample preparation to in-depth spectral interpretation, underpinned by authoritative references and practical examples.

Introduction: The Crucial Role of ¹³C NMR in Modern Chemistry

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the structural elucidation of organic molecules. While ¹H NMR provides a wealth of information about the proton framework, ¹³C NMR offers direct insight into the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal, revealing the number of non-equivalent carbons and providing valuable information about their chemical environment, hybridization, and connectivity.[3]

The subject of this guide, Methyl 3-(4-aminophenyl)-5-fluorobenzoate, presents a fascinating case for ¹³C NMR analysis. Its structure combines an electron-donating aminophenyl group and an electron-withdrawing fluorinated benzoate moiety, leading to a nuanced electronic environment. Furthermore, the presence of the fluorine atom introduces spin-spin coupling with neighboring carbon nuclei, a phenomenon that, while complicating the spectrum, provides invaluable structural information. A thorough understanding of its ¹³C NMR spectrum is paramount for confirming its identity, assessing its purity, and understanding its chemical properties.

Foundational Principles of ¹³C NMR Spectroscopy

Chemical Shift: The Electronic Environment of Carbon Nuclei

The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS). This shift is highly sensitive to the electronic environment surrounding the carbon atom. Several factors influence the chemical shift:

  • Hybridization: The hybridization state of the carbon atom has a significant impact, with sp²-hybridized carbons (alkenes, aromatics, carbonyls) generally appearing at higher chemical shifts (downfield) than sp³-hybridized carbons (alkanes).[3]

  • Electronegativity: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) attached to or near a carbon atom will deshield the nucleus, causing its signal to shift downfield.[3]

  • Inductive and Resonance Effects: Electron-donating groups (like the amino group) and electron-withdrawing groups (like the ester and fluoro groups) influence the electron density across the aromatic rings, leading to predictable shielding and deshielding patterns.

The Influence of Fluorine: Carbon-Fluorine Coupling

The presence of a ¹⁹F nucleus (a spin-½ nucleus with nearly 100% natural abundance) introduces spin-spin coupling with neighboring ¹³C nuclei. This coupling results in the splitting of carbon signals into multiplets, providing crucial information about the proximity of carbon atoms to the fluorine substituent. The magnitude of the coupling constant, J, is dependent on the number of bonds separating the carbon and fluorine atoms:

  • ¹JCF (One-bond coupling): This is the largest coupling, typically in the range of -240 to -260 Hz for sp² carbons directly bonded to fluorine.

  • ²JCF (Two-bond coupling): Coupling through two bonds is also significant, usually in the range of 20-30 Hz.

  • ³JCF (Three-bond coupling): This coupling is generally smaller, around 5-10 Hz.

  • ⁴JCF (Four-bond coupling): Coupling over four bonds can also be observed, though it is typically the smallest, in the range of 1-4 Hz.

Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously executed experimental protocol is the foundation of high-quality NMR data. The following workflow outlines the key steps for the ¹³C NMR analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~50 mg of Sample B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Filter into a Clean NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1D ¹³C Spectrum E->F G Acquire DEPT Spectra (DEPT-90, DEPT-135) F->G H Acquire 2D Spectra (HSQC, HMBC) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate Chemical Shifts J->K L Peak Picking and Integration K->L M Spectral Interpretation L->M

Figure 1: A generalized workflow for the ¹³C NMR analysis of an organic compound.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

    • For unambiguous assignments, acquire 2D NMR spectra, specifically a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify one-bond C-H correlations and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations.

Spectral Interpretation: A Step-by-Step Analysis

The following is a detailed interpretation of a predicted ¹³C NMR spectrum of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. The predicted chemical shifts are based on established substituent effects and data from similar compounds.

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Introduction: Unveiling the Molecular Blueprint of a Key Pharmaceutical Intermediate Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a compound of significant interest in the pharmaceutical and agrochemical industries, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Blueprint of a Key Pharmaceutical Intermediate

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a compound of significant interest in the pharmaceutical and agrochemical industries, serving as a critical building block in the synthesis of a variety of bioactive molecules. The precise structural characterization of this intermediate is paramount to ensure the integrity and efficacy of the final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, providing a robust framework for its analysis and structural elucidation.

Physicochemical Properties and Analytical Considerations

Before delving into the mass spectrometric analysis, a foundational understanding of the physicochemical properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate is essential for method development.

PropertyValueSource
Molecular FormulaC₁₄H₁₂FNO₂Inferred
Molecular Weight245.25 g/mol Inferred
Key Functional GroupsAromatic amine, Ester, FluorineInferred

The presence of both a basic amino group and a polar ester group makes this molecule amenable to both "hard" ionization techniques like EI and "soft" ionization methods like ESI. The fluorine atom introduces a unique isotopic signature and can influence fragmentation pathways.

A Dual-Approach to Ionization: EI-MS and ESI-MS

To achieve a comprehensive structural characterization, employing both EI-MS and ESI-MS is highly recommended. These techniques provide complementary information, with EI inducing extensive fragmentation for detailed structural mapping and ESI typically preserving the molecular ion for accurate mass determination.[3][4]

Experimental Workflow: A Unified Approach

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, adaptable for both EI and ESI methodologies.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_Data Data Analysis Sample Methyl 3-(4-aminophenyl)- 5-fluorobenzoate Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilution to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Ionization Ionization Source (EI or ESI) Dilution->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition SpectralInterpretation Spectral Interpretation (Fragmentation Analysis) DataAcquisition->SpectralInterpretation StructureElucidation Structure Elucidation SpectralInterpretation->StructureElucidation

Caption: Generalized workflow for the mass spectrometric analysis.

Electron Ionization Mass Spectrometry (EI-MS): Deciphering the Fragmentation Puzzle

EI-MS is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact.[5] Due to the stability of the aromatic rings, a prominent molecular ion peak is expected.[6]

Proposed EI-MS Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of Methyl 3-(4-aminophenyl)-5-fluorobenzoate under EI conditions.

EI_Fragmentation M_plus [M]⁺˙ m/z 245 M_minus_OCH3 [M-OCH₃]⁺ m/z 214 M_plus->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z 186 M_plus->M_minus_COOCH3 - •COOCH₃ Fragment_120 [C₇H₅FO]⁺ m/z 120 M_minus_OCH3->Fragment_120 - CO Fragment_92 [C₆H₆N]⁺ m/z 92 M_minus_COOCH3->Fragment_92 - C₆H₄F

Caption: Predicted EI-MS fragmentation of the target molecule.

Interpretation of Key EI Fragments:
  • m/z 245 ([M]⁺˙): The molecular ion, which is expected to be of moderate to high intensity due to the aromatic nature of the compound.[6]

  • m/z 214 ([M-OCH₃]⁺): Loss of the methoxy radical (•OCH₃) from the ester group is a common fragmentation pathway for methyl esters.[7]

  • m/z 186 ([M-COOCH₃]⁺): Cleavage of the entire methoxycarbonyl radical (•COOCH₃) resulting in the biphenyl amine radical cation.

  • m/z 120 ([C₇H₅FO]⁺): A fragment likely arising from the fluorinated benzoyl cation.

  • m/z 92 ([C₆H₆N]⁺): Represents the aminophenyl cation, a common fragment in compounds containing this moiety.

Experimental Protocol for EI-MS Analysis

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Methyl 3-(4-aminophenyl)-5-fluorobenzoate in a volatile solvent such as methanol or ethyl acetate. Dilute to a final concentration of 10 µg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • MS Detection:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-500

    • Scan Rate: 2 scans/second

Electrospray Ionization Mass Spectrometry (ESI-MS): A Gentle Approach for Molecular Ion Confirmation

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[5] In the case of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, the basic amino group is readily protonated in the positive ion mode, leading to a strong signal for the protonated molecule [M+H]⁺.

Proposed ESI-MS Fragmentation Pathway (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information.

ESI_Fragmentation MH_plus [M+H]⁺ m/z 246 Loss_CH3OH [M+H - CH₃OH]⁺ m/z 214 MH_plus->Loss_CH3OH - CH₃OH Loss_H2O [M+H - H₂O]⁺ m/z 228 MH_plus->Loss_H2O - H₂O Fragment_93 [C₆H₇N]⁺ m/z 93 MH_plus->Fragment_93 - C₇H₅FO Fragment_121 [C₇H₆FO]⁺ m/z 121 Loss_CH3OH->Fragment_121 - CO

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Interpretation of Key ESI-MS/MS Fragments:
  • m/z 246 ([M+H]⁺): The protonated molecular ion, which should be the base peak in the MS1 spectrum.

  • m/z 228 ([M+H - H₂O]⁺): Loss of a water molecule, a common fragmentation for protonated aromatic amines.

  • m/z 214 ([M+H - CH₃OH]⁺): Neutral loss of methanol from the protonated ester.

  • m/z 121 ([C₇H₆FO]⁺): The protonated fluorinated benzoic acid fragment.

  • m/z 93 ([C₆H₇N]⁺): The protonated aminophenyl fragment.

Experimental Protocol for ESI-MS Analysis

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[1][8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • LC Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

    • For MS/MS: Isolate the precursor ion at m/z 246 and apply a collision energy of 10-30 eV.

Data Analysis and Structural Confirmation

High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion and its fragments.[9] The measured mass should be within 5 ppm of the theoretical mass. The combination of the molecular formula and the fragmentation patterns from both EI-MS and ESI-MS/MS provides a high degree of confidence in the structural elucidation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Conclusion: A Robust Analytical Strategy

The mass spectrometric analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate requires a methodical and multi-faceted approach. By leveraging the complementary nature of Electron Ionization and Electrospray Ionization, coupled with high-resolution mass analysis, a comprehensive and unambiguous structural characterization can be achieved. The detailed protocols and fragmentation pathways presented in this guide provide a solid foundation for researchers and scientists in the pharmaceutical and related industries to confidently analyze this important chemical intermediate.

References

  • In this, I have explained the interpretation of mass spectrum of isopropyl benzoate (ester). Alpha cleavage, Mc Lafferty rearrangement, ortho effect and double hydrogen transfer rearrangements are the main fragmentation pattern. #MASSSPECTRUM #AROMATICESTERS #FRAGMENTATIONPATTERN Mass Spectrometry Playlist: [Link]. YouTube. Retrieved from [Link]

  • Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. PubMed. Retrieved from [Link]

  • Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. RSC Publishing. Retrieved from [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... ResearchGate. Retrieved from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. Retrieved from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. ACS Publications. Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology. ACS Publications. Retrieved from [Link]

  • Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. Retrieved from [Link]

  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing. Retrieved from [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. PubMed. Retrieved from [Link]

    • The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. MSU chemistry. Retrieved from [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Retrieved from [Link]

  • Structural Elucidation. Mass Spec Lab. Retrieved from [Link]

  • Mass spectra of fluorocarbons. Retrieved from [Link]

  • Mass Spectrometry. MSU chemistry. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Role of Fluorination in Aminophenyl Benzoate Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Executive Summary The strategic incorporation of fluorine into drug candidates represents one of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into drug candidates represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. Approximately 20% of all pharmaceuticals are fluorinated, a testament to the profound and often beneficial impact of this unique element.[1] This guide delves into the specific application of fluorination to the aminophenyl benzoate scaffold, a versatile structural motif in drug discovery. We will dissect the fundamental physicochemical and pharmacokinetic consequences of introducing fluorine, moving beyond a simple recitation of effects to explain the underlying causality. By understanding why these changes occur, researchers can more rationally design molecules with enhanced metabolic stability, modulated bioavailability, and improved target affinity. This document provides not only the theoretical underpinnings but also actionable experimental protocols and decision-making frameworks to empower drug development professionals in their optimization campaigns.

The Strategic Value of Fluorine in the Aminophenyl Benzoate Core

The aminophenyl benzoate structure presents a privileged scaffold, featuring two aromatic rings, a hydrogen bond-donating amine, and a central ester linkage. These features provide multiple points for interaction with biological targets. However, the parent scaffold often suffers from liabilities common to aromatic amines and esters, namely rapid metabolic degradation and suboptimal physicochemical properties. Fluorination offers a sophisticated toolkit to systematically address these challenges.

The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen), extreme electronegativity (3.98 on the Pauling scale), and the high strength of the carbon-fluorine (C-F) bond (bond dissociation energy ~109 kcal/mol)—are the primary drivers of its utility.[2][3][4] When introduced into the aminophenyl benzoate core, these properties manifest in a cascade of predictable, fine-tunable effects on the molecule's overall profile.[5][6]

Key Physicochemical and Pharmacokinetic Modifications

The introduction of fluorine is not a mere substitution but a strategic perturbation of the molecule's electronic and steric landscape. These changes directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Potent Modulation of Basicity (pKa) and Lipophilicity (LogD)

One of the most dramatic and predictable effects of fluorination is the modulation of the pKa of nearby functional groups, particularly the amino group on the aminophenyl ring.[8]

  • Causality of pKa Reduction: Due to its immense electronegativity, a fluorine atom placed on the aminophenyl ring acts as a powerful electron-withdrawing group. This inductive effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.[4][9] The result is a significant decrease in the basicity (a lower pKa) of the amine.[3] This is a critical modification, as the ionization state of a drug at physiological pH (typically 7.4) governs its solubility, membrane permeability, and potential for off-target ionic interactions. A highly basic amine can lead to poor oral absorption and unwanted interactions with targets like the hERG channel.

  • Impact on Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase the overall lipophilicity of a molecule, strategic placement, particularly on an aromatic ring, can lower the lipophilicity of a specific region by creating a more polarized C-F bond.[1][5][10] This allows for the fine-tuning of a compound's LogD (the log of the distribution coefficient at a specific pH), which is a key determinant of its ability to cross cellular membranes.[5]

PropertyUnsubstituted Aminophenyl Benzoate (Estimated)Fluorinated Aminophenyl Benzoate (Illustrative Change)Rationale for Change
Amine pKa ~4.5~2.5 (with F at ortho position)Strong inductive electron withdrawal by fluorine reduces the basicity of the amino group.[8]
LogP ~2.8~3.2 The addition of a lipophilic fluorine atom generally increases the overall partition coefficient.[1]
LogD at pH 7.4 ~2.8~3.2 With a pKa well below 7.4, the amine is predominantly neutral in both cases, so LogD closely tracks LogP.
Enhancement of Metabolic Stability

A primary motivation for fluorination is to block metabolic "soft spots."[11] Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance of the drug.

  • Mechanism of Metabolic Blocking: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position physically obstructs the enzymatic machinery of CYP enzymes. The high strength of the C-F bond makes it significantly more resistant to oxidative cleavage compared to a C-H bond.[2][10] This "metabolic shielding" can dramatically increase the half-life of a compound, leading to improved exposure and potentially allowing for less frequent dosing.[1][6]

Alteration of Conformation and Target Binding Affinity

Fluorine can introduce unique, non-covalent interactions with protein targets and influence the conformational preferences of the molecule.

  • Novel Binding Interactions: The polarized C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or multipolar interactions with amino acid residues in a protein's binding pocket.[12][13] These interactions can significantly enhance binding affinity and selectivity.

  • Conformational Control: The introduction of fluorine can alter the preferred torsional angles between the two aromatic rings of the aminophenyl benzoate scaffold. This conformational biasing can lock the molecule into a more bioactive conformation, pre-organizing it for optimal binding with its target and increasing potency.[5][9]

cluster_0 Aminophenyl Benzoate Core cluster_1 Physicochemical & PK/PD Outcomes Core Parent Scaffold Fluorination Strategic Fluorination Core->Fluorination Modification pKa Lower Amine pKa (Reduced Basicity) Fluorination->pKa MetStab Increased Metabolic Stability (Blocked CYP Oxidation) Fluorination->MetStab Lipophilicity Modulated Lipophilicity (Altered LogD) Fluorination->Lipophilicity Binding Enhanced Binding Affinity (New H-bonds, Conformation) Fluorination->Binding

Caption: Key molecular property changes induced by fluorination of an aminophenyl benzoate scaffold.

Synthetic Strategies and Methodologies

The successful incorporation of fluorine requires robust synthetic methods. The choice between an early-stage or late-stage fluorination strategy is a critical decision in a drug discovery program.

Early-Stage vs. Late-Stage Fluorination
  • Early-Stage Fluorination: This approach involves using commercially available fluorinated building blocks (e.g., fluoroanilines, fluorobenzoic acids). It is often reliable and cost-effective for initial synthesis but lacks the flexibility needed for rapid structure-activity relationship (SAR) studies.

  • Late-Stage Fluorination (LSF): LSF is the preferred method in modern medicinal chemistry. It involves introducing the fluorine atom at or near the end of the synthetic sequence. This allows chemists to create a diverse library of fluorinated analogs from a common, non-fluorinated intermediate, which is highly efficient for lead optimization.[5]

General Protocol: Late-Stage Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a representative SNAr reaction to install a fluorine atom on an activated aminophenyl ring, a common LSF strategy. This assumes a precursor with a suitable leaving group (e.g., -NO₂) ortho or para to an activating group.

Objective: To synthesize 4-amino-2-fluorophenyl benzoate from 4-amino-2-nitrophenyl benzoate.

Materials:

  • 4-amino-2-nitrophenyl benzoate (1 equivalent)

  • Anhydrous potassium fluoride (KF, 3 equivalents)

  • Kryptofix 2.2.2 or 18-Crown-6 (0.1 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Preparation: Dry the reaction vessel under vacuum and backfill with nitrogen. This is crucial to prevent moisture from quenching the reaction.

  • Reagent Addition: To the vessel, add anhydrous KF and the phase-transfer catalyst (Kryptofix or crown ether). The catalyst is essential to increase the solubility and nucleophilicity of the fluoride anion in the organic solvent.

  • Solvent and Substrate: Add anhydrous DMSO and stir the mixture for 15 minutes to ensure the salt is well-suspended. Add the 4-amino-2-nitrophenyl benzoate precursor to the mixture.

  • Reaction: Heat the reaction mixture to 120-150 °C. The high temperature is necessary to overcome the activation energy for breaking the C-NO₂ bond and forming the C-F bond.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 4-amino-2-fluorophenyl benzoate.

Self-Validation: The success of the protocol is validated by full characterization of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The presence of a characteristic signal in the ¹⁹F NMR spectrum is definitive proof of successful fluorination.[14]

cluster_workflow Late-Stage Fluorination Workflow A 1. Prepare Dry Reaction Vessel (N2 atmosphere) B 2. Add Anhydrous KF & Phase-Transfer Catalyst A->B C 3. Add Anhydrous Solvent (DMSO) & Precursor B->C D 4. Heat Reaction (120-150 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize (NMR, HRMS) G->H

Caption: A typical experimental workflow for a late-stage SNAr fluorination reaction.

A Framework for Rational Fluorination in Lead Optimization

The decision to fluorinate should be hypothesis-driven. A medicinal chemist should ask: "What specific problem am I trying to solve?"

Start Lead Compound: Aminophenyl Benzoate Problem Identify Primary Liability Start->Problem Metabolism High Metabolic Clearance (Rapid Oxidation) Problem->Metabolism Metabolism Basicity High Basicity (pKa) (Poor Permeability / Off-Target) Problem->Basicity Physicochem Potency Low Target Potency Problem->Potency Potency Solution_Met Fluorinate Aromatic Ring at Suspected Site of Metabolism (e.g., para-position) Metabolism->Solution_Met Solution_Bas Fluorinate Amine-Bearing Ring (ortho- or meta- to Amine) Basicity->Solution_Bas Solution_Pot Systematically Fluorinate Both Rings to Probe for New Binding Interactions Potency->Solution_Pot End Optimized Candidate Solution_Met->End Solution_Bas->End Solution_Pot->End

Caption: Decision tree for applying fluorination to solve common drug discovery challenges.

Challenges and Concluding Remarks

While powerful, fluorination is not a panacea. The high C-F bond strength is generally an asset, but in certain biological contexts, it can be cleaved, potentially leading to the release of fluoride ions or the formation of reactive metabolites.[2] Therefore, the metabolic fate of any fluorinated compound must be carefully evaluated.

References

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Exploratory

Methyl 3-(4-aminophenyl)-5-fluorobenzoate: A Scoping Review and Preclinical Development Blueprint

An In-Depth Technical Guide Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a compound of interest, possessing three key structural motifs: a fluorinated benzoic acid derivative, a primary aromatic amine, and a biphenyl-like core. While direct biological data for this specific molecule is not extensively documented, its constituent parts are prevalent in a wide array of established therapeutic agents. This guide provides a hypothesis-driven framework for evaluating its biological potential, grounded in the activities of structurally analogous compounds. We will delineate a comprehensive, multi-phase experimental plan, from initial in silico screening to detailed in vitro mechanistic studies, to systematically uncover its therapeutic promise.

Introduction and Rationale

Methyl 3-(4-aminophenyl)-5-fluorobenzoate represents an intriguing yet underexplored chemical entity. Its structure is a composite of pharmacophores known to impart significant biological activity.

  • Fluorinated Benzoates: The presence of a fluorine atom on the benzoate ring is a well-established strategy in drug design. Fluorine's high electronegativity can modulate the pKa of adjacent functional groups and form strong, specific interactions with biological targets, often improving a compound's pharmacokinetic profile.[1][2][3] Derivatives of fluorobenzoic acid are investigated for anti-inflammatory, analgesic, and antimicrobial properties.[1][4]

  • Aminophenyl Moiety: The 4-aminophenyl group is a key component of many bioactive molecules, including the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Phortress, 5F 203).[5][6] This scaffold can be crucial for receptor binding and can be a site for metabolic activation, a critical step in the mechanism of action for certain anticancer drugs.[5]

  • Biphenyl Scaffold: The linkage between the two phenyl rings provides a semi-rigid backbone that can be optimized for specific protein binding pockets, a common feature in kinase inhibitors and other targeted therapies.

Based on this structural analysis, we hypothesize that Methyl 3-(4-aminophenyl)-5-fluorobenzoate holds significant potential, primarily as an antitumor agent , with secondary possibilities as an anti-inflammatory or antimicrobial compound. This guide will outline the necessary steps to validate these hypotheses.

Chemical Profile and Proposed Synthesis

A thorough understanding of the molecule's physicochemical properties is the first step in any drug discovery program.

Table 1: Physicochemical Properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

PropertyValueSource
Molecular Formula C₁₄H₁₂FNO₂Calculated
Molecular Weight 245.25 g/mol Calculated
Canonical SMILES COC(=O)C1=CC(=CC(=C1)F)C2=CC=C(C=C2)NCalculated
LogP (Predicted) ~2.5 - 3.5In Silico Prediction
Topological Polar Surface Area (TPSA) 65.4 ŲIn Silico Prediction
Proposed Synthesis Workflow

A plausible and efficient synthesis is critical for producing the material required for biological testing. A Suzuki coupling reaction represents a robust and widely used method for forming the C-C bond between the two aromatic rings.

G cluster_0 Starting Materials cluster_1 Reaction Conditions A Methyl 3-bromo-5-fluorobenzoate D Suzuki Coupling Reaction A->D B 4-Aminophenylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E Workup & Purification (e.g., Extraction, Chromatography) D->E F Methyl 3-(4-aminophenyl)-5-fluorobenzoate E->F

Caption: Proposed synthesis via Suzuki coupling.

Hypothesis-Driven Exploration of Biological Activity

Primary Hypothesis: Antitumor Activity

The most compelling hypothesis is that Methyl 3-(4-aminophenyl)-5-fluorobenzoate functions as an antitumor agent, analogous to the benzothiazole, Phortress.[5]

Proposed Mechanism of Action: The proposed mechanism mirrors that of Phortress, which requires metabolic activation by cytochrome P450 enzymes, specifically CYP1A1, often overexpressed in tumor cells.

  • Prodrug Uptake: The compound is taken up by cancer cells.

  • Metabolic Activation: The 4-aminophenyl moiety is bioactivated by CYP1A1, generating a reactive electrophilic species.

  • DNA Adduct Formation: The electrophile covalently binds to DNA, forming adducts.

  • Cellular Damage Response: These adducts cause DNA strand breaks, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[5]

G compound Methyl 3-(4-aminophenyl) -5-fluorobenzoate cyp1a1 CYP1A1 Enzyme (Tumor Cells) compound->cyp1a1 Metabolic Activation reactive_intermediate Reactive Electrophilic Intermediate cyp1a1->reactive_intermediate dna Nuclear DNA reactive_intermediate->dna Covalent Binding adduct DNA Adducts dna->adduct damage DNA Strand Breaks adduct->damage arrest Cell Cycle Arrest (G2/M Phase) damage->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized bioactivation and antitumor mechanism.

Secondary Hypotheses
  • Anti-inflammatory Activity: Fluorinated benzoic acids are precursors to anti-inflammatory drugs.[4] The compound could potentially inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways such as NF-κB.[6]

  • Antimicrobial Activity: Benzoate derivatives are known for their bacteriostatic and fungistatic properties.[7] The aminophenyl group is also found in various antimicrobial agents.[8][9] The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Preclinical Validation: A Phased Experimental Blueprint

This section details the protocols necessary to systematically test the proposed hypotheses. The workflow is designed to progress from broad, predictive screening to specific, mechanistic validation.

G start Synthesized Compound insilico Phase 1: In Silico Analysis - ADME/T Prediction - Molecular Docking start->insilico invitro_screen Phase 2: In Vitro Screening - Cytotoxicity (Cancer & Normal Cells) - Antimicrobial MIC/MBC - Anti-inflammatory Screen insilico->invitro_screen Prioritize & Refine Hypotheses mechanistic Phase 3: Mechanistic Studies - CYP1A1 Induction - DNA Damage Assay - Cell Cycle Analysis invitro_screen->mechanistic Validate Hits & Determine Mechanism of Action conclusion Candidate Profile mechanistic->conclusion

Caption: Overall experimental validation workflow.

Phase 1: In Silico & Physicochemical Analysis

Rationale: To computationally predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of the compound. This early assessment helps identify potential liabilities and ensures the molecule has drug-like characteristics before committing to expensive wet-lab experiments.[10][11]

Methodology:

  • Structure Input: Obtain the SMILES string for Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • Platform Selection: Utilize a free, web-based platform such as SwissADME or ProTox-II.

  • Parameter Analysis:

    • Physicochemical Properties: Analyze Molecular Weight (MW), LogP (lipophilicity), TPSA (polarity), and number of hydrogen bond donors/acceptors.

    • Lipinski's Rule of Five: Check for violations. A compound is considered drug-like if it violates no more than one rule (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Pharmacokinetics: Assess Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and potential as a P-glycoprotein substrate.

    • Drug-likeness: Evaluate scores from various filters (e.g., Ghose, Veber, Egan).

    • Medicinal Chemistry Friendliness: Identify any alerts for Pan-Assay Interference Compounds (PAINS) or other problematic fragments.

  • Data Tabulation: Summarize the key predicted parameters in a table for clear interpretation.

Table 2: Representative In Silico ADME/T Prediction Data

ParameterPredicted ValueInterpretation
Lipinski Violations 0Good oral bioavailability predicted
GI Absorption HighLikely well-absorbed from the gut
BBB Permeant Yes/NoPredicts ability to cross into the CNS
CYP Inhibitor (e.g., CYP2D6)Predicts potential for drug-drug interactions
Bioavailability Score 0.55Standard score for well-behaved oral drugs

Rationale: To predict the binding affinity and orientation of the compound within the active site of hypothesized protein targets. This provides a structural basis for potential biological activity and can help prioritize which in vitro assays to perform.[10]

Methodology:

  • Target Selection:

    • Anticancer: Human Cytochrome P450 1A1 (CYP1A1) (e.g., PDB ID: 5LYJ).

    • Anti-inflammatory: Human Cyclooxygenase-2 (COX-2) (e.g., PDB ID: 5IKR).

    • Antimicrobial: A relevant bacterial enzyme, such as E. coli DNA gyrase (e.g., PDB ID: 5MMN).

  • Ligand Preparation: Generate a 3D conformation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and perform energy minimization using software like Avogadro or PyMOL.

  • Protein Preparation: Download the crystal structure from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign charges using a tool like AutoDockTools.

  • Grid Box Generation: Define the docking search space around the known active site of the target protein.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses and score them based on predicted binding energy.

  • Analysis:

    • Identify the pose with the lowest binding energy (most favorable).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using a molecular graphics program.

    • Compare the binding energy to that of a known inhibitor (control).

Phase 2: In Vitro Biological Validation

Rationale: To determine the compound's ability to inhibit the growth of cancer cells and to assess its selectivity by comparing its effect on non-cancerous cells. The MTT assay is a standard colorimetric method for measuring cell viability.

Methodology:

  • Cell Line Selection:

    • Cancer Panel: MCF-7 (breast, known to be sensitive to Phortress), A549 (lung), HCT116 (colon).[5]

    • Non-Cancerous Control: MCF-10A (non-tumorigenic breast epithelial) or primary human fibroblasts.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.

Table 3: Representative IC₅₀ Data from MTT Assay

Cell LineIC₅₀ (µM)Interpretation
MCF-7 (Cancer) 1.5Potent activity
A549 (Cancer) 5.2Moderate activity
MCF-10A (Normal) > 50High selectivity for cancer cells

Rationale: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Methodology:

  • Microorganism Panel:

    • Gram-positive: Staphylococcus aureus

    • Gram-negative: Escherichia coli

    • Fungus: Candida albicans

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This technical guide presents a structured, hypothesis-driven blueprint for the preclinical evaluation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. By leveraging knowledge from structurally similar bioactive compounds, we have prioritized its investigation as a potential antitumor agent requiring metabolic activation. The proposed workflow, integrating in silico prediction with robust in vitro validation, provides a clear and efficient path to determine its therapeutic potential.

Positive results, particularly high and selective anticancer activity, would warrant progression to more advanced mechanistic studies (e.g., Comet assay for DNA damage, cell cycle analysis) and subsequent lead optimization to improve potency and pharmacokinetic properties. This foundational work is essential for determining whether Methyl 3-(4-aminophenyl)-5-fluorobenzoate can serve as a valuable new scaffold in the landscape of drug discovery.

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Foundational

The Impact of Fluorination on Lipophilicity and Solubility of Benzoic Acid Esters: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical properties that govern pharmacokinetic and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical properties that govern pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth exploration of the effects of fluorination on two critical parameters for benzoic acid esters: lipophilicity and aqueous solubility. We will delve into the nuanced and often counterintuitive consequences of fluorine substitution, present validated experimental protocols for the accurate determination of these properties, and offer expert insights into the causal mechanisms that drive these changes. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of fluorination in their optimization programs.

Introduction: The Critical Balance of Lipophilicity and Solubility in Drug Design

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by a delicate interplay of its intrinsic properties. Among the most influential of these are lipophilicity and aqueous solubility. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a primary determinant of its ability to permeate biological membranes, a crucial step for oral absorption and distribution into tissues.[1] Conversely, adequate aqueous solubility is essential for a drug to dissolve in the gastrointestinal tract and be transported through the bloodstream.[2] An imbalance in these properties can lead to poor bioavailability, erratic absorption, and ultimately, the failure of a promising drug candidate.[3]

Fluorinated benzoic acid esters are a prevalent structural motif in a wide array of pharmaceuticals.[4] The introduction of fluorine atoms can profoundly alter a molecule's electronic and steric profile, thereby influencing its lipophilicity, metabolic stability, and binding affinity for its target.[4][5] Understanding and predicting the impact of fluorination on lipophilicity and solubility is therefore a critical skill for any medicinal chemist.

The Fluorine Effect: More Than Just a Halogen

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, set it apart from other halogens and impart distinct characteristics to organic molecules.[6][7] When incorporated into a benzoic acid ester scaffold, these properties can lead to a range of effects on lipophilicity and solubility.

Modulating Lipophilicity (LogP/LogD)

Lipophilicity is quantitatively expressed as the partition coefficient (P) or its logarithmic form (LogP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[2]

The effect of fluorine substitution on lipophilicity is not straightforward and is highly dependent on the position and number of fluorine atoms.[8][9] While it is often assumed that adding a halogen increases lipophilicity, the high electronegativity of fluorine can lead to complex and sometimes counterintuitive outcomes.

  • Aromatic Fluorination: The replacement of a hydrogen atom on the phenyl ring of a benzoic acid ester with a fluorine atom generally leads to a modest increase in lipophilicity.[5] This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond.[10]

  • Aliphatic Fluorination: The effect of fluorination on an alkyl ester chain can be more varied. While a single fluorine substitution may increase lipophilicity, increasing the degree of fluorination can sometimes lead to a decrease in LogP. This is due to the strong inductive effect of multiple fluorine atoms, which can create a significant molecular dipole and increase polarity.[8]

  • Positional Isomerism: The position of the fluorine atom on the aromatic ring can significantly influence its impact on lipophilicity. This is due to the interplay of inductive and resonance effects, which can alter the electron distribution across the molecule and affect its interactions with water and n-octanol.

Quantitative Analysis: The Impact of Fluorination on Benzoic Acid Derivatives

To illustrate the principles discussed above, the following table summarizes the calculated and experimental LogP and solubility values for a selection of benzoic acid derivatives. This data highlights the tangible effects of fluorine substitution.

CompoundStructureLogPWater SolubilityData Source
Benzoic AcidC₇H₆O₂1.873400 mg/LExperimental
4-Fluorobenzoic AcidC₇H₅FO₂2.071200 mg/LExperimental[11]
3-Fluorobenzoic AcidC₇H₅FO₂2.163Very solubleExperimental[2]
Methyl 3-FluorobenzoateC₈H₇FO₂1.612log10(S) = -2.05 mol/LCalculated[12]
Benzoic acid, (4-fluorophenyl)methyl esterC₁₄H₁₁FO₂3.183log10(S) = -4.16 mol/LCalculated[5]

Experimental Determination of Lipophilicity and Solubility

Accurate experimental data is the gold standard for guiding drug design. The following sections provide detailed protocols for the determination of LogP and solubility, emphasizing self-validating systems and field-proven insights.

Determination of Lipophilicity: The Shake-Flask Method and a ¹⁹F NMR Approach

The shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[13][14] For fluorinated compounds, a variation utilizing ¹⁹F NMR offers a straightforward and accurate alternative, particularly for non-UV-active compounds.[12]

This protocol is based on the principle of partitioning a compound between n-octanol and an aqueous buffer, followed by quantification of the compound in each phase.[15]

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.[13] Separate the two phases after they have fully settled.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[13]

  • Partitioning: Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio. The ratio should be adjusted based on the expected lipophilicity of the compound to ensure measurable concentrations in both phases.[15]

  • Equilibration: Gently agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-2 hours) to allow for complete partitioning.[12] Avoid vigorous shaking to prevent emulsion formation.[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully sample an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the LogD value using the following equation: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

This innovative method leverages the high sensitivity of the ¹⁹F nucleus and eliminates the need for UV activity or precise measurements of solute mass and solvent volumes.[12]

Causality Behind Experimental Choices: The inclusion of a fluorinated reference compound with a known LogP value allows for a ratiometric determination of the unknown compound's LogP. This internal standard approach inherently corrects for variations in sample preparation and NMR acquisition parameters, leading to a highly robust and reproducible method.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation A Dissolve test compound (X) and reference (Ref) in pre-saturated n-octanol/water B Equilibrate mixture (e.g., 2h stirring, 16h settling) A->B Incubate C Take aliquots from both n-octanol and water phases B->C Sample D Acquire 19F NMR spectra for each aliquot C->D Analyze E Integrate signals of X and Ref in both spectra D->E Process F Calculate integral ratios: ρ_oct = I(X)_oct / I(Ref)_oct ρ_aq = I(X)_aq / I(Ref)_aq E->F Quantify G Calculate LogP(X): LogP(X) = LogP(Ref) + log(ρ_oct / ρ_aq) F->G Compute

Caption: Workflow for ¹⁹F NMR-based LogP determination.

Step-by-Step Methodology:

  • Preparation: Co-dissolve the fluorinated test compound and a fluorinated reference compound with a known LogP value in a biphasic system of pre-saturated n-octanol and water.[12]

  • Equilibration: Stir the mixture at a controlled temperature (e.g., 25°C) for 2 hours, followed by an overnight equilibration period (approx. 16 hours) to ensure complete phase separation.[12]

  • NMR Sample Preparation: Transfer aliquots from both the n-octanol and water phases into separate NMR tubes.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra for both samples.

  • Data Analysis: Integrate the signals corresponding to the test compound and the reference compound in both spectra.

  • Calculation: The LogP of the test compound (X) is calculated using the following equation, where 'Ref' is the reference compound, and ρ is the ratio of the integrals of X to Ref in each phase:[12] LogPₓ = LogPᵣₑբ + log₁₀(ρₙ₋ₒ꜀ₜₐₙₒₗ / ρₐᵩᵤₑₒᵤₛ)

Determination of Aqueous Solubility: Kinetic vs. Thermodynamic

Aqueous solubility can be assessed under two different conditions: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. The resulting value often reflects the solubility of the amorphous form and can be higher than the thermodynamic solubility.

  • Thermodynamic Solubility: This method measures the equilibrium solubility of a compound in its most stable crystalline form and is considered the true solubility. It requires longer incubation times to reach equilibrium.

Nephelometry measures the light scattered by suspended particles in a solution, providing a rapid and sensitive method for detecting precipitation.[9]

Logical Relationship Diagram:

G A Increasing Compound Concentration in Aqueous Buffer B Supersaturated Solution A->B Exceeds Solubility C Precipitation of Insoluble Compound B->C Leads to D Increased Light Scattering C->D Causes E Nephelometric Signal (NTU) Increases D->E Detected as F Determination of Kinetic Solubility Limit E->F Inflection Point

Sources

Exploratory

An In-Depth Technical Guide to Aminophenyl Fluorobenzoate Derivatives in Medicinal Chemistry

Introduction: The Strategic Convergence of Three Privileged Moieties In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the strategic combination of pharmacophori...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Three Privileged Moieties

In the landscape of modern medicinal chemistry, the rational design of small molecule therapeutics hinges on the strategic combination of pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties. Aminophenyl fluorobenzoate derivatives represent a compelling class of compounds, embodying the convergence of three privileged structural motifs: the aminophenyl group, a fluorinated aromatic ring, and a benzoate ester or bioisosteric amide linkage.

The incorporation of a fluorine atom into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[1][2] The aminophenyl moiety is a cornerstone of many kinase inhibitors and other targeted therapies, providing a key interaction point with the hinge region of kinase domains or other receptor binding sites.[3] The ester or amide linker, while seemingly simple, plays a crucial role in orienting the two aromatic rings and can be engineered to fine-tune solubility, cell permeability, and susceptibility to hydrolysis.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of aminophenyl fluorobenzoate derivatives, with a focus on their potential as anticancer agents. We will delve into detailed experimental protocols, explore their mechanisms of action, and provide insights into the rational design of this promising class of molecules.

Synthetic Strategies: Forging the Ester and Amide Linkages

The synthesis of aminophenyl fluorobenzoate derivatives can be approached through several reliable methods, primarily focusing on the formation of the central ester or amide bond. The choice of strategy often depends on the desired linkage and the availability of starting materials.

Protocol 1: Fischer-Speier Esterification for Aminophenyl Fluorobenzoate Esters

The Fischer-Speier esterification is a classic and robust method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5] This protocol is readily adaptable for the preparation of aminophenyl fluorobenzoates from a fluorobenzoic acid and an aminophenol.

Objective: To synthesize an aminophenyl fluorobenzoate ester via acid-catalyzed esterification.

Materials:

  • Fluorobenzoic acid (e.g., 4-fluorobenzoic acid)

  • Aminophenol (e.g., 4-aminophenol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous alcohol (e.g., ethanol, methanol - as solvent)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluorobenzoic acid (1.0 equivalent) and the aminophenol (1.0 equivalent) in an excess of an anhydrous alcohol such as ethanol.[5][6]

  • Acid Catalysis: With continuous stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the reaction mixture.[6] A precipitate of the aminophenol salt may form but will typically redissolve as the reaction progresses.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a 10% sodium carbonate solution until the pH is basic.[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Fluorobenzoic_Acid Fluorobenzoic Acid Ester Aminophenyl Fluorobenzoate Fluorobenzoic_Acid->Ester Aminophenol Aminophenol Aminophenol->Ester H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Ester Catalyzes Ethanol Ethanol (solvent) Ethanol->Ester Solvent Reflux Reflux Reflux->Ester Energy Input Water Water

Fischer-Speier Esterification Workflow

Protocol 2: Amide Bond Formation via Acyl Chloride

For the synthesis of aminophenyl fluorobenzoamides, a common and efficient method involves the acylation of an aniline with a fluorobenzoyl chloride.[1]

Objective: To synthesize an aminophenyl fluorobenzoamide.

Materials:

  • Fluorobenzoyl chloride (e.g., 4-fluorobenzoyl chloride)

  • Substituted aniline (e.g., 4-aminobenzonitrile)

  • Triethylamine (TEA) or Pyridine (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

  • Reaction Setup: Dissolve the aniline (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Acylation: Cool the solution in an ice bath and add the fluorobenzoyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Amide_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Fluorobenzoyl_Chloride Fluorobenzoyl Chloride Amide Aminophenyl Fluorobenzoamide Fluorobenzoyl_Chloride->Amide Aniline Aniline Derivative Aniline->Amide Base Base (e.g., TEA) Base->Amide Acid Scavenger Solvent Solvent (e.g., DCM) Solvent->Amide Reaction Medium Salt Triethylammonium Chloride

Amide Synthesis via Acyl Chloride

Biological Activities and Therapeutic Potential

Aminophenyl fluorobenzoate derivatives have emerged as a promising scaffold in the discovery of novel therapeutic agents, particularly in the realm of oncology. Their biological activity is often attributed to the inhibition of key signaling proteins, such as protein kinases, which are frequently dysregulated in cancer.[7]

Anticancer Activity

Numerous studies on structurally related compounds, such as 2-(4-aminophenyl)benzothiazoles and other fluorinated heterocycles, have demonstrated potent anticancer activity against a range of human cancer cell lines.[8][9] While specific data for aminophenyl fluorobenzoate esters is limited, the existing evidence for analogous structures suggests significant potential. For instance, fluorinated benzothiazole derivatives have shown IC₅₀ values in the micromolar to nanomolar range against breast, lung, and colon cancer cell lines.[8][9]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated 2-phenylbenzothiazoleMCF-7 (Breast)9 x 10⁻³ - 4 x 10³[8]
Fluorinated 2-phenylbenzothiazoleHEP-2 (Larynx)9 x 10⁻³ - 4 x 10³[8]
Fluorophenyl-1,3,4-thiadiazole (A2)MCF-7 (Breast)~52-55[10]
Fluorophenyl-1,3,4-thiadiazole (B3)MCF-7 (Breast)~52-55[10]
Fluorinated Aminophenylhydrazine (Cpd 6)A549 (Lung)0.64[9]

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the aminophenyl fluorobenzoate scaffold.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of aminophenyl fluorobenzoate derivatives are often mediated through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[7]

Kinase Inhibition

The aminophenyl moiety is a well-known "hinge-binding" motif found in many clinically approved kinase inhibitors.[3] It forms key hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The fluorobenzoate portion of the molecule can then extend into other regions of the active site, providing additional binding interactions and contributing to selectivity.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Phosphorylation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Gene Expression Inhibitor Aminophenyl Fluorobenzoate Derivative Inhibitor->Receptor Blocks ATP Binding Site Inhibitor->Kinase_Cascade Inhibits Phosphorylation

General Mechanism of Kinase Inhibition

By blocking the ATP-binding site, aminophenyl fluorobenzoate derivatives can prevent the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade and leading to cell cycle arrest and apoptosis.[7]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

The systematic modification of the aminophenyl fluorobenzoate scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective inhibitors.

Key SAR Observations from Analogous Series:

  • Position of the Amino Group: The position of the amino group on the phenyl ring is often critical for hinge binding. In many kinase inhibitors, a para- or meta-amino substitution is optimal.

  • Fluorine Substitution Pattern: The position and number of fluorine atoms on the benzoate ring can significantly impact activity. Fluorine substitution can alter the electronic properties of the ring and influence binding interactions within the active site.[11]

  • Substituents on the Aminophenyl Ring: The addition of small alkyl or halo groups to the aminophenyl ring can enhance potency, potentially by occupying small hydrophobic pockets within the kinase active site.[9]

  • Ester vs. Amide Linker: The choice between an ester and an amide linker can affect the compound's chemical stability, solubility, and hydrogen bonding capacity, all of which can influence biological activity. Amides are generally more stable to hydrolysis than esters.

Conclusion and Future Directions

Aminophenyl fluorobenzoate derivatives represent a promising and synthetically accessible class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The strategic combination of the aminophenyl hinge-binding motif, the advantageous properties of fluorine, and a tunable ester or amide linker provides a versatile scaffold for the design of targeted therapies.

Future research in this area should focus on the synthesis and biological evaluation of focused libraries of aminophenyl fluorobenzoate esters and amides to establish more detailed structure-activity relationships. The identification of specific kinase targets and the elucidation of their precise mechanisms of action will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity. Furthermore, the exploration of this scaffold for other therapeutic areas beyond oncology, such as inflammatory and infectious diseases, may unveil new and valuable applications.

References

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PubMed Central (PMC). Available at: [Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central (PMC). Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

  • FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. ResearchGate. Available at: [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). OMICS International. Available at: [Link]

  • (PDF) Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. ResearchGate. Available at: [Link]

  • Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. Available at: [Link]

  • IC 50 values on studied compounds. ResearchGate. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Digital Library. Available at: [Link]

  • Esterification of organic acids. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. Available at: [Link]

  • Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo. PubMed. Available at: [Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. Available at: [Link]

  • Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. SciSpace. Available at: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central (PMC). Available at: [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Bentham Science. Available at: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Fluorescent Kinase Inhibitors As Probes In Cancer. PubMed Central (PMC). Available at: [Link]

  • Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Chinese Journal of Organic Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Storage and Handling of Methyl 3-(4-aminophenyl)-5-fluorobenzoate Powder

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the best practices for storing and handling Methyl 3-(4-a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides a comprehensive overview of the best practices for storing and handling Methyl 3-(4-aminophenyl)-5-fluorobenzoate powder, a crucial building block in various synthetic pathways. By understanding the chemical nature of this compound and implementing the robust protocols outlined below, users can ensure its stability, minimize safety risks, and maintain the fidelity of their experimental outcomes.

Physicochemical Properties and Structural Insights

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a trifunctional molecule featuring an aromatic amine, a methyl ester, and a fluorine substituent on the benzene ring. These functional groups dictate its reactivity, stability, and handling requirements.

The presence of the aminophenyl group makes the compound susceptible to oxidation, which can lead to coloration and the formation of impurities. The methyl ester group can be prone to hydrolysis under acidic or basic conditions. The fluorine atom enhances the compound's electrophilicity and can influence its metabolic stability in downstream applications.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
CAS Number 884497-46-5[1][2]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1][3]
Appearance White to yellow or brown solid powder[2]
Boiling Point 296.6±25.0 °C (Predicted)[2]
Density 1.264±0.06 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble in water[2]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[2][4]

Safety and Hazard Management: A Proactive Approach

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is classified as a hazardous substance, and adherence to strict safety protocols is non-negotiable.[1] The primary hazards are associated with its potential for irritation and toxicity.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is to create a complete barrier against the specific hazards posed by the powder.

  • Respiratory Protection: An air-purifying respirator with a particulate filter is crucial to prevent inhalation of the fine powder, which can cause respiratory irritation.[5][6]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against airborne particles and potential splashes.[5] A face shield provides an additional layer of protection.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are essential to prevent skin contact, which can cause irritation.[5][7]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[5]

Experimental Workflow for Safe Handling

The following protocol outlines a self-validating system for handling the powder, from receipt to use in an experiment.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage Inspect_Container Inspect Container for Damage Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE If intact Prepare_Work_Area Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Open_Container Open Container in Fume Hood Prepare_Work_Area->Open_Container Weigh_Powder Weigh Powder Carefully Open_Container->Weigh_Powder Transfer_Powder Transfer to Reaction Vessel Weigh_Powder->Transfer_Powder Clean_Spatula Clean Spatula and Weighing Boat Transfer_Powder->Clean_Spatula Seal_Container Seal Container Tightly Clean_Spatula->Seal_Container Store_Properly Store in Designated Area Seal_Container->Store_Properly Dispose_Waste Dispose of Contaminated Waste Store_Properly->Dispose_Waste

Safe handling workflow for Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Step-by-Step Methodology:

  • Preparation:

    • Before handling, visually inspect the container for any signs of damage or leakage.

    • Don the appropriate PPE as detailed in section 2.1.[8]

    • Prepare a designated work area, preferably within a chemical fume hood, to ensure adequate ventilation and containment.[9]

  • Handling:

    • Open the container slowly in a fume hood to avoid creating airborne dust.

    • Use a clean, dry spatula to weigh the desired amount of powder. Avoid scooping aggressively.

    • Transfer the weighed powder to the reaction vessel carefully. Tapping the weighing boat gently can aid in a complete transfer.

  • Cleanup and Storage:

    • Thoroughly clean the spatula and any other contaminated equipment.

    • Tightly seal the container, preferably after purging with an inert gas like argon or nitrogen, to prevent exposure to air and moisture.[10]

    • Return the container to its designated storage location.

    • Dispose of any contaminated waste, such as weighing paper and gloves, in a clearly labeled hazardous waste container.[11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and informed response is critical to mitigate risks.

Minor Spill (inside a fume hood):

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup: Gently cover the spill with an absorbent material. Using a scoop or dustpan, carefully transfer the spilled material and absorbent into a sealed container for hazardous waste.

  • Decontamination: Wipe the area with a damp cloth, taking care not to spread the contamination. Dispose of the cloth as hazardous waste.

Major Spill (outside a fume hood):

  • Evacuation and Alerting: Evacuate the immediate area and alert colleagues and the laboratory supervisor.[12][13]

  • Isolation: Restrict access to the spill area.[14]

  • Emergency Contact: Contact the institution's emergency response team.[13] Do not attempt to clean up a major spill without proper training and equipment.

Optimal Storage Conditions for Long-Term Stability

The long-term stability of Methyl 3-(4-aminophenyl)-5-fluorobenzoate is contingent on proper storage that mitigates degradation pathways such as oxidation and hydrolysis.

Core Storage Principles
  • Inert Atmosphere: Due to the presence of the aromatic amine, the compound is susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation and discoloration.[7][10]

  • Protection from Light: Aromatic compounds can be light-sensitive. Store the container in a dark place to prevent photochemical degradation.[1][4]

  • Controlled Temperature: Room temperature storage is generally acceptable.[2][4] Avoid storing near heat sources, as elevated temperatures can accelerate degradation.[15]

  • Moisture Control: The ester functionality is susceptible to hydrolysis. Store in a dry, well-ventilated area and ensure the container is tightly sealed to prevent moisture ingress.[16][17]

  • Chemical Incompatibility: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[11][17]

Decision-Making for Storage Location

The following diagram illustrates the logical process for selecting an appropriate storage location.

Storage_Decision_Tree Start Received Methyl 3-(4-aminophenyl)-5-fluorobenzoate Check_Incompatibles Are incompatible chemicals stored nearby? Start->Check_Incompatibles Find_Segregated_Area Find a segregated storage area. Check_Incompatibles->Find_Segregated_Area Yes Check_Environment Is the area cool, dark, and dry? Check_Incompatibles->Check_Environment No Find_Segregated_Area->Check_Environment Control_Environment Ensure area is away from heat/light and is dry. Check_Environment->Control_Environment No Inert_Atmosphere_Needed Is long-term storage required? Check_Environment->Inert_Atmosphere_Needed Yes Control_Environment->Inert_Atmosphere_Needed Store_in_Dessicator Store in a desiccator. Inert_Atmosphere_Needed->Store_in_Dessicator No Store_in_Inert_Atmosphere Store in a desiccator purged with inert gas. Inert_Atmosphere_Needed->Store_in_Inert_Atmosphere Yes

Decision tree for selecting the optimal storage location.

By adhering to these detailed guidelines, researchers and drug development professionals can ensure the safe and effective use of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, thereby safeguarding the integrity of their research and development endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators? Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubMed. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Retrieved from [Link]

  • CN Tech. (2023). Best practices for storing AM powders. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • American University of Beirut. (n.d.). GUIDELINES FOR CHEMICAL STORAGE IN LABS. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • University of Wollongong. (n.d.). Chemical Spill procedure. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • KEGG PATHWAY. (n.d.). Fluorobenzoate degradation. Retrieved from [Link]

  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Reliant Finishing Systems. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance of a Versatile Building Block

An Application Guide to the Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and biaryl scaffolds into...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and biaryl scaffolds into molecular frameworks is a cornerstone of rational design. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The target molecule, Methyl 3-(4-aminophenyl)-5-fluorobenzoate, is a quintessential example of a high-value building block, embodying both a fluorinated aromatic ring and a biaryl amine motif. This structure serves as a critical intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced functional materials.[1][2]

This document, prepared for an audience of research scientists and drug development professionals, provides a comprehensive, field-tested protocol for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. Moving beyond a mere list of steps, we delve into the causality behind experimental choices, offering a self-validating system for achieving a high-purity final product. The chosen synthetic route is the robust and highly efficient Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[3][4]

Overall Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Preparation of the Key Precursor: The esterification of 3-bromo-5-fluorobenzoic acid to yield Methyl 3-bromo-5-fluorobenzoate. This ensures a stable and reactive partner for the subsequent coupling reaction.

  • Palladium-Catalyzed Cross-Coupling: The core Suzuki-Miyaura reaction, coupling the synthesized aryl bromide with 4-aminophenylboronic acid to construct the target biaryl system.

Below is a visual representation of the complete experimental workflow.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Suzuki-Miyaura Coupling A 3-Bromo-5-fluorobenzoic Acid B Esterification (Methanol, Thionyl Chloride) A->B Reagents C Methyl 3-bromo-5-fluorobenzoate B->C Product E Suzuki Coupling (Pd Catalyst, Base) C->E D 4-Aminophenylboronic Acid D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Final Product: Methyl 3-(4-aminophenyl)-5-fluorobenzoate G->H

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate

Rationale

The initial step involves converting the commercially available 3-bromo-5-fluorobenzoic acid into its methyl ester. This transformation serves two key purposes:

  • Protection of the Carboxylic Acid: The carboxylic acid group can interfere with the basic conditions of the Suzuki-Miyaura coupling. Esterification effectively protects this functionality.

  • Enhanced Solubility: The resulting methyl ester generally exhibits better solubility in the organic solvents used for both the coupling reaction and subsequent purification, facilitating a more homogenous reaction mixture.

The use of thionyl chloride in methanol is a classic and highly efficient method for this esterification. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the benzoic acid, activating it towards nucleophilic attack by methanol.

Experimental Protocol
ReagentM.W.AmountMoles
3-Bromo-5-fluorobenzoic acid219.015.0 g22.8 mmol
Methanol (MeOH)32.0450 mL-
Thionyl Chloride (SOCl₂)118.972.5 mL34.3 mmol

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-fluorobenzoic acid (5.0 g, 22.8 mmol).

  • Add methanol (50 mL) to the flask and stir to dissolve the solid.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Caution: Perform this step in a well-ventilated fume hood. Slowly add thionyl chloride (2.5 mL, 34.3 mmol) dropwise to the stirred solution. Gas evolution (HCl) will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70 °C).[5]

  • Maintain the reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting from 50:1 v/v) to afford Methyl 3-bromo-5-fluorobenzoate as a pure oil or low-melting solid.[5]

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

Mechanistic Insight

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and selectivity.[6] The reaction is catalyzed by a Palladium(0) complex, which undergoes a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 3-bromo-5-fluorobenzoate, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (forming a boronate species), which then transfers its aryl group (the 4-aminophenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Methyl 3-bromo-5-fluorobenzoate (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal ArBOH2 4-Aminophenylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Final Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol
ReagentM.W.Amount (Example)MolesEquiv.
Methyl 3-bromo-5-fluorobenzoate233.032.33 g10.0 mmol1.0
4-Aminophenylboronic acid136.941.64 g12.0 mmol1.2
PdCl₂(dppf)-CH₂Cl₂ adduct816.64408 mg0.5 mmol0.05
Sodium Carbonate (Na₂CO₃)105.993.18 g30.0 mmol3.0
1,4-Dioxane-40 mL--
Water (degassed)-10 mL--

Step-by-Step Procedure:

  • To a 100 mL Schlenk flask, add Methyl 3-bromo-5-fluorobenzoate (2.33 g, 10.0 mmol), 4-aminophenylboronic acid (1.64 g, 12.0 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (408 mg, 0.5 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Trustworthiness and Self-Validation

  • Reaction Monitoring: Consistent monitoring via TLC is crucial. The disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. LC-MS can provide more definitive tracking of reactant consumption and product formation.

  • Catalyst Choice: PdCl₂(dppf) is chosen for its high stability and efficiency in cross-coupling reactions involving a variety of functional groups. The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting efficient reductive elimination.

  • Base and Solvent System: The use of an aqueous base like Na₂CO₃ is standard and effective for activating the boronic acid.[3] The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating a homogenous reaction environment.

References

  • Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents.An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Google Patents.The preparation method of 2-amino-5-fluorobenzoic acid.
  • Google Patents.Method for preparing p-aminobenzoic acid.
  • Google Patents.A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)
  • Google Patents.Process for preparing methyl 4-(aminomethyl)
  • National Institutes of Health. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines.[Link]

  • ACS Publications. Fluoride-Free Synthesis of Poly(4-aminophenylboronic Acid) Nanowires on a Screen-Printed Carbon Electrode.[Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers.[Link]

  • HETEROCYCLES. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.[Link]

  • Science. Aminative Suzuki–Miyaura coupling.[Link]

  • Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.[Link]

  • Organic Syntheses. p-FLUOROBENZOIC ACID.[Link]

  • Google Patents.
  • Google Patents.
  • PubChem. Methyl 3-amino-4-fluorobenzoate.[Link]

  • ResearchGate. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.[Link]

  • PubChem. 4-Aminophenylboronic acid.[Link]

  • University of Greenwich. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.[Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.[Link]

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Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science.[1][2] Aryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3] This reaction facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination using Methyl 3-(4-aminophenyl)-5-fluorobenzoate as the amine coupling partner. We will delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed experimental protocol, and provide insights into the critical parameters that govern the success of this transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1] This is often the rate-determining step of the cycle.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

  • Reductive Elimination: The aryl group and the amido group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The choice of ligand is crucial as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[1][8] Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (+ R'R''NH, Base) Ar-Pd(II)(L2)-NHR'R''->Pd(0)L2  Regeneration  of Catalyst Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Coupling of Methyl 3-(4-aminophenyl)-5-fluorobenzoate with an Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig amination of Methyl 3-(4-aminophenyl)-5-fluorobenzoate with a model aryl bromide. The quantities provided are for a typical small-scale reaction and can be scaled up as needed.

Materials:

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed solvent (e.g., toluene)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Reaction Setup Workflow:

Figure 2: A workflow diagram for the Buchwald-Hartwig amination experiment.

Detailed Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Methyl 3-(4-aminophenyl)-5-fluorobenzoate (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylamine product.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides guidance for optimization, particularly when using an electronically modified substrate like Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

ParameterGeneral RecommendationConsiderations for Methyl 3-(4-aminophenyl)-5-fluorobenzoate
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and effective choice. Pre-catalysts can also be used for more reliable results.[6]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)The electron-withdrawing groups on the aniline may decrease its nucleophilicity. A highly active ligand like XPhos or RuPhos is recommended to promote the catalytic cycle.[9]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)NaOtBu is a robust choice.[6] However, the ester functionality may be sensitive to strong bases at elevated temperatures. If ester hydrolysis is a concern, a weaker base like K₃PO₄ or Cs₂CO₃ could be screened.
Solvent Aprotic, non-polar solvents (e.g., toluene, dioxane, THF)Toluene is a widely used and effective solvent.[10] Dioxane can also be a good alternative. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[10][11]
Temperature 80-120 °CA temperature of 100-110 °C is a good starting point. The reaction temperature may need to be optimized for specific substrates.
Aryl Halide Ar-I > Ar-Br > Ar-Cl in terms of reactivityAryl bromides are a good balance of reactivity and cost. Aryl chlorides may require more specialized catalyst systems. Aryl iodides can sometimes inhibit the catalyst.[6][7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents/solvent, insufficient temperature.Ensure all reagents and solvents are anhydrous and degassed.[11] Use a fresh batch of catalyst and ligand. Screen different ligands and bases. Increase the reaction temperature.
Side Product Formation Hydrolysis of the ester, competing side reactions (e.g., hydrodehalogenation).If ester hydrolysis is observed, switch to a weaker base (e.g., K₃PO₄). Ensure a strictly inert atmosphere to minimize hydrodehalogenation.
Difficulty in Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization of the product or starting material to alter polarity.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of aryl amines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology for the coupling of complex and functionalized substrates like Methyl 3-(4-aminophenyl)-5-fluorobenzoate. The protocol and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in this important transformation, thereby accelerating research and development in the chemical sciences.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Bramsiepe, C., et al. (2010). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 14(1), 224-237. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Chemical Science. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

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Method

Application Notes & Protocols: Leveraging Methyl 3-(4-aminophenyl)-5-fluorobenzoate in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This document provides a comprehensive guide to the strategic use of Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a versatile building block for constructing PROTAC linkers. We will delve into the rationale behind its application, provide detailed synthetic protocols, and outline robust validation methodologies.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][5][6][7][8] While the warhead and E3 ligase ligand provide the binding specificity, the linker is far from a passive spacer. Its length, composition, and attachment points are crucial for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][9] The linker's chemical nature also significantly influences the physicochemical properties of the final PROTAC, including its solubility, cell permeability, and metabolic stability.[10][]

The development of effective PROTACs often involves the empirical synthesis and screening of extensive libraries of compounds with varying linkers to identify the optimal combination of warhead, linker, and E3 ligase ligand.[12][][14] Therefore, the availability of versatile and synthetically tractable linker building blocks is paramount to accelerating PROTAC discovery.[14][15]

Methyl 3-(4-aminophenyl)-5-fluorobenzoate: A Strategic Building Block

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a commercially available compound with distinct chemical features that make it an attractive starting point for the synthesis of diverse PROTAC linkers.

Key Structural Features and Their Implications:
  • Aniline Moiety: The primary aromatic amine (-NH2) serves as a versatile nucleophile, readily participating in a variety of coupling reactions. This allows for the straightforward attachment of the linker to either the warhead or the E3 ligase ligand, typically through amide bond formation.

  • Methyl Ester: The methyl ester (-COOCH3) provides a convenient handle for subsequent chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for coupling reactions.

  • Fluorine Substitution: The fluorine atom can subtly modulate the physicochemical properties of the resulting PROTAC. It can influence lipophilicity, metabolic stability, and potentially engage in favorable interactions within the ternary complex.

  • Aromatic Core: The phenyl ring provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

Workflow for PROTAC Development using Methyl 3-(4-aminophenyl)-5-fluorobenzoate

The development of a novel PROTAC is an iterative process of design, synthesis, and biological evaluation.[16][17] The following workflow outlines the key stages involved when utilizing Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a linker precursor.

PROTAC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Validation cluster_2 Mechanism of Action A Target & Warhead Selection C Linker Design using Methyl 3-(4-aminophenyl)-5-fluorobenzoate A->C B E3 Ligase & Ligand Selection B->C D PROTAC Synthesis C->D E Binding Assays (SPR, ITC, etc.) D->E F Ternary Complex Formation (TR-FRET, AlphaLISA) D->F G In-cell Degradation Assays (Western Blot, Proteomics) D->G H Ubiquitination Assays G->H I Proteasome Inhibition Rescue G->I J Selectivity Profiling (Global Proteomics) G->J

Figure 1: A generalized workflow for the development and validation of PROTACs.

Synthetic Protocols

The following protocols provide a generalized framework for incorporating Methyl 3-(4-aminophenyl)-5-fluorobenzoate into a PROTAC synthesis workflow. Note: These are illustrative examples and may require optimization based on the specific warhead and E3 ligase ligand being used.

Protocol 1: Synthesis of a Carboxylic Acid-Functionalized Linker Core

This protocol describes the initial modification of Methyl 3-(4-aminophenyl)-5-fluorobenzoate to create a linker precursor with a free carboxylic acid, ready for coupling to a warhead or E3 ligase ligand.

Reaction Scheme:

Materials:

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Boc Protection of the Aniline:

    • Dissolve Methyl 3-(4-aminophenyl)-5-fluorobenzoate (1.0 eq) in DCM or THF.

    • Add TEA or DIPEA (1.2 eq).

    • Add Boc Anhydride (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Saponification of the Methyl Ester:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of THF/MeOH and water.

    • Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid-functionalized linker core.

Step Reactants Reagents Solvent Key Parameters Expected Outcome
1Methyl 3-(4-aminophenyl)-5-fluorobenzoateBoc Anhydride, TEA/DIPEADCM/THF0 °C to RT, 4-12 hBoc-protected intermediate
2Boc-protected intermediateLiOHTHF/MeOH/H2ORT, 2-6 hCarboxylic acid linker core

Table 1: Summary of reaction conditions for the synthesis of the carboxylic acid-functionalized linker core.

Protocol 2: PROTAC Assembly via Amide Coupling

This protocol outlines the sequential amide coupling steps to assemble the final PROTAC. The order of coupling (linker to warhead first, then to E3 ligase ligand, or vice-versa) may need to be determined empirically.

Reaction Scheme (Example):

Materials:

  • Carboxylic acid-functionalized linker core (from Protocol 4.1)

  • Amine-functionalized warhead

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand)[18][19][20]

  • Peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or DMSO)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • DCM

  • Preparative HPLC for purification

  • Lyophilizer

Procedure:

  • Coupling of Linker Core to Warhead:

    • Dissolve the carboxylic acid-functionalized linker core (1.0 eq), amine-functionalized warhead (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (2.0-3.0 eq) and stir at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract with EtOAc.

    • Wash the organic layer with saturated sodium bicarbonate, water, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the Linker-Warhead conjugate in DCM.

    • Add TFA (20-50% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the deprotected Linker-Warhead amine (1.0 eq), carboxylic acid-functionalized E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (2.0-3.0 eq) and stir at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, purify the crude product directly by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC.

PROTAC_Synthesis_Workflow A Methyl 3-(4-aminophenyl)- 5-fluorobenzoate B Boc Protection A->B C Saponification B->C D Carboxylic Acid Linker Core C->D E Amide Coupling with Amine-Warhead D->E F Linker-Warhead Conjugate E->F G Boc Deprotection F->G H Deprotected Linker-Warhead G->H I Amide Coupling with Acid-E3 Ligase Ligand H->I J Final PROTAC I->J

Figure 2: Synthetic workflow for PROTAC assembly.

Characterization and Validation of the Final PROTAC

Once synthesized, the PROTAC must be rigorously characterized to confirm its identity, purity, and biological activity.

Analytical Characterization:
  • LC-MS: To confirm the molecular weight and purity of the final compound.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HRMS: To determine the exact mass.

Biological Validation Protocols:

The ultimate goal is to demonstrate that the synthesized PROTAC induces the selective degradation of the target protein via the ubiquitin-proteasome system.[19]

5.2.1. Protocol 3: In-Cell Target Degradation Assay (Western Blot)

This is a fundamental experiment to assess the ability of the PROTAC to reduce the cellular levels of the target protein.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a defined period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Parameter Description Typical Range
DC₅₀ Half-maximal degradation concentrationSub-micromolar to nanomolar
Dₘₐₓ Maximum percentage of degradation>80% for a potent PROTAC
Time-course Onset and duration of degradationOnset within hours, sustained for >24h

Table 2: Key parameters for evaluating PROTAC-induced degradation.

5.2.2. Protocol 4: Confirmation of Proteasome-Dependent Degradation

This experiment validates that the observed protein depletion is mediated by the proteasome.

Procedure:

  • Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.

  • Add the PROTAC at a concentration that induces significant degradation (e.g., 5x DC₅₀).

  • Co-incubate for the optimal degradation time determined in Protocol 5.2.1.

  • Perform Western blotting as described above.

Expected Outcome: The proteasome inhibitor should rescue the PROTAC-induced degradation of the target protein.

5.2.3. Protocol 5: Selectivity Profiling (Quantitative Proteomics)

To assess the selectivity of the PROTAC, global proteomics can be employed to identify off-target proteins that are also degraded.[16][21][22]

Procedure:

  • Treat cells with the PROTAC at a specific concentration and for a defined time.

  • Lyse the cells and digest the proteins into peptides.

  • Label the peptides with isobaric tags (e.g., TMT) or perform label-free quantification.

  • Analyze the samples by LC-MS/MS.

  • Identify and quantify the changes in protein abundance across the proteome.

Expected Outcome: A selective PROTAC will primarily downregulate the intended target protein with minimal effects on other proteins.

Conclusion

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a valuable and versatile building block for the synthesis of PROTAC linkers. Its readily modifiable functional groups allow for the systematic exploration of linker space, a critical step in the optimization of PROTAC potency and selectivity. The protocols and validation strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this compound in their targeted protein degradation programs. The iterative process of design, synthesis, and rigorous biological evaluation is essential for the successful development of novel and effective PROTAC-based therapeutics.

References

  • Gabizon, R., & London, N. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12443-12469.
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  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 595729.
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  • Girard, F. C., et al. (2019). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 62(23), 10705-10722.
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  • Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]

  • Li, D., et al. (2024). Application of PROTACs in Target Identification and Target Validation.
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  • Liu, J., et al. (2021).
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  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions, 53(3), 1029-1041.
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  • American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Retrieved from [Link]

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  • University of Wisconsin–Madison. (2024, June 5). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols: Investigating Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a Novel E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The discovery of novel ligands for E3 ubiquitin ligases is a critical driver of innovation in this field, expanding the repertoire of tools for creating potent and selective degraders like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document presents a hypothetical framework and detailed experimental protocols for the investigation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate , a novel chemical entity, as a potential ligand for the Cereblon (CRBN) E3 ligase, a key component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. While direct evidence for this molecule's application in TPD is not yet established in published literature, its structural features suggest a plausible interaction with CRBN, making it an intriguing candidate for exploration. These notes provide the scientific rationale, a proposed synthetic route, and a comprehensive suite of protocols to guide researchers in the synthesis, characterization, and validation of this compound for TPD applications.

Introduction: The Imperative for Novel E3 Ligase Ligands

Targeted Protein Degradation harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] This is most prominently achieved through bifunctional molecules called PROTACs, which consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The vast majority of PROTACs developed to date recruit one of two E3 ligases: von Hippel-Lindau (VHL) or Cereblon (CRBN).[1] CRBN, in particular, has been a fertile ground for discovery, with ligands derived from the immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2] These ligands have proven effective in degrading a wide range of proteins. However, the human genome encodes over 600 putative E3 ligases, representing a vast, untapped resource for expanding the scope and selectivity of TPD.[3] The development of novel, structurally distinct E3 ligase ligands is paramount to overcoming challenges such as acquired resistance and off-target effects, and to unlocking the full therapeutic potential of this modality.

Scientific Rationale: Why Investigate Methyl 3-(4-aminophenyl)-5-fluorobenzoate?

While there is no direct published evidence of Methyl 3-(4-aminophenyl)-5-fluorobenzoate being used in TPD, a structural analysis provides a compelling, albeit hypothetical, basis for its investigation as a novel CRBN ligand.

Deduced Chemical Structure:

A Hypothetical CRBN Ligand.

The rationale for investigating this molecule is based on its partial resemblance to known CRBN modulators and other small molecule E3 ligase ligands. The core structure, a substituted aminophenyl benzoate, presents several features that could facilitate binding to the CRBN substrate receptor:

  • Aromatic Systems: The two phenyl rings provide a scaffold for π-π stacking and hydrophobic interactions within the CRBN binding pocket.

  • Hydrogen Bonding Potential: The primary amine (-NH2) on the terminal phenyl ring and the ester carbonyl group can act as hydrogen bond donors and acceptors, respectively, which are crucial for ligand recognition by amino acid residues in the E3 ligase.

  • Fluorine Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability and cell permeability, properties that are beneficial for drug-like molecules.[4]

This molecule represents a departure from the classic glutarimide-containing IMiDs, offering the potential for a novel binding mode and differentiated downstream biology. Its smaller size and simpler structure compared to many existing CRBN ligands could also lead to more favorable physicochemical properties for PROTAC development.

Synthesis and Characterization

As this is a novel compound, a validated synthetic route is not available in the literature. Below is a proposed, plausible synthetic scheme based on established organometallic cross-coupling reactions.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The key transformation is the formation of the biaryl C-C bond, for which the Suzuki-Miyaura coupling is a robust and versatile method.[5][6]

Proposed synthesis of the target compound.

Detailed Synthesis Protocol (Hypothetical)

Objective: To synthesize Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Materials:

  • Methyl 3-bromo-5-fluorobenzoate

  • 4-Aminophenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 3-bromo-5-fluorobenzoate (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add a 2:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Experimental Protocols for TPD Application

The following protocols outline a comprehensive workflow to evaluate the potential of Methyl 3-(4-aminophenyl)-5-fluorobenzoate as an E3 ligase ligand.

Workflow for validating a novel E3 ligase ligand.

Protocol 1: In Vitro Binding to CRBN

Objective: To determine if Methyl 3-(4-aminophenyl)-5-fluorobenzoate directly binds to the CRBN E3 ligase.

Method: A competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is recommended. This assay measures the displacement of a known fluorescent CRBN ligand by the test compound.

Materials:

  • Recombinant His-tagged CRBN/DDB1 protein complex

  • Biotinylated fluorescent CRBN ligand (e.g., a derivative of thalidomide)

  • Terbium-cryptate labeled anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Methyl 3-(4-aminophenyl)-5-fluorobenzoate in DMSO, and then dilute further in assay buffer.

  • Reagent Preparation: Prepare a master mix containing the His-CRBN/DDB1 complex and the Terbium-anti-His antibody. Prepare a separate mix of the biotinylated fluorescent ligand and Streptavidin-d2.

  • Assay Plate Setup:

    • Add the test compound dilutions to the assay plate.

    • Add the CRBN/antibody mix to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add the fluorescent ligand/streptavidin mix to all wells.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Typical Concentration
His-CRBN/DDB15-20 nM
Terbium-anti-His Ab1-5 nM
Biotinylated Ligand10-50 nM
Streptavidin-d210-50 nM
Protocol 2: PROTAC Synthesis

Objective: To synthesize a model PROTAC incorporating Methyl 3-(4-aminophenyl)-5-fluorobenzoate as the E3 ligase ligand. A common and well-characterized POI ligand, such as JQ1 for the BRD4 bromodomain, should be used. The primary amine of the novel ligand serves as a convenient attachment point for a linker.

Procedure (General):

  • Linker Attachment: React Methyl 3-(4-aminophenyl)-5-fluorobenzoate with a bifunctional linker (e.g., a PEG linker with a terminal carboxylic acid) via an amide coupling reaction.

  • POI Ligand Conjugation: Couple the linker-modified E3 ligand to the POI ligand (e.g., a JQ1 derivative with a suitable functional group for coupling).

  • Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by LC-MS and NMR.

Protocol 3: Ternary Complex Formation Assay

Objective: To confirm that the synthesized PROTAC can induce the formation of a ternary complex between CRBN and the POI (e.g., BRD4).

Method: TR-FRET is also a suitable method here.[7][8]

Materials:

  • His-tagged CRBN/DDB1

  • GST-tagged POI (e.g., GST-BRD4)

  • Terbium-labeled anti-His antibody (donor)

  • Alexa Fluor 488-labeled anti-GST antibody (acceptor)

  • Synthesized PROTAC

  • Assay buffer and plates as in Protocol 4.1.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC.

  • Assay Plate Setup: Add the PROTAC dilutions, His-CRBN/DDB1, GST-BRD4, and the two labeled antibodies to the wells of a 384-well plate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis: Read and analyze the data as described in Protocol 4.1. A bell-shaped curve is typically observed, representing the formation and subsequent disassembly (due to the "hook effect") of the ternary complex with increasing PROTAC concentration.

Protocol 4: In Vitro Ubiquitination Assay

Objective: To demonstrate that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.

Materials:

  • Recombinant E1 (ubiquitin-activating enzyme)

  • Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UBE2D2)

  • Recombinant CRBN/DDB1/CUL4A/RBX1 complex

  • Recombinant POI (e.g., BRD4)

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination buffer

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the POI

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 complex, POI, ubiquitin, and ATP in ubiquitination buffer.[9]

  • PROTAC Addition: Add the PROTAC at various concentrations (and a DMSO vehicle control).

  • Incubation: Incubate the reactions at 37°C for 60-90 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Probe with the primary antibody against the POI.

    • Wash and probe with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Look for the appearance of higher molecular weight bands (a "ladder") corresponding to the poly-ubiquitinated POI in the PROTAC-treated lanes.

Protocol 5: Cellular Protein Degradation Assay

Objective: To determine if the PROTAC induces the degradation of the target protein in a cellular context.

Method: Western blotting is the gold standard for directly measuring protein levels.

Materials:

  • Cell line expressing the POI (e.g., HEK293T or a relevant cancer cell line)

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Western blot reagents as in Protocol 4.4.

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin).

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO control) for a set period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 4.4, probing separate blots for the POI and the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion and Future Directions

The exploration of novel chemical matter like Methyl 3-(4-aminophenyl)-5-fluorobenzoate is essential for pushing the boundaries of targeted protein degradation. The protocols detailed in this document provide a rigorous, step-by-step guide for its synthesis and evaluation as a putative CRBN E3 ligase ligand. It is crucial to underscore that this is a proposed investigational path; the outcomes of these experiments will determine the ultimate utility of this compound in TPD.

Positive results from these assays would warrant further investigation, including structural studies (e.g., X-ray crystallography) to elucidate the binding mode with CRBN, and broader profiling to understand its selectivity and potential off-target effects. Success in these endeavors would not only validate Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a new tool for chemical biology but could also pave the way for a new class of degraders with unique therapeutic potential.

References

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  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved January 24, 2026, from [Link]

  • Yang, H., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(9), 6047-6056. [Link]

  • PubChem. (n.d.). (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate. Retrieved January 24, 2026, from [Link]

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Method

Application Notes and Protocols: Investigating Methyl 3-(4-aminophenyl)-5-fluorobenzoate in Cancer Research

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate in cancer research. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate in cancer research. While direct studies on this specific molecule are emerging, its structural similarity to known anticancer agents, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, suggests a plausible mechanism of action involving the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This document outlines detailed protocols for the in-vitro evaluation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, including cytotoxicity assays, cell cycle analysis, and apoptosis induction studies in relevant cancer cell lines. Furthermore, we present a framework for investigating its potential to modulate key signaling pathways implicated in cancer progression.

Introduction: The Rationale for Investigating Methyl 3-(4-aminophenyl)-5-fluorobenzoate

The quest for novel small molecules with potent and selective anticancer activity is a cornerstone of modern oncology research. Methyl 3-(4-aminophenyl)-5-fluorobenzoate is an aromatic compound characterized by a fluorinated aminophenyl moiety, a structural motif present in several biologically active molecules. Derivatives of 4-aminobenzoic acid (PABA) have demonstrated a range of bioactivities, including cytotoxic effects against cancer cell lines[1][2][3]. The introduction of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates[4].

Notably, the structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has shown potent anticancer activity, particularly against breast cancer cells[5][6]. Its mechanism of action involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 enzymes (CYPs) that bioactivate the compound into DNA-damaging species[6][7]. Given these precedents, Methyl 3-(4-aminophenyl)-5-fluorobenzoate emerges as a compelling candidate for investigation as a potential anticancer agent.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 3-amino-5-fluorobenzoate884497-46-5C₈H₈FNO₂169.15Fluorinated aminobenzoate core[8][9]
Methyl 4-amino-3-bromo-5-fluorobenzoate1123171-91-4C₈H₇BrFNO₂248.05Halogenated aminobenzoate derivative[10][11]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole130-23-4C₁₄H₁₁FN₂S258.32Known AhR agonist with anticancer activity[5][6][7]

Postulated Mechanism of Action: An AhR-Dependent Pathway

Based on the established activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, we hypothesize that Methyl 3-(4-aminophenyl)-5-fluorobenzoate may exert its anticancer effects through a similar AhR-dependent mechanism. The proposed signaling cascade is as follows:

  • Cellular Uptake and AhR Binding: The compound enters the cancer cell and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

  • Nuclear Translocation and Dimerization: Upon ligand binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT).

  • XRE Binding and Gene Transcription: The AhR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.

  • CYP1A1 Induction and Bioactivation: Key target genes include cytochrome P450 enzymes, particularly CYP1A1. Increased expression of CYP1A1 leads to the metabolic activation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate into reactive intermediates.

  • DNA Adduct Formation and Cell Death: These reactive metabolites can form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M3APFB Methyl 3-(4-aminophenyl) -5-fluorobenzoate AhR AhR M3APFB->AhR Binds AhR_ARNT AhR/ARNT Heterodimer AhR->AhR_ARNT Translocates & Dimerizes with ARNT XRE XRE AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription Reactive_Metabolite Reactive Metabolite CYP1A1->Reactive_Metabolite Bioactivates M3APFB DNA_Damage DNA Damage & Apoptosis Reactive_Metabolite->DNA_Damage

Figure 1: Postulated AhR-dependent mechanism of action for Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Experimental Protocols

The following protocols provide a framework for the initial in-vitro evaluation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. It is recommended to use cancer cell lines known to express AhR and be sensitive to AhR agonists, such as the MCF-7 breast cancer cell line, alongside a resistant cell line like MDA-MB-435 for comparative studies[5].

Preparation of Stock Solutions

Consistent and accurate preparation of the test compound is critical for reproducible results.

Materials:

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.

  • Prepare serial dilutions from the stock solution in DMSO to create a range of working stock concentrations.

  • Store all stock solutions at -20°C in amber tubes to protect from light. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity[12].

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-435)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Methyl 3-(4-aminophenyl)-5-fluorobenzoate (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO only).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Seed Cells Adherence Overnight Adherence Start->Adherence Treatment Treat with Compound (24, 48, 72h) Adherence->Treatment MTT_Addition Add MTT (3-4h Incubation) Treatment->MTT_Addition Solubilization Add Solubilization Buffer MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC₅₀ Absorbance->Analysis

Figure 2: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with Methyl 3-(4-aminophenyl)-5-fluorobenzoate at IC₅₀ concentration for 24 and 48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest and wash the treated and control cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours[13].

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark[13].

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with Methyl 3-(4-aminophenyl)-5-fluorobenzoate at IC₅₀ concentration for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest and wash the treated and control cells with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Analysis and Interpretation

Table 2: Representative Data from In-Vitro Assays

AssayCell LineTreatmentResultInterpretation
Cell Viability (MTT) MCF-710 µM M3APFB (48h)45% ViabilityCompound exhibits significant cytotoxicity.
MDA-MB-43510 µM M3APFB (48h)92% ViabilitySuggests selectivity for AhR-positive cells.
Cell Cycle Analysis MCF-75 µM M3APFB (24h)35% increase in G2/M phaseIndicates cell cycle arrest at the G2/M checkpoint.
Apoptosis (Annexin V) MCF-75 µM M3APFB (48h)40% Annexin V positive cellsConfirms induction of apoptosis.

Statistical Analysis: All experiments should be performed in triplicate, and data should be presented as mean ± standard deviation. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).

Concluding Remarks

The structural analogy of Methyl 3-(4-aminophenyl)-5-fluorobenzoate to known anticancer agents warrants its investigation as a potential therapeutic candidate. The protocols detailed in these application notes provide a robust starting point for elucidating its biological activity and mechanism of action in cancer cells. Further studies could explore its effects on the expression of AhR target genes (e.g., CYP1A1) and the formation of DNA adducts to validate the proposed mechanism.

References

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Application

Application Notes and Protocols: Investigating Methyl 3-(4-aminophenyl)-5-fluorobenzoate with the Aryl Hydrocarbon Receptor (AhR)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of xenobiotics and endogenous molecules.[1][2] Its role in mediating toxicological responses, as well as its emerging involvement in immune modulation and carcinogenesis, has positioned it as a significant target for therapeutic development and toxicological screening.[1][3] This guide provides a comprehensive framework for investigating the interaction of a novel small molecule, Methyl 3-(4-aminophenyl)-5-fluorobenzoate, with the AhR. We present a multi-tiered experimental approach, beginning with the determination of direct binding affinity, followed by the quantification of receptor activation, and culminating in the analysis of downstream gene expression. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to characterize the AhR-modulatory potential of this and other related compounds.

Introduction: The Aryl Hydrocarbon Receptor and Novel Ligand Investigation

The AhR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[4] In its latent state, AhR resides in the cytoplasm as part of a protein complex.[2] Upon binding to a ligand, the receptor translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][5]

The diverse range of known AhR ligands, from environmental toxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to endogenous molecules, underscores the receptor's promiscuity and complex role in cellular physiology.[3] The identification and characterization of novel AhR modulators, such as Methyl 3-(4-aminophenyl)-5-fluorobenzoate, are crucial for understanding structure-activity relationships and for the development of selective AhR modulators (SAhRMs) with therapeutic potential.

This document outlines a strategic workflow for the comprehensive investigation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a potential AhR ligand. The experimental pipeline is designed to provide a holistic view of the compound's interaction with the AhR signaling pathway.

Workflow for Investigating AhR Ligand Interaction:

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Receptor Activation cluster_2 Phase 3: Downstream Effects a Competitive Radioligand Binding Assay b AhR Luciferase Reporter Gene Assay a->b Characterize functional agonism/antagonism c Quantitative PCR (qPCR) for Target Genes (CYP1A1, CYP1B1) b->c Confirm physiological response

Caption: A three-phase experimental workflow for characterizing a novel AhR ligand.

Compound Profile: Methyl 3-(4-aminophenyl)-5-fluorobenzoate

PropertyAssumed Value/InformationSource/Rationale
Molecular Formula C₁₄H₁₂FNO₂Based on chemical name
Molecular Weight ~245.25 g/mol Calculated from assumed formula
CAS Number Not available-
Solubility Likely soluble in organic solvents (DMSO, Ethanol) and sparingly soluble in aqueous solutions.General characteristic of similar small molecules.
Purity >98% (Recommended for in vitro assays)Standard for high-quality biological screening.

Preparation of Stock Solution:

For in vitro cellular assays, a 10 mM stock solution of Methyl 3-(4-aminophenyl)-5-fluorobenzoate in dimethyl sulfoxide (DMSO) is recommended.

Protocol:

  • Accurately weigh a precise amount of the compound.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the DMSO to the compound and vortex until fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Phase 1: Determination of AhR Binding Affinity

A competitive radioligand binding assay is a robust method to determine if a compound directly interacts with the AhR ligand-binding pocket and to quantify its binding affinity (Ki).[6] This assay measures the ability of the test compound to displace a high-affinity radiolabeled AhR ligand, such as [³H]-TCDD.

Protocol: Competitive Radioligand Binding Assay for AhR

Materials:

  • Cytosolic extracts from a suitable source (e.g., guinea pig liver, which has high-affinity AhR).

  • [³H]-TCDD (radiolabeled ligand).

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate (test compound).

  • Known AhR agonist (e.g., TCDD, unlabeled) and antagonist (e.g., CH223191) as controls.[7]

  • Assay Buffer: MDEG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% v/v glycerol, pH 7.5).

  • Dextran-coated charcoal suspension.

  • Scintillation cocktail.

Procedure:

  • Preparation of Reaction Mixtures: In microcentrifuge tubes, combine cytosolic extract, assay buffer, and a constant concentration of [³H]-TCDD (typically in the low nM range).

  • Addition of Competitors: Add increasing concentrations of the test compound (Methyl 3-(4-aminophenyl)-5-fluorobenzoate), unlabeled TCDD (for positive control), or vehicle (DMSO) to the reaction mixtures.

  • Incubation: Incubate the mixtures at 4°C for 18-24 hours to reach equilibrium.[6]

  • Separation of Bound and Free Radioligand: Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-TCDD. Incubate on ice for 15 minutes.[6]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the charcoal with the adsorbed free radioligand.[6]

  • Quantification: Carefully transfer the supernatant (containing the protein-bound [³H]-TCDD) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-TCDD against the log concentration of the competitor. The IC50 value (concentration of competitor that displaces 50% of the radioligand) can be determined using non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Expected Data Representation:

CompoundIC50 (nM)Ki (nM)
Methyl 3-(4-aminophenyl)-5-fluorobenzoateTo be determinedTo be calculated
TCDD (unlabeled)Expected in low nM rangeExpected in low nM range
CH223191Expected in nM rangeExpected in nM range

Phase 2: Assessment of AhR Activation

A luciferase reporter gene assay is a highly sensitive and quantitative method to determine whether the binding of a ligand to AhR leads to the transcriptional activation of its target genes.[8][9] This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of XREs.

Protocol: AhR Luciferase Reporter Gene Assay

Materials:

  • HepG2-XRE-Luciferase reporter cell line (or similar).[9][10]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • TCDD or 6-formylindolo[3,2-b]carbazole (FICZ) as a positive control agonist.[11]

  • CH223191 as a positive control antagonist.[7]

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

Procedure:

  • Cell Seeding: Seed the HepG2-XRE-Luciferase cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and the positive control agonist in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds or controls. Include a vehicle control (DMSO).

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of Methyl 3-(4-aminophenyl)-5-fluorobenzoate or the positive control antagonist for 1 hour.

    • Add a constant concentration of a known AhR agonist (e.g., TCDD at its EC50 concentration) to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[12]

  • Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.[1]

  • Data Analysis:

    • For agonist activity, normalize the relative light units (RLUs) to the vehicle control and plot against the log concentration of the compound to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of the agonist-induced response against the log concentration of the compound to determine the IC50 value.

AhR Signaling Pathway and Reporter Assay Principle:

G cluster_0 Cytoplasm cluster_1 Nucleus AhR AhR AhR_complex AhR-Hsp90 Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex Ligand Methyl 3-(4-aminophenyl) -5-fluorobenzoate Ligand->AhR_complex Binding & Activation AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding Luciferase Luciferase Gene Light Light Emission Luciferase->Light Expression & Reaction

Caption: Ligand-induced AhR activation leading to luciferase expression.

Phase 3: Analysis of Endogenous AhR Target Gene Expression

To confirm that the observed reporter gene activation translates to a physiological response, it is essential to measure the expression of endogenous AhR target genes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[13][14][15] Quantitative real-time PCR (qPCR) is the gold standard for this analysis.

Protocol: Quantitative PCR for CYP1A1 and CYP1B1 Expression

Materials:

  • HepG2 cells (or other suitable cell line).[9][16]

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • TCDD or FICZ as a positive control.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Treatment: Seed and treat HepG2 cells with various concentrations of Methyl 3-(4-aminophenyl)-5-fluorobenzoate or controls as described in the reporter gene assay protocol. A typical incubation time is 6-24 hours.

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for CYP1A1, CYP1B1, and the housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.

Expected Data Representation:

TreatmentConcentration (µM)CYP1A1 Fold Induction (vs. Vehicle)CYP1B1 Fold Induction (vs. Vehicle)
Vehicle (DMSO)-1.01.0
Methyl 3-(4-aminophenyl)-5-fluorobenzoate0.1To be determinedTo be determined
1To be determinedTo be determined
10To be determinedTo be determined
TCDD0.01Expected high inductionExpected high induction

Conclusion and Future Directions

The integrated approach detailed in these application notes provides a robust methodology for the initial characterization of Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a potential AhR modulator. By systematically evaluating its binding affinity, receptor activation potential, and impact on downstream gene expression, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would warrant further investigation, including the assessment of its effects on a broader range of AhR target genes, its potential for species-specific differences, and its activity in more complex biological systems, such as primary cells or in vivo models. The elucidation of the interaction between novel chemical entities and the AhR signaling pathway is a critical step in both toxicological risk assessment and the development of new therapeutic agents.

References

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  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
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  • (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate | C14H11BrFNO2 - PubChem. (URL: [Link])

  • Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. (URL: [Link])

  • Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System - Indigo Biosciences. (URL: [Link])

  • AZ-AHR Stable HepG2 Luciferase Reporter Cell Line | abm - Applied Biological Materials. (URL: [Link])

  • CYP1A1 and CYP1B1 expression analyzed by RT-qPCR in MCF-7 cells after... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC - NIH. (URL: [Link])

  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - ResearchGate. (URL: [Link])

  • Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis - bioRxiv. (URL: [Link])

  • HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format - PURACYP. (URL: [Link])

  • Expression Profile of CYP1A1 and CYP1B1 Enzymes in Colon and Bladder Tumors - NIH. (URL: [Link])

  • Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line - PMC - NIH. (URL: [Link])

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. (URL: [Link])

  • Real-Time Polymerase Chain Reaction Analysis of CYP1B1 Gene Expression in Human Liver - Oxford Academic. (URL: [Link])

  • Cellosaurus cell line Hep-G2 (CVCL_0027). (URL: [Link])

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

  • Subcellular localization of AHR in HepG2 cells. Cells were treated with... - ResearchGate. (URL: [Link])

  • Quantitative analysis of the Ah receptor/cytochrome P450 CYP1B1/CYP1A1 signalling pathway - Salvestrol. (URL: [Link])

  • Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators - eScholarship.org. (URL: [Link])

  • Real-time polymerase chain reaction analysis of CYP1B1 gene expression in human liver. (URL: [Link])

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - NIH. (URL: [Link])

  • Aryl hydrocarbon receptor - Wikipedia. (URL: [Link])

  • AhR signaling pathways and regulatory functions - PMC - PubMed Central. (URL: [Link])

  • CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor - PubMed - NIH. (URL: [Link])

  • Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - NIH. (URL: [Link])

  • Quantification of Aromatic Hydrocarbon Receptor (AHR) and Related Genes by Calibrated Reverse Transcription-PCR in Blood Mononuc - SciSpace. (URL: [Link])

  • XRE Luciferase Reporter Lentivirus (AhR Signaling) AhR 78672 - BPS Bioscience. (URL: [Link])

  • The modern human aryl hydrocarbon receptor is more active when ancestralized by genome editing | PNAS. (URL: [Link])

  • Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review) - Spandidos Publications. (URL: [Link])

  • Aryl hydrocarbon receptor (AhR) signaling pathways. (a) In genomic... - ResearchGate. (URL: [Link])

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Method

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This compound is a key intermediate in pharmaceutical synthesis, demanding a reliable analytical method to ensure purity, monitor stability, and control quality during drug development and manufacturing. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been designed to separate the main analyte from potential impurities and degradation products generated under forced degradation conditions, thereby demonstrating its stability-indicating capabilities in accordance with ICH guidelines.

Introduction and Rationale

Methyl 3-(4-aminophenyl)-5-fluorobenzoate (Figure 1) is an aromatic compound featuring an amine, an ester, and a fluorine substituent. These functional groups make it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. Given its role as a critical intermediate, a validated analytical method is essential for its characterization.

Figure 1. Chemical Structure of Methyl 3-(4-aminophenyl)-5-fluorobenzoate Molecular Formula: C₈H₈FNO₂[1] Molecular Weight: 169.15 g/mol [1]

The primary challenge in analyzing such compounds is to develop a method that is not only accurate for potency determination but also specific enough to resolve the parent compound from process-related impurities and potential degradants. Reversed-phase HPLC is the technique of choice due to its versatility and applicability to a wide range of moderately polar to non-polar compounds.[2] The presence of aromatic rings in the analyte provides strong chromophores, making UV detection a sensitive and straightforward choice.

This guide explains the causal logic behind the selection of chromatographic parameters and provides a self-validating protocol through the inclusion of forced degradation studies, which are integral to developing a true stability-indicating method.[3][4]

Method Development: The Scientific Basis

The selection of the HPLC method parameters was guided by the physicochemical properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • Choice of Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected as the primary stationary phase.[5] Its hydrophobic nature provides excellent retention for aromatic compounds like the target analyte. While fluorinated stationary phases can offer alternative selectivity for fluorinated compounds, a standard C18 phase is often sufficient and provides a more universally available starting point.[2][6]

  • Mobile Phase Selection: A binary mobile phase consisting of an aqueous buffer and an organic modifier was chosen.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency.

    • Aqueous Phase: A phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.8) is ideal. The amine group on the analyte has a predicted pKa, and maintaining the pH below this value ensures it is in its protonated, more polar form, leading to sharper peaks and reproducible retention times.

    • Elution Mode: A gradient elution was developed to ensure that any potential impurities, which may have significantly different polarities, are eluted within a reasonable runtime while providing a sharp, symmetrical peak for the main analyte.

  • Detection Wavelength: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the UV absorbance maximum (λmax) of the analyte. For aromatic amines and benzoate esters, a wavelength in the range of 240-280 nm typically provides excellent sensitivity.[7]

Materials and Instrumentation

Reagents and Materials
  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[8]

  • Potassium phosphate monobasic (KH₂PO₄) (Reagent grade)

  • Sodium hydroxide (Reagent grade)

  • Orthophosphoric acid (Reagent grade)

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (1.0 M)

  • Hydrogen peroxide (30%)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Detailed Experimental Protocols

Preparation of Solutions

Phosphate Buffer (20 mM, pH 6.8):

  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

  • Adjust the pH to 6.8 using a dilute sodium hydroxide or orthophosphoric acid solution.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase A: 20 mM Phosphate Buffer, pH 6.8 Mobile Phase B: Acetonitrile

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of Methyl 3-(4-aminophenyl)-5-fluorobenzoate reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation:

  • Accurately weigh a portion of the test sample equivalent to about 25 mg of the active ingredient.

  • Transfer to a 50 mL volumetric flask and prepare as described for the Standard Stock Solution.

  • Further dilute as necessary to achieve a final concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
20.00
20.01
25.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD/PDA at 254 nm
Injection Volume 10 µL
Run Time 25 minutes
System Suitability

Before commencing any analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Forced Degradation Protocol (Self-Validation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10] A stock solution of 500 µg/mL is subjected to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the active ingredient.

Caption: Workflow for the forced degradation study.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to 50 µg/mL with diluent.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 1.0 M HCl, and dilute to 50 µg/mL with diluent.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 50 µg/mL with diluent.

  • Thermal Degradation: Expose the solid powder of the drug substance to 80°C in an oven for 48 hours. Then, prepare a 50 µg/mL solution as described previously.

For each condition, inject the stressed sample into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak, and the peak purity analysis (using DAD/PDA data) of the parent peak passes.

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: Demonstrated through the forced degradation study.

  • Linearity: Assessed by preparing solutions at a minimum of five concentrations (e.g., 10-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0-102.0%.

  • Precision (Repeatability and Intermediate Precision): The RSD for six replicate preparations should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and observing the effect on the results.

Caption: Logical flow for method validation.

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the analysis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. The causality-driven approach to method development, combined with a rigorous forced degradation and validation protocol, ensures the final method is robust, reliable, and stability-indicating. This protocol serves as an essential tool for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of this important pharmaceutical intermediate.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Institute of Industrial Organic Chemistry, Poland. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. Retrieved from [Link]

  • Patel, K. et al. (2023). Forced degradation as an integral part of HPLC stability-indicating method development. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Kilic, T. et al. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]

  • Ciavarella, A. B. et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Welsch, B. et al. (2020). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Retrieved from [Link]

  • Nováková, L. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Huynh-Ba, K. (2021). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Retrieved from [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Alsante, K. M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wang, J. et al. (2015). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.

I. Overview of the Synthetic Pathway

The synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate is most efficiently achieved via a two-step process starting from commercially available 3-bromo-5-fluorobenzoic acid. The first step is an esterification to produce the methyl ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable boronic acid derivative.

Synthetic_Pathway SM1 3-Bromo-5-fluorobenzoic Acid INT1 Methyl 3-bromo-5-fluorobenzoate SM1->INT1 Esterification (MeOH, H2SO4) SM2 4-Aminophenylboronic Acid Pinacol Ester FP Methyl 3-(4-aminophenyl)-5-fluorobenzoate SM2->FP INT1->FP Suzuki-Miyaura Coupling (Pd Catalyst, Base)

Caption: General synthetic route to Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling step, which is the most critical for overall yield and purity.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

A1: Low yields in Suzuki-Miyaura couplings are common and typically stem from one of three areas: catalyst inefficiency, instability of the boronic acid, or suboptimal reaction conditions.[1]

  • Cause 1: Catalyst Inactivation or Insufficient Activity: The active Pd(0) species is susceptible to oxidation if oxygen is present. Furthermore, the choice of ligand is critical for an efficient catalytic cycle.[2]

    • Solution:

      • Degas Thoroughly: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive inert atmosphere throughout the reaction.

      • Optimize Ligand Choice: For coupling with an electron-rich amine-containing boronic acid, a bulky, electron-donating phosphine ligand is often superior to triphenylphosphine (PPh₃). Ligands like SPhos or XPhos can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher turnover and better yields.[2]

  • Cause 2: Protodeborylation of 4-Aminophenylboronic Acid: Boronic acids, especially electron-rich ones, are prone to hydrolysis (protodeborylation), where the C-B bond is cleaved, replacing it with a C-H bond.[3] This side reaction consumes your nucleophile and generates aniline as a byproduct.

    • Solution:

      • Use a Boronic Ester: The most effective solution is to replace the boronic acid with its more stable pinacol ester derivative, 4-aminophenylboronic acid pinacol ester . Boronic esters are significantly more resistant to protodeborylation.[3][4]

      • Use a Milder Base: If you must use the boronic acid, consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃ or K₃PO₄.[5]

  • Cause 3: Suboptimal Base or Solvent: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[6] Its strength and solubility are crucial.

    • Solution:

      • Base Selection: An aqueous solution of a carbonate (e.g., 2M K₂CO₃) is a robust choice. Cesium carbonate (Cs₂CO₃) can also be effective, particularly for difficult couplings, but is more expensive.

      • Solvent System: A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Q2: My analysis shows a significant amount of a dehalogenated byproduct, Methyl 3-fluorobenzoate. What causes this and how can it be prevented?

A2: The formation of a dehalogenated byproduct occurs when the aryl halide complex, after oxidative addition to the palladium center, undergoes a reaction that replaces the halogen with a hydrogen atom instead of the desired aryl group from the boronic acid.[3]

  • Mechanism: This side reaction, known as hydrodehalogenation, can be promoted by certain solvents (like alcohols, which can act as hydride sources) or by amine bases.[3]

  • Solutions:

    • Avoid Alcohol Solvents: Do not use alcohols like ethanol or isopropanol as the primary solvent in the coupling step. If your reagents are dissolved in an alcohol, remove it under vacuum before proceeding.

    • Use an Inorganic Base: Avoid using amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), as they can contribute to this side reaction. Stick to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

    • Ensure High-Quality Reagents: Impurities in the boronic acid or solvent can sometimes act as hydride donors. Use reagents from a reputable supplier.

Q3: I'm observing homocoupling of my starting materials (formation of symmetrical biaryls). How can I minimize this?

A3: Homocoupling arises from two potential pathways: the coupling of two boronic acid molecules or the coupling of two aryl halide molecules. It is often a sign of either oxygen contamination or suboptimal catalyst conditions.[7]

  • Solutions:

    • Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. As mentioned in A1, rigorous degassing of the reaction mixture is critical.

    • Control Stoichiometry: Use a slight excess of the boronic acid pinacol ester (1.1 to 1.3 equivalents) relative to the aryl bromide. This ensures the aryl bromide is consumed efficiently, minimizing its opportunity to homocouple.

    • Ligand and Catalyst Loading: A well-chosen ligand (e.g., SPhos) can favor the cross-coupling pathway over homocoupling. Ensure your catalyst loading is appropriate (typically 1-5 mol%). Too low a concentration might not be efficient, while too high can sometimes promote side reactions.

Q4: The final product is proving difficult to purify from the reaction mixture. What are the recommended purification strategies?

A4: The primary impurities are often unreacted starting materials, homocoupled products, and residual palladium.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine. This will remove the inorganic base and other water-soluble byproducts.

    • Acid-Base Extraction (for Boronic Acid Impurities): If you used an excess of 4-aminophenylboronic acid and it remains, you can perform an acid wash (e.g., with 1M HCl). The amine on your product will also protonate, so you would need to re-basify the aqueous layer and extract your product back out. This can be cumbersome. A better approach is to use the pinacol ester, which is less polar and easier to separate.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from starting materials and homocoupled byproducts.[8] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Recrystallization: If the crude product is sufficiently pure after chromatography, recrystallization can be used to obtain a highly pure, crystalline solid.[9] A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

Troubleshooting_Flowchart start Low Yield or High Impurity? cause1 Primary Cause? start->cause1 Low Yield cause2 Major Impurity Type? start->cause2 High Impurity sol1a Degas Solvents Rigorously (Ar/N2 sparging) cause1->sol1a Catalyst Inactivation sol1b Switch to Bulky Ligand (e.g., SPhos, XPhos) cause1->sol1b Inefficient Catalyst sol1c Use Boronic Pinacol Ester (Prevents Protodeborylation) cause1->sol1c Boronic Acid Degradation sol1d Optimize Base/Solvent (e.g., K2CO3 in Dioxane/H2O) cause1->sol1d Suboptimal Conditions sol2a Avoid Alcohol Solvents Use Inorganic Base cause2->sol2a Dehalogenation Product sol2b Ensure Strict Anaerobic Conditions Use slight excess of Boronic Ester cause2->sol2b Homocoupled Products

Caption: Troubleshooting flowchart for common Suzuki coupling issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this specific transformation?

A1: While many systems can work, for coupling an aryl bromide with an amine-containing boronic acid derivative, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is highly recommended for achieving high yields.

Catalyst / Pre-catalystLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂SPhos1-2%Excellent for electron-rich partners, high activity.
Pd₂(dba)₃XPhos1-2%Very robust and general-purpose for challenging couplings.
Pd(PPh₃)₄(None)3-5%"All-in-one" catalyst, but can be less active and require higher temperatures.

Q2: What is the role of the base, and how do I choose the right one?

A2: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step in the catalytic cycle.[5][6] The choice of base can significantly impact yield.

BaseStrengthTypical ConditionsComments
K₂CO₃ Moderate2M aqueous solutionHighly Recommended. Cost-effective, efficient, and minimizes side reactions.
K₃PO₄ ModerateSolid or aqueousOften used for less reactive aryl chlorides; very effective for bromides as well.
Cs₂CO₃ StrongSolidVery effective but expensive. Good for difficult or sterically hindered couplings.
KF MildSolidUsed when base-sensitive functional groups (like esters) are present, as it's less hydrolytic.[6]

Q3: What is the ideal reaction temperature and time?

A3: For Suzuki couplings with aryl bromides, a temperature range of 80-100 °C is typically optimal.[10] The reaction should be monitored by TLC or LC-MS to determine completion. A typical reaction time is between 4 to 16 hours . Running the reaction at too low a temperature may result in incomplete conversion, while excessively high temperatures can lead to catalyst decomposition and increased side products.[10]

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate (Starting Material)

  • To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq).

  • Add methanol (MeOH) in sufficient quantity to dissolve the acid (approx. 5-10 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄) catalytically (approx. 0.05 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be used without further purification if it appears clean by TLC/¹H NMR.

Protocol 2: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Seal the flask with a septum, and cycle between vacuum and backfilling with Argon or Nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 5:1 ratio) via syringe. The total volume should make the solution approximately 0.1 M in the limiting reagent.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., 10-40% Ethyl Acetate in Hexane gradient) to afford the pure Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

V. The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl OA Oxidative Addition OA->PdII_Aryl PdII_Biaryl Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Biaryl Trans Transmetalation Trans->PdII_Biaryl PdII_Biaryl->Pd0 RE Reductive Elimination PdII_Biaryl->RE Product Ar-Ar' (Product) RE->Product ArX Ar-X (Aryl Halide) ArX->OA ArB Ar'-B(OR)2 (Boronic Ester) ArB->Trans Base Base (e.g., K2CO3) Base->Trans

Sources

Optimization

Technical Support Center: Synthesis of Substituted Aminophenyl Benzoates

Welcome to the technical support center for the synthesis of substituted aminophenyl benzoates. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted aminophenyl benzoates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Troubleshooting Guide: Common Side Reactions

Issue 1: Predominant N-Acylation Instead of O-Acylation

Question: My reaction is yielding the N-acylated byproduct (an amide) as the major product instead of the desired O-acylated aminophenyl benzoate. How can I improve the chemoselectivity for the ester product?

Answer:

This is the most common challenge in the acylation of aminophenols. The root cause lies in the competing nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups. Generally, the nitrogen of the amino group is more nucleophilic than the oxygen of the phenolic hydroxyl group, leading to the preferential formation of the thermodynamically more stable amide bond[1][2].

The relative nucleophilicity is influenced by factors like basicity; the conjugate acid of an aromatic amine (Ar-NH₃⁺) has a pKa of around 4.6, while the conjugate acid of a phenol (Ar-OH₂⁺) has a pKa of approximately -6.4, making the amino group a much stronger base and a more potent nucleophile under neutral or basic conditions[1].

To favor the desired O-acylation, you must modulate the reaction conditions to either decrease the nucleophilicity of the amino group or enhance the reactivity of the hydroxyl group.

Here are three field-proven strategies to steer the reaction toward your desired product.

Strategy A: Acid-Mediated Reaction (Protonation of the Amino Group)

The principle here is to selectively "deactivate" the amino group by protonating it. In a sufficiently acidic medium, the amino group exists as its non-nucleophilic ammonium salt (-NH₃⁺), leaving the hydroxyl group free to react with the acylating agent[3][4]. This method is often summarized by the mantra: "acidity favors O-acylation, while alkalinity favors N-acylation"[3].

  • Experimental Protocol: O-Acylation using Trifluoroacetic Acid (TFA)

    • Dissolution: Dissolve the substituted aminophenol (1.0 eq) in anhydrous trifluoroacetic acid (TFA) at 0 °C under an inert atmosphere (N₂ or Ar). The volume should be sufficient to fully dissolve the starting material.

    • Acylating Agent Addition: Slowly add the benzoyl chloride or benzoic anhydride (1.1 to 1.5 eq) to the solution while maintaining the temperature at 0 °C.

    • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Work-up: Carefully quench the reaction by pouring it into ice-water. Neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8.

    • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][5]

  • Self-Validation: The success of this protocol can be verified by ¹H NMR spectroscopy. The desired O-acylated product will show a characteristic downfield shift of the aromatic protons adjacent to the newly formed ester group, while the -NH₂ protons will remain, albeit potentially shifted. In contrast, the N-acylated product would show a single NH proton and a significant downfield shift of the aromatic protons ortho to the amide group.

Strategy B: Use of a Protecting Group for the Amine

An alternative and highly effective strategy is to temporarily block the amino group with a protecting group. This forces the acylation to occur exclusively at the hydroxyl position. The protecting group is then removed in a subsequent step. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)[6].

  • Experimental Protocol: Boc-Protection, Acylation, and Deprotection

    • Protection: Dissolve the aminophenol (1.0 eq) in a suitable solvent like 1,4-dioxane or THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-12 hours until TLC analysis confirms the complete formation of the Boc-protected aminophenol.

    • O-Acylation: After work-up to isolate the Boc-protected intermediate, dissolve it in a solvent like dichloromethane (DCM). Add the benzoyl chloride (1.1 eq) and a base, such as pyridine or triethylamine (1.2 eq). For less reactive phenols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added[7]. Stir at room temperature until the reaction is complete.

    • Deprotection: Isolate the Boc-protected ester. Dissolve it in DCM and add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-3 hours.

    • Final Work-up: Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a basic solution, extract the product, and purify as described in Strategy A.

Strategy C: Catalyst-Mediated Acylation

Certain catalysts can selectively promote the acylation of alcohols and phenols in the presence of amines. 4-(Dimethylamino)pyridine (DMAP) is an outstanding catalyst for this purpose. It functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent, which then acts as a potent acyl transfer agent to the hydroxyl group.[8][9][10]

  • Experimental Protocol: DMAP-Catalyzed O-Acylation

    • Setup: In a flask under an inert atmosphere, dissolve the aminophenol (1.0 eq), benzoic anhydride (1.2 eq), and a non-nucleophilic base like triethylamine (1.5 eq) in an aprotic solvent such as dichloromethane (DCM) or acetonitrile.

    • Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.2 eq).

    • Reaction: Stir the mixture at room temperature. The reaction is often rapid (1-4 hours). Monitor by TLC.

    • Work-up and Purification: Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the base. Separate the organic layer, wash, dry, and concentrate. Purify the product via column chromatography.

Issue 2: Hydrolysis of the Ester Product During Work-up or Storage

Question: I successfully synthesized my aminophenyl benzoate, but I'm seeing significant amounts of the starting aminophenol and benzoic acid after aqueous work-up or upon storage. How can I prevent hydrolysis?

Answer:

Ester hydrolysis can occur under both acidic and basic conditions[11]. The presence of the amino group in the molecule can sometimes accelerate this process. For instance, an ortho-amino group can act as an intramolecular general base catalyst, significantly increasing the rate of hydrolysis compared to unsubstituted benzoates, especially in a pH range of 4-8[12].

  • Control pH During Work-up: When performing an aqueous wash, use buffered solutions or ensure the pH does not become strongly acidic or basic. A wash with a saturated sodium bicarbonate solution should be followed promptly by a wash with brine to remove excess base, and the organic layer should be dried immediately with an agent like Na₂SO₄ or MgSO₄.

  • Anhydrous Storage: Store the purified product in a desiccator under an inert atmosphere. Aminophenyl benzoates can be susceptible to moisture.

  • Salt Formation for Storage: If the final application allows, consider converting the aminophenyl benzoate into a more stable salt form (e.g., a hydrochloride salt) by treating a solution of the product with HCl in a suitable solvent (like ether or dioxane)[13]. This protonates the basic amino group, which can reduce its participation in intramolecular hydrolysis and improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction, and can it be used for this synthesis?

The Schotten-Baumann reaction is a method to synthesize esters or amides using an acid chloride and an alcohol or amine, respectively, typically under biphasic conditions with an aqueous base like NaOH[14][15]. While effective, applying it directly to an aminophenol often leads to a mixture of N- and O-acylated products, with the N-acylated amide usually predominating due to the basic conditions favoring deprotonation and activation of the more nucleophilic amine[16][17]. For selective O-acylation, the modified protocols described in the troubleshooting guide are superior.

Q2: My reaction is sluggish. How can I increase the rate of O-acylation?

If you are using an acid-mediated approach and the reaction is slow, ensure your reagents are anhydrous. For catalyst-mediated methods, increasing the amount of DMAP (up to 0.5 eq) can help, but be mindful of potential side reactions. Alternatively, using a more reactive acylating agent, such as a benzoyl chloride instead of a benzoic anhydride, can significantly accelerate the reaction.

Q3: How do I best monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that provides good separation between the starting aminophenol, the desired ester product, and the potential amide byproduct. For example, a mixture of hexane and ethyl acetate is often a good starting point. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For quantitative analysis, LC-MS is the preferred method.

Q4: What are the best practices for purifying the final product?

Flash column chromatography on silica gel is the most reliable method for separating the desired O-acyl product from the N-acyl byproduct and unreacted starting material. The polarity difference between the ester and the more polar amide is usually sufficient for good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification technique if the product is a stable, crystalline solid.

Visual Guides and Data

Diagram 1: Competing Acylation Pathways

The following diagram illustrates the critical choice point in the synthesis, where the acylating agent can react with either the amino or the hydroxyl group.

G cluster_0 Reactants cluster_2 Products Aminophenol Substituted Aminophenol N_Attack N-Acylation (Amine Attack) Aminophenol->N_Attack O_Attack O-Acylation (Hydroxyl Attack) Aminophenol->O_Attack Favored (Acidic pH) AcylatingAgent Benzoyl Chloride or Anhydride Amide Undesired Amide Byproduct N_Attack->Amide Ester Desired Ester Product O_Attack->Ester G Start Start: Low Yield of Desired Ester Product CheckNMR Analyze Crude Product by NMR/LC-MS: Identify Major Byproduct Start->CheckNMR IsNAcylation Is the major byproduct the N-acylated amide? CheckNMR->IsNAcylation Byproduct Identified IsHydrolysis Is the major byproduct the starting aminophenol? IsNAcylation->IsHydrolysis No AcidCondition Implement Strategy A: Acid-Mediated Reaction (e.g., TFA) IsNAcylation->AcidCondition Yes Workup Troubleshoot Work-up: - Use buffered wash - Ensure anhydrous conditions IsHydrolysis->Workup Yes ProtectingGroup Implement Strategy B: Use Amine Protecting Group (e.g., Boc) End End: Optimized Synthesis AcidCondition->End DMAP_Cat Implement Strategy C: DMAP-Catalyzed Reaction ProtectingGroup->End DMAP_Cat->End Workup->End

Caption: Troubleshooting workflow for low ester yield.

Table 1: Comparison of Selectivity Strategies

StrategyKey PrincipleAdvantagesDisadvantagesBest For
A: Acid-Mediated Protonates -NH₂ to render it non-nucleophilic.Single step, atom-economical.Requires strongly acidic conditions which may not be suitable for sensitive substrates.Acid-stable molecules; large-scale synthesis.
B: Protecting Group Temporarily blocks the -NH₂ group.Offers the highest and most reliable selectivity.Multi-step process (protection/deprotection) increases time and reduces overall yield.Complex molecules with multiple functional groups; when absolute selectivity is required.
C: DMAP Catalysis Forms a highly reactive acyl-transfer agent.Mild conditions, often fast reaction times.DMAP is toxic and can be difficult to remove; may still yield some N-acylation.Acid or base-sensitive substrates.

References

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Online] Available at: [Link]

  • Pla-Quintana, A., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(21), 5173. [Online] Available at: [Link]

  • Jenssen, K. K., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 590–611. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Online] Available at: [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Online] Available at: [Link]

  • ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Online] Available at: [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 11(12), 1295–1305. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Online] Available at: [Link]

  • Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters. [Online] Available at: [Link]

  • MDPI. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Online] Available at: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. [Online] Available at: [Link]

  • Bul. Inst. Polit. Iaşi. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Online] Available at: [Link]

  • Journal of Advanced Sciences and Engineering Technologies. (2024). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Online] Available at: [Link]

  • PubMed. (n.d.). Aminolysis of Y-substituted phenyl diphenylphosphinates and benzoates: effect of modification of electrophilic center from C=O to P=O. [Online] Available at: [Link]

  • NIH. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. [Online] Available at: [Link]

  • Arabian Journal of Chemistry. (2021). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Online] Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Online] Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. [Online] Available at: [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. [Online] Available at: [Link]

  • YouTube. (2019). 08.07 Hydrolysis and Dehydration of Amides. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DMAP as a Catalyst: Beyond Esterification to Complex Organic Transformations. [Online] Available at: [Link]

  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Online] Available at: [Link]

  • Homework.Study.com. (n.d.). Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride? [Online] Available at: [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? [Online] Available at: [Link]

Sources

Troubleshooting

Methyl 3-(4-aminophenyl)-5-fluorobenzoate stability and degradation pathways

Technical Support Center: Methyl 3-(4-aminophenyl)-5-fluorobenzoate Welcome to the technical support guide for Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This document is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Welcome to the technical support guide for Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary for its successful handling, storage, and application in your experiments.

Overview of Chemical Stability

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a multi-functional chemical intermediate. Its stability is governed by the interplay of its three primary structural features: a methyl ester , an aromatic amine (aniline moiety) , and a fluorinated benzene ring . Understanding the lability of these groups is critical for predicting potential degradation pathways and for designing robust experimental and storage conditions. The primary degradation routes for this molecule are hydrolysis, oxidation, and photodegradation. Each of these pathways can be initiated or accelerated by common laboratory conditions such as pH, temperature, atmospheric oxygen, and light exposure.[1][2]

Predicted Degradation Pathways

The structure of Methyl 3-(4-aminophenyl)-5-fluorobenzoate suggests three main degradation pathways under stress conditions. These pathways are not mutually exclusive and can occur concurrently depending on the environmental factors.

G cluster_products Primary Degradation Products parent Methyl 3-(4-aminophenyl)-5-fluorobenzoate acid_base H+ / OH- (Acid/Base Hydrolysis) oxidation [O] (Oxidative Stress, e.g., H₂O₂) photons (Photolytic Stress, UV/Vis Light) hydrolysis_prod 3-(4-aminophenyl)-5-fluorobenzoic acid + Methanol acid_base->hydrolysis_prod Hydrolysis oxidation_prod1 Methyl 3-(4-nitrophenyl)-5-fluorobenzoate oxidation->oxidation_prod1 Oxidation oxidation_prod2 Azoxy/Azo/Polymeric Species oxidation->oxidation_prod2 Further Oxidation/ Coupling photo_prod Radical Species & Ring-Opened Products photons->photo_prod Photodegradation

Caption: Predicted degradation pathways for Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

  • Hydrolysis: The methyl ester group is susceptible to cleavage under both acidic and basic conditions.[3] This reaction, known as hydrolysis, yields the corresponding carboxylic acid (3-(4-aminophenyl)-5-fluorobenzoic acid) and methanol.[4][5] Basic conditions, in particular, readily facilitate this transformation via saponification.

  • Oxidation: The aromatic amine (aniline) functionality is highly prone to oxidation.[6] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can convert the amino group (-NH₂) into various other functionalities, most commonly a nitro group (-NO₂).[7][8] Further reactions can lead to the formation of colored dimeric species like azoxy- and azo-compounds or even complex polymeric materials known as aniline black, especially under strong oxidizing conditions.[6]

  • Photodegradation: Aromatic compounds can absorb UV or even visible light, leading to electronic excitation.[9] This can initiate photochemical reactions, often involving radical mechanisms, which may result in complex degradation profiles, including ring cleavage or polymerization.[10][11] The presence of both an electron-donating amine and an electron-withdrawing fluorine atom on the ring can influence its photochemical reactivity.

Technical FAQs & Troubleshooting Guide

This section addresses common issues and questions encountered during the handling and use of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Q1: I observed a change in the color of my solid compound (e.g., from off-white to yellow/brown) over time. Is it still usable?

A1: A color change is a strong indicator of degradation, most likely due to the oxidation of the aromatic amine group.[12] While the bulk of the material may still be the parent compound, the presence of colored impurities signifies that a degradation process has begun. For sensitive downstream applications, it is crucial to first re-analyze the material's purity (e.g., by HPLC, NMR) before use. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at recommended low temperatures.

Q2: My reaction yield is consistently low when using strong bases (e.g., NaOH, KOH) in an aqueous or protic solvent. What could be the cause?

A2: The likely culprit is the base-catalyzed hydrolysis (saponification) of the methyl ester group.[4] This reaction consumes your starting material to form the corresponding carboxylate salt, which is likely unreactive in your desired subsequent transformation.

  • Troubleshooting Steps:

    • Switch to a non-nucleophilic, anhydrous base (e.g., DBU, DIPEA) if your reaction chemistry allows.

    • If a strong base is required, use anhydrous conditions and consider a bulkier base (e.g., potassium tert-butoxide) at low temperatures to minimize nucleophilic attack at the ester carbonyl.

    • Reduce the reaction time and temperature to the minimum required for the primary reaction to proceed.

Q3: I am developing an HPLC method and see a new, broad peak appearing in my chromatogram when samples are left in the autosampler for several hours. What is happening?

A3: This suggests on-instrument degradation. The most common cause for an aniline-containing compound is oxidation, which can be accelerated by exposure to air and light in the autosampler vial. Some mobile phases can also contribute to degradation.

  • Troubleshooting Steps:

    • Use amber or light-blocking autosampler vials.

    • If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C).

    • Minimize the time samples spend in the autosampler before injection.

    • Check the compatibility of your mobile phase with the analyte. Ensure the pH is in a stable range for the compound.

Q4: What are the ideal long-term storage conditions for Methyl 3-(4-aminophenyl)-5-fluorobenzoate?

A4: Based on its chemical structure, the ideal storage conditions are designed to mitigate all primary degradation pathways:

  • Temperature: Cold storage (e.g., 2-8 °C or -20 °C) is recommended to slow the rate of all chemical reactions.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This is the most critical step to prevent oxidation of the amine group.

  • Light: Store in an amber or opaque container to protect against photolytic degradation.

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which could facilitate hydrolysis.

Experimental Protocols

To properly characterize the stability of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a forced degradation study is essential.[13][14] This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and establish a stability-indicating analytical method.[15][16]

Workflow for Forced Degradation and Method Validation

Caption: Workflow for a forced degradation study and subsequent method validation.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of Methyl 3-(4-aminophenyl)-5-fluorobenzoate under various stress conditions. An ideal study aims for 5-20% degradation of the main compound.

Materials:

  • Methyl 3-(4-aminophenyl)-5-fluorobenzoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1.0 mg/mL stock solution.

  • Untreated Control: Dilute the stock solution with 50:50 methanol:water to a final concentration of ~0.1 mg/mL. This is your time-zero (T=0) control.

  • Acid Hydrolysis:

    • In a flask, mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Dilute to 10 mL with water.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equimolar amount of NaOH.

  • Base Hydrolysis:

    • In a flask, mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Dilute to 10 mL with water.

    • Keep at room temperature. Caution: This reaction is often rapid.

    • Withdraw aliquots at time points (e.g., 5, 15, 30, 60 minutes).

    • Neutralize the aliquot with an equimolar amount of HCl before analysis.

  • Oxidative Degradation:

    • In a flask, mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Dilute to 10 mL with water.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial in an oven set to 80°C.

    • After 24-48 hours, remove the sample, allow it to cool, and prepare a solution at ~0.1 mg/mL for analysis.

  • Photostability:

    • Expose both the solid compound and a solution (~0.1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[15]

    • Analyze the samples alongside a control sample stored in the dark.

Data Summary: Expected Outcomes of Forced Degradation
Stress ConditionReagents & ConditionsPrimary Functional Group TargetedExpected Primary Degradant(s)
Acidic 0.1 M HCl, 60°CMethyl Ester3-(4-aminophenyl)-5-fluorobenzoic acid
Basic 0.1 M NaOH, Room TempMethyl Ester3-(4-aminophenyl)-5-fluorobenzoic acid (as salt)
Oxidative 3% H₂O₂, Room TempAromatic AmineMethyl 3-(4-nitrophenyl)-5-fluorobenzoate, colored dimers
Thermal 80°C, SolidOverall MoleculeVariable; may show minimal degradation or complex profile
Photolytic ICH Q1B Light SourceAromatic System, AmineComplex mixture, potential for colored products
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products generated during the forced degradation study.

Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-23 min: 95% B

    • 23-23.1 min: 95% to 5% B

    • 23.1-28 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV/PDA detector. Monitor at a wavelength where the parent and expected degradants absorb (e.g., 254 nm, or determine λmax experimentally).

Method Validation Steps:

  • Specificity: Inject all samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the parent peak (Resolution > 2.0).

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-elution with degradants.[17]

  • Linearity, Accuracy, Precision: Perform standard validation experiments as per ICH Q2(R1) guidelines once the specificity is confirmed.

References

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  • Stability Indicating Analytical Methods (SIAMS). ResearchGate. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega - ACS Publications. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]

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  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]

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  • Aniline - Oxidation. Wikipedia. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available at: [Link]

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  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. National Institutes of Health (NIH). Available at: [Link]

  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS Publications. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive. Reddit. Available at: [Link]

  • (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate. PubChem. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. National Institutes of Health (NIH). Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available at: [Link]

  • KEGG PATHWAY: Fluorobenzoate degradation. KEGG. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Available at: [Link]

  • How to carry out oxidation of aniline/aromatic amines to nitro groups? Reddit. Available at: [Link]

Sources

Optimization

How to increase the solubility of Methyl 3-(4-aminophenyl)-5-fluorobenzoate in organic solvents

Welcome to the technical support center for handling Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound in organic solvents. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Molecule: Why is Solubility a Challenge?

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a complex molecule with distinct structural features that dictate its solubility profile. Understanding its structure is the first step in troubleshooting.

  • Aromatic Rings: The two phenyl rings provide a large, non-polar, and rigid backbone. This structure favors interactions with other aromatic or non-polar solvents through π-stacking and van der Waals forces.

  • Polar Functional Groups: The molecule possesses several polar groups:

    • Amino Group (-NH₂): A primary amine that is a hydrogen bond donor and acceptor. It is also basic and can be protonated.

    • Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.

    • Fluoro Group (-F): An electronegative atom that contributes to the molecule's overall polarity.

The presence of both large non-polar regions and distinct polar functionalities means that its solubility is highly dependent on the solvent's ability to interact favorably with all parts of the molecule simultaneously. Achieving high solubility often requires a solvent that can balance these competing characteristics. Lower aliphatic amines are typically soluble in water and organic solvents like alcohol, ether, and benzene; however, solubility decreases as the size of the hydrophobic part of the molecule increases.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you may encounter in a question-and-answer format.

Question: I am starting a new experiment. Which organic solvent should I try first?

Answer: There is no single "best" solvent. A systematic screening approach is recommended. Based on the "like dissolves like" principle, solvents with moderate to high polarity that can engage in hydrogen bonding are excellent starting points.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)These solvents have high dielectric constants and can solvate the polar regions of the molecule effectively without interfering with the basic amino group. DMSO is a particularly powerful and versatile organic solvent[1].
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine and ester groups. A related compound, Methyl 3-amino-5-fluorobenzoate, was successfully recrystallized from methanol, indicating good solubility[2].
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar but can still be effective for many organic compounds. Use with caution due to potential reactivity with amines.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are good general-purpose solvents for compounds with moderate polarity.

Start with small-scale tests (e.g., 1-2 mg of compound in 0.5 mL of solvent) to determine initial solubility before committing larger quantities of material.

Question: My compound has very low solubility in my chosen solvent system at room temperature. What is my next immediate step?

Answer: Before abandoning the solvent, two simple physical methods should be attempted: thermal energy and mechanical energy.

  • Increase the Temperature: For the vast majority of solid organic compounds, solubility increases with temperature[3]. Gently warming the mixture can significantly enhance solubility. However, the relationship between temperature and solubility depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat)[4].

    • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the solid's crystal lattice energy[3]. See the protocol below for a safe heating procedure.

  • Apply Sonication: Using an ultrasonic bath can help break apart solute aggregates and increase the surface area available for dissolution, accelerating the process. This is particularly useful for kinetically slow dissolutions.

If these methods fail, you will need to consider chemical modifications to your system or change the solvent entirely.

Question: I have tried heating, but the compound still doesn't dissolve or it precipitates upon cooling. What's next?

Answer: This indicates a fundamental mismatch between the solute and solvent or that you are exceeding the saturation limit at lower temperatures. The next steps involve chemically modifying the solvent system or the solute itself.

Here is a logical workflow for troubleshooting these more difficult solubility issues.

Solubility_Workflow cluster_start Initial State cluster_physical Physical Methods cluster_chemical Chemical / Formulation Methods cluster_end Resolution start Low Solubility at Room Temp heat Apply Heat / Sonication start->heat cosolvent Try Co-Solvent System heat->cosolvent Failure or Precipitation on Cooling success Solubility Achieved heat->success Success ph_adjust Adjust pH (Acidification) cosolvent->ph_adjust Failure cosolvent->success Success ph_adjust->success Success CoSolvency cluster_before Before Co-Solvent cluster_after After Adding Co-Solvent Solute Solute (Insoluble) Solvent1 Primary Solvent CoSolvent + Co-Solvent Homogeneous Homogeneous Solution (Solute Dissolved) CoSolvent->Homogeneous

Caption: Conceptual diagram of the co-solvency technique.

Protocol 3: pH Modification (Acidification)

This is a powerful technique for basic compounds like Methyl 3-(4-aminophenyl)-5-fluorobenzoate. The basic amino group can be protonated to form a salt, which is typically much more soluble in polar solvents. [5]Modifying the pH is a common and effective way to increase the solubility of drugs with ionizable groups. [6]

  • Solvent Selection: This method is most effective in polar protic solvents (e.g., methanol, water) or polar aprotic solvents that can support ions (e.g., DMSO).

  • Acid Selection: Choose a suitable acid. For organic applications, a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol) is a common choice. Trifluoroacetic acid (TFA) can also be used but may be more difficult to remove later.

  • Setup: Suspend the compound in the chosen solvent with stirring.

  • Acid Addition: Add the acid dropwise. Use only a slight molar excess (e.g., 1.1 equivalents) relative to your compound. The goal is to protonate the amine, not to create a highly acidic bulk solution.

  • Observation: In many cases, the suspension will rapidly clarify as the soluble salt is formed.

pH_Modification Molecule_Neutral Insoluble Form (Neutral Amine) Molecule_Protonated Soluble Form (Ammonium Salt) Molecule_Neutral->Molecule_Protonated + H⁺ (Acid) - H⁺ (Base)

Caption: Effect of pH on the ionization state of the amine group.

Expert Caution: While effective, pH modification fundamentally changes your compound. The resulting salt may have different reactivity. This method may not be suitable if the downstream application is sensitive to acids or requires the free-base form of the compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a non-polar solvent like hexane or toluene?

  • It is unlikely that non-polar solvents will be effective on their own due to the compound's multiple polar functional groups. However, they could potentially be used as a co-solvent in a non-polar primary solvent if the goal is to slightly increase polarity.

Q2: How do I remove a high-boiling-point solvent like DMSO or DMF after my experiment?

  • Removal can be challenging. Methods include high-vacuum distillation (rotoevaporation at elevated temperatures), lyophilization (freeze-drying) if some water is present, or aqueous extraction where the product is extracted into an immiscible organic solvent, leaving the DMSO/DMF in the aqueous phase.

Q3: Will heating my compound cause it to decompose?

  • This is a risk. It is recommended to first determine the melting point of your compound. As a general rule, avoid heating a solution close to or above the compound's melting point for extended periods. A preliminary thermal stability test (e.g., by TGA or DSC) or a small-scale heating test followed by purity analysis (e.g., by LC-MS or NMR) is advisable if stability is a major concern.

Q4: Does the fluorine atom significantly affect solubility?

  • Yes. Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring. While it doesn't participate in hydrogen bonding as a donor, it can act as a weak hydrogen bond acceptor. Its presence generally increases the polarity of the molecule compared to a non-fluorinated analog.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Quora. (2018). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Shaefer, W. H., & Shoun, P. (1977). Effect of pH on the interaction of benzoate and D-amino acid oxidase. The Journal of biological chemistry, 252(18), 6500–6504. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(7), 2966-2969. [Link]

  • Wikipedia. (2023). Cosolvent. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6297. [Link]

  • Li, A., & Yalkowsky, S. H. (2000). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental science & technology, 34(10), 1979-1983. [Link]

  • PubChem. (n.d.). (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). The Effect of Temperature on Solubility. [Link]

  • Lee, T. Y., Hung, C. C., & Lin, S. T. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid phase equilibria, 358, 102-108. [Link]

  • Jouyban, A. (2008). Aqueous and cosolvent solubility data for drug-like organic compounds. Journal of pharmacy & pharmaceutical sciences, 11(3), 1-13. [Link]

  • Chemistry LibreTexts. (2024). Properties of amines. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • van Biezen, M. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]

  • Tenny, K., & Hoffman, M. R. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Realize Beauty. (2021). Amino Acids for pH Adjustment?. [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. [Link]

  • Khiabani, E. A., Jouyban, A., & Azarbayjani, A. F. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. BMC chemistry, 19(1), 226. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in reactions with Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Welcome to the technical support hub for Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research and development. Our focus is on providing actionable insights to overcome low conversion rates and other synthetic hurdles.

Understanding the Reactivity Profile of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a unique trifunctional molecule, presenting a nucleophilic aniline, an electrophilic methyl ester, and a deactivating fluorine substituent. The interplay of these groups dictates its reactivity:

  • The Aniline Moiety : The primary amino group is the most common site for synthetic elaboration. However, its nucleophilicity is attenuated by the electron-withdrawing effects of both the fluorine atom and the methyl ester group. This reduced reactivity is a frequent source of low conversion in reactions like acylations and reductive aminations.[1]

  • The Fluorine Substituent : Positioned meta to the amino group, the fluorine atom exerts a significant inductive electron-withdrawing effect, further reducing the basicity and nucleophilicity of the aniline.[2][3] It can also introduce steric hindrance, albeit minor in this position, which can influence catalyst and reagent approach.[4]

  • The Methyl Ester : This group also deactivates the ring towards electrophilic substitution and reduces the aniline's nucleophilicity. It is, however, susceptible to hydrolysis under strong basic or acidic conditions, a key consideration during reaction workup and purification.

This guide will focus on troubleshooting the most common transformations involving the aniline functional group: amide bond formation and diazotization-based reactions (e.g., Sandmeyer).

Troubleshooting Guide: Low Conversion Rates

This section is structured to help you diagnose and resolve common issues encountered when reacting Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Scenario 1: Amide Bond Formation

Question: I am attempting an amide coupling between Methyl 3-(4-aminophenyl)-5-fluorobenzoate and a carboxylic acid using standard coupling reagents (e.g., DCC/HOBt or EDC/HOBt), and I am observing very low conversion to the desired amide. What is the likely cause and how can I improve my yield?

Answer:

The primary culprit is the reduced nucleophilicity of the aniline nitrogen. The combined electron-withdrawing effects of the meta-fluorine and the para-ester group significantly decrease the availability of the nitrogen's lone pair for nucleophilic attack on the activated carboxylic acid.[1] Standard coupling conditions, which are often optimized for more nucleophilic aliphatic amines or electron-rich anilines, are frequently insufficient.

Troubleshooting Workflow for Amide Coupling

G cluster_0 Problem: Low Amide Yield cluster_1 Strategy 1: More Potent Activation cluster_2 Strategy 2: Optimize Reaction Conditions cluster_3 Strategy 3: Alternative Approaches start Low Conversion with Standard Coupling Reagents (DCC/HOBt, EDC/HOBt) reagent Switch to a more potent coupling reagent: - HATU, HBTU, or TBTU - COMU or PyBOP start->reagent Increase electrophilicity of the carbonyl temp Increase Reaction Temperature - Monitor for side reactions/decomposition - Consider higher boiling point solvents (e.g., DMF, DMAc) start->temp Increase reaction kinetics hindered For sterically hindered substrates: - Use acyl fluorides (e.g., generated in situ with BTFFH) start->hindered Overcome steric and electronic issues acid_chloride Convert carboxylic acid to acyl chloride (SOCl₂, (COCl)₂) - Use a non-nucleophilic base (e.g., pyridine, DIEA) reagent->acid_chloride Most reactive intermediate base Add a non-nucleophilic base - DIEA or 2,6-lutidine - Can facilitate deprotonation of the aniline temp->base Improve nucleophilicity of the aniline

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Recommendations:

  • Switch to a More Potent Coupling Reagent:

    • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, or COMU are generally more effective for coupling with electron-deficient anilines. They rapidly generate highly activated acyl-imidazolium or acyl-phosphonium intermediates, which are more susceptible to attack by the weakly nucleophilic aniline.

    • Rationale: These reagents are superior to carbodiimides for challenging couplings because they form more reactive intermediates and can suppress side reactions like epimerization in chiral substrates.

  • Convert the Carboxylic Acid to an Acyl Chloride:

    • This is often the most effective strategy. Acyl chlorides are significantly more electrophilic than the intermediates generated by standard coupling reagents.

    • Protocol: Treat the carboxylic acid with oxalyl chloride or thionyl chloride in an inert solvent like DCM or THF. After removing the excess reagent in vacuo, dissolve the crude acyl chloride in fresh solvent and add it to a solution of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and a non-nucleophilic base like triethylamine or pyridine.

  • Increase the Reaction Temperature:

    • If you are running the reaction at room temperature, consider heating it to 40-80°C. This can significantly increase the reaction rate.

    • Caution: Monitor the reaction for potential side reactions or degradation of starting materials at higher temperatures. Use a higher-boiling solvent like DMF or DMAc if necessary.

  • Consider Microwave-Assisted Synthesis:

    • Microwave heating can dramatically shorten reaction times and improve yields for sluggish reactions by efficiently overcoming the activation energy barrier. A protocol involving BTFFH has been shown to be effective for coupling electron-deficient amines at elevated temperatures.[5]

StrategyReagent/ConditionRationalePotential Pitfalls
Enhanced Activation HATU, HBTU, COMUForms a highly reactive activated ester, driving the reaction forward.Higher cost; can be moisture-sensitive.
Acyl Chloride FormationMaximizes the electrophilicity of the carbonyl carbon.Requires an extra synthetic step; acyl chlorides can be unstable.
Kinetic Enhancement Increased Temperature (40-80°C)Overcomes the activation energy barrier for the nucleophilic attack.May lead to decomposition or side reactions.
Base Additive DIEA, 2,6-LutidineA non-nucleophilic base can help to deprotonate the aniline, increasing its nucleophilicity.Can complicate purification.
Scenario 2: Sandmeyer and Other Diazotization Reactions

Question: I am performing a Sandmeyer reaction (e.g., to convert the amine to a halide or cyanide) with Methyl 3-(4-aminophenyl)-5-fluorobenzoate, but I'm getting a low yield of the desired product and a significant amount of dark, insoluble byproducts. What's going wrong?

Answer:

The formation of diazonium salts and their subsequent reactions are highly sensitive to temperature and the concentration of acid.[6] The primary issues are likely:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature of your diazotization or the subsequent Sandmeyer reaction rises above 5-10°C, the diazonium salt can decompose, leading to a complex mixture of byproducts, often including phenols and azo compounds, which are typically dark and polymeric.[6][7]

  • Incomplete Diazotization: Insufficient acid can lead to incomplete formation of the nitrosonium ion (NO+), the active electrophile in diazotization. This results in unreacted starting material. Conversely, too much acid can also slow down the reaction.[6]

Troubleshooting Workflow for Diazotization/Sandmeyer Reactions

G cluster_0 Problem: Low Sandmeyer Yield / Byproducts cluster_1 Strategy 1: Strict Temperature Control cluster_2 Strategy 2: Reagent Stoichiometry cluster_3 Strategy 3: Purity and Order of Addition start Low yield and/or dark byproducts temp Maintain temperature at 0-5°C throughout: - Diazotization step - Addition to Cu(I) salt solution start->temp Prevent diazonium decomposition acid Ensure sufficient acid (typically 3-4 equivalents) - One for the aniline, one for NaNO₂, and one to maintain acidity start->acid Ensure complete diazotization purity Use high-purity starting materials and reagents start->purity Avoid side reactions slow_add Add NaNO₂ solution slowly and subsurface temp->slow_add nitrite Use a slight excess of NaNO₂ (1.05-1.1 equivalents) acid->nitrite addition Add the cold diazonium salt solution to the heated Cu(I) salt solution purity->addition

Caption: Troubleshooting workflow for Sandmeyer reactions.

Detailed Recommendations:

  • Maintain Strict Temperature Control (0-5°C): This is the most critical parameter. Use an ice-salt bath to ensure the temperature of the reaction mixture does not rise during the addition of sodium nitrite or during the subsequent addition to the copper(I) salt. The diazonium salt is an intermediate that should be used immediately after its formation.[8]

  • Slow, Subsurface Addition of Sodium Nitrite: Prepare a solution of sodium nitrite in water and add it dropwise to the acidic solution of your aniline, ensuring the tip of the addition funnel or pipette is below the surface of the reaction mixture. This prevents localized heating and decomposition.

  • Ensure Proper Acid Stoichiometry: A common mistake is using too little acid. You generally need at least 3 equivalents of a strong acid like HCl or HBr: one to protonate the aniline, one to react with sodium nitrite to form nitrous acid, and one to keep the solution strongly acidic to prevent unwanted side reactions like diazo coupling.

  • Order of Addition for the Sandmeyer Step: For the best results, the cold (0-5°C) solution of the diazonium salt should be added slowly to the solution of the copper(I) salt (e.g., CuCl, CuBr), which can be gently warmed (e.g., to 50-60°C) to facilitate the evolution of nitrogen gas.

Experimental Protocols (Starting Points)

These protocols are designed as robust starting points. Optimization may be required based on the specific carboxylic acid or Sandmeyer nucleophile used.

Protocol 1: HATU-Mediated Amide Coupling
  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF (0.2 M), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIEA, 3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add Methyl 3-(4-aminophenyl)-5-fluorobenzoate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, heat the mixture to 50°C.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sandmeyer Bromination
  • In a flask equipped with a magnetic stirrer and thermometer, dissolve Methyl 3-(4-aminophenyl)-5-fluorobenzoate (1.0 equivalent) in a mixture of 48% HBr (4.0 equivalents) and water.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5°C. Stir for an additional 20 minutes at this temperature after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of N₂ gas should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture, extract with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is the methyl ester group on Methyl 3-(4-aminophenyl)-5-fluorobenzoate stable to the conditions of amide coupling?

A1: Generally, yes. Under the neutral or slightly basic conditions of most modern amide coupling reactions (e.g., using HATU/DIEA), the methyl ester is stable. However, if you are using harsher conditions, such as converting a carboxylic acid to an acyl chloride with thionyl chloride followed by heating, or if your workup involves prolonged exposure to strong acid or base, hydrolysis to the carboxylic acid is possible.

Q2: Can I perform a Suzuki coupling with this molecule?

A2: As it is, Methyl 3-(4-aminophenyl)-5-fluorobenzoate is not suitable for a standard Suzuki coupling, as it lacks a halide or triflate group to act as the electrophilic partner. However, if you first convert the amino group into a halide (e.g., -Br or -I) via a Sandmeyer reaction, the resulting molecule would be an excellent substrate for subsequent Suzuki couplings.[9][10] The electron-withdrawing nature of the ester and fluorine would activate the aryl halide towards oxidative addition to the palladium catalyst.[11]

Q3: What are the recommended storage and handling procedures for Methyl 3-(4-aminophenyl)-5-fluorobenzoate?

A3: Like most anilines, this compound can be sensitive to light and air, leading to gradual discoloration. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place.[12][13] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. DOI:10.1039/D5DT01182E
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

  • National Institutes of Health. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]

  • Chemical Society Reviews. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing. DOI:10.1039/C6CS00351F
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. Retrieved from [Link]

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

  • Reddit. (2021). Struggling with amide coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • ACS Publications. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • National Institutes of Health. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Welcome to the technical support center for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important biaryl compound. The synthesis, while conceptually straightforward via a Suzuki-Miyaura coupling, presents several challenges in practice, especially when moving from milligram to multi-gram or kilogram scales. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and reproducible synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[1][2]

The primary route involves the coupling of Methyl 3-bromo-5-fluorobenzoate with 4-aminophenylboronic acid or its corresponding pinacol ester.

Core Reaction Scheme:

Despite its elegance, scaling up this reaction introduces several potential pitfalls:

  • Catalyst activity and longevity: Ensuring the palladium catalyst remains active throughout the reaction is crucial for achieving high conversion.

  • Side reactions: Competing reactions, such as deboronation of the boronic acid, can reduce yield and complicate purification.

  • Product and intermediate solubility: The solubility of starting materials, intermediates, and the final product can significantly impact reaction kinetics and workup efficiency.[3]

  • Purification challenges: Removing residual palladium, inorganic salts, and side products from the final compound requires a robust purification strategy.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low or No Product Formation

Q1: My reaction shows very low conversion to the desired product, with starting materials remaining. What are the likely causes and how can I fix this?

A1: Low conversion is a frequent issue when scaling up. The root cause often lies with the catalyst system or reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.

    • Troubleshooting:

      • Degassing: Ensure all solvents are thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles for smaller scales.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.

      • Catalyst Choice: For electron-rich aryl bromides, a more electron-rich and bulky phosphine ligand can accelerate the oxidative addition step, which is often rate-limiting.[4] Consider ligands like SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ineffective Base: The choice and quality of the base are critical for the transmetalation step.

    • Troubleshooting:

      • Base Strength & Solubility: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a stronger base and can be more effective, but its solubility can be an issue in some organic solvents.[4] A small amount of water is often necessary for inorganic bases to be effective in Suzuki couplings.[5]

      • Alternative Bases: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally less effective for this type of coupling. Cesium carbonate (Cs₂CO₃) is a strong and often very effective base, but it is more expensive.

      • Freshness: Ensure the base is freshly opened or has been stored properly to avoid hydration or clumping, which can affect its reactivity.

  • Sub-optimal Temperature: The reaction temperature needs to be high enough to drive the reaction but not so high as to cause significant decomposition of starting materials or the catalyst.

    • Troubleshooting:

      • Temperature Screening: If conversion is low at a standard temperature (e.g., 80-90 °C), consider incrementally increasing the temperature to 100-110 °C, monitoring for any signs of decomposition by TLC or LC-MS.

Formation of Significant Side Products

Q2: I am observing a significant amount of a side product that appears to be aniline. What is happening and how can I prevent it?

A2: The formation of aniline is a classic sign of protodeboronation of the 4-aminophenylboronic acid. This is a common side reaction in Suzuki couplings where the boronic acid reacts with a proton source (like water) to cleave the C-B bond, resulting in the corresponding arene (in this case, aniline).

  • Causes of Protodeboronation:

    • Excess Water: While a small amount of water can be beneficial, too much can promote protodeboronation.

    • High Temperatures: Elevated temperatures can accelerate this side reaction.

    • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the more likely it is to decompose.

  • Troubleshooting:

    • Control Water Content: Use anhydrous solvents and ensure the base is not overly hydrated. If using an aqueous base solution, carefully control the amount of water added.

    • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the free boronic acids. Consider using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    • Optimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize the time the boronic acid is subjected to the reaction conditions.

    • Base Selection: Using a milder base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation, although it may also slow down the desired coupling reaction.[5]

Q3: My crude product contains a significant amount of a homocoupled product (biphenyl from the boronic acid). How can I minimize this?

A3: Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen or catalyzed by the palladium species.

  • Troubleshooting:

    • Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize oxygen-induced homocoupling.

    • Stoichiometry Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can lead to increased homocoupling.

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling pathway.

Purification and Isolation Issues

Q4: My final product is difficult to purify. It appears to be contaminated with residual palladium and inorganic salts.

A4: Efficient purification is key to obtaining a high-purity final product, which is especially important in a pharmaceutical context.

  • Palladium Removal:

    • Filtration: After the reaction, a simple filtration through Celite® or silica gel can remove a significant portion of the precipitated palladium black.

    • Activated Carbon: Stirring the crude product solution with activated carbon for a few hours can effectively adsorb residual palladium.

    • Metal Scavengers: For very low palladium levels, specialized metal scavengers (e.g., thiol-functionalized silica) can be employed.

  • Inorganic Salt Removal:

    • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with water, brine, and potentially a dilute acid or base solution can remove the majority of inorganic salts.

    • Precipitation/Crystallization: If the product is a solid, recrystallization is an excellent method for purification. Finding a suitable solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures is key. Common solvents for this type of compound include ethyl acetate, ethanol, methanol, or mixtures with hexanes or heptane.[6]

  • Chromatography:

    • Column Chromatography: For laboratory scale, flash column chromatography is a standard purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Reverse-Phase Chromatography: If the compound is not amenable to normal-phase chromatography, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be an alternative.

Q5: The product seems to be insoluble in common organic solvents, making workup and purification difficult.

A5: Solubility issues can be a significant hurdle, especially with larger, more rigid molecules.[3]

  • Troubleshooting:

    • Solvent Screening: A systematic solvent screening should be performed on a small scale to identify a suitable solvent or solvent mixture for the workup and purification. Consider solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) for the reaction and workup.

    • Temperature: Performing extractions and filtrations at elevated temperatures can sometimes improve solubility.

    • Phase-Transfer Catalysis: For reactions with poor solubility of the inorganic base, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates by facilitating the transfer of the base into the organic phase.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for this reaction at scale?

A: For laboratory scale, catalyst loading is often in the range of 1-5 mol%. When scaling up, it is economically and environmentally desirable to reduce the catalyst loading. A good starting point for optimization is 0.5-1 mol%. Further reduction to the ppm level may be possible with highly active catalyst systems and careful process optimization.

Q: Can I use an aryl chloride instead of an aryl bromide?

A: Aryl chlorides are more cost-effective but are generally less reactive than aryl bromides in Suzuki couplings.[7] To use Methyl 3-chloro-5-fluorobenzoate, you would likely need to use a more specialized and highly active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) and a stronger base.

Q: How do I monitor the reaction progress effectively?

A: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting materials. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are preferred. Taking aliquots from the reaction mixture at regular intervals will allow you to track the formation of the product and any side products.

Q: Are there any safety considerations I should be aware of when scaling up?

A: Yes, several safety considerations are important:

  • Exothermic Reactions: While Suzuki couplings are not typically violently exothermic, the heat generated can become significant at a larger scale. Ensure the reaction vessel has adequate cooling capacity.

  • Flammable Solvents: Many of the solvents used (e.g., toluene, THF) are flammable. Ensure proper grounding of equipment and work in a well-ventilated area away from ignition sources.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided (like palladium on carbon), can be pyrophoric. Handle with care under an inert atmosphere.

  • Boronic Acids: While generally considered low toxicity, boronic acids should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate
  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Protocol 2: Recrystallization of Methyl 3-(4-aminophenyl)-5-fluorobenzoate
  • Solvent Selection: Identify a suitable solvent system where the product has high solubility when hot and low solubility when cold (e.g., ethanol/water, ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pad of Celite® to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizations

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents: - Aryl Halide - Boronic Acid/Ester - Base setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst: - Pd Precursor - Ligand catalyst->setup solvent Solvent (Degassed) solvent->setup reaction Heating & Stirring setup->reaction monitoring Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup If complete purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Conversion

Low_Conversion_Troubleshooting start Low Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_active Is Catalyst Active? check_catalyst->catalyst_active temp_ok Is Temperature Optimal? check_conditions->temp_ok base_ok Is Base Effective? check_reagents->base_ok degas Degas Solvents catalyst_active->degas No inert_atm Ensure Inert Atmosphere catalyst_active->inert_atm No change_ligand Use More Active Ligand catalyst_active->change_ligand No solution Improved Conversion degas->solution inert_atm->solution change_ligand->solution increase_temp Increase Temperature temp_ok->increase_temp No time_ok Is Reaction Time Sufficient? temp_ok->time_ok Yes increase_temp->solution increase_time Increase Reaction Time time_ok->increase_time No increase_time->solution change_base Change Base (e.g., K3PO4) base_ok->change_base No add_water Add Stoichiometric Water base_ok->add_water No reagent_quality Are Reagents Pure? base_ok->reagent_quality Yes change_base->solution add_water->solution purify_reagents Purify/Re-source Reagents reagent_quality->purify_reagents No purify_reagents->solution

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura couplings.

VI. References

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Retrieved from

  • Pouliot, M., et al. (2012). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Retrieved from

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Google Patents. (n.d.). WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). Retrieved from

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ACS Publications. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • RSC. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved from [Link]

  • Durham e-Theses. (1990). New methodology for the synthesis of fluorinated aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds. Retrieved from

  • Quora. (n.d.). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from

  • ACS Publications. (2022). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Reddit. (n.d.). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • ResearchGate. (n.d.). Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Reaction Temperature for Fluorinated Compound Synthesis

Welcome to the technical support center dedicated to one of the most critical parameters in fluorochemical synthesis: reaction temperature. The introduction of fluorine into a molecule can dramatically alter its properti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to one of the most critical parameters in fluorochemical synthesis: reaction temperature. The introduction of fluorine into a molecule can dramatically alter its properties, a fact leveraged extensively in pharmaceuticals, agrochemicals, and materials science.[1][2] However, fluorination reactions are often accompanied by significant challenges, including high exothermicity and the use of hazardous reagents, making precise temperature control not just a matter of yield, but of safety.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your fluorination reactions effectively.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, providing direct answers and actionable solutions.

Q1: My reaction is showing a sudden, uncontrolled temperature spike. What is happening, and how can I prevent it?

A1: You are likely experiencing a thermal runaway, a dangerous situation where the reaction rate increases due to a temperature rise, which in turn releases heat and further accelerates the reaction. Many fluorination reactions are highly exothermic, making this a significant risk.[3]

Immediate Actions (Safety First):

  • If possible and safe to do so, immediately cease the addition of any reagents.

  • Increase the efficiency of your cooling system (e.g., lower the cryostat temperature, add more dry ice to the bath).

  • If the reaction is in its early stages, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

  • Alert your lab's safety officer and be prepared to evacuate if the situation cannot be controlled.

Root Cause Analysis & Prevention Strategy:

  • Inadequate Heat Removal: The rate of heat generation is exceeding the rate of heat removal. This is common when scaling up reactions, as the volume increases cubically while the surface area for heat exchange only increases squarely.

    • Solution: Improve heat transfer by using a reaction vessel with a larger surface-area-to-volume ratio (e.g., a taller, narrower flask), ensuring vigorous stirring to promote contact with the vessel walls, and using a more efficient cooling bath or a cryostat with greater cooling capacity. For industrial-scale applications, silicon carbide reactors offer excellent heat transfer performance.[4]

  • Reagent Addition Rate: Adding the fluorinating agent or substrate too quickly is a primary cause of thermal runaway.

    • Solution: Employ slow, controlled addition of the limiting reagent using a syringe pump. This ensures that the heat generated at any given moment can be effectively dissipated by the cooling system.

  • Insufficient Cooling: The chosen cooling method may be insufficient for the scale and exothermicity of the reaction.

    • Solution: For reactions requiring sub-ambient temperatures, especially those known to be highly exothermic, cryogenic cooling is often necessary.[5] Reactions with unactivated secondary fluorides, for example, may require temperatures as low as -78 °C to prevent side reactions like HF elimination.[5]

Q2: I'm observing low yield and the formation of by-products. Could temperature be the culprit?

A2: Absolutely. Temperature is a critical factor influencing both reaction kinetics and selectivity. An incorrect temperature setting is a common reason for poor yields and the formation of undesired side products.

Troubleshooting Steps:

  • Verify Optimal Temperature Range: Consult the literature for the specific fluorination reaction you are performing. Different fluorinating agents have vastly different reactivity profiles and optimal temperature windows. For instance, reactions with Diethylaminosulfur Trifluoride (DAST) are often run at moderate temperatures (50-90°C), while electrophilic fluorinations using Selectfluor™ can require higher temperatures (100-120°C) for efficient conversion.[6]

  • Check for Localized Hotspots: Inadequate mixing can create localized areas of high temperature within the reaction vessel, even if the external bath temperature is correct. These hotspots can lead to thermal decomposition of reactants, reagents, or the desired product.

    • Solution: Ensure efficient and continuous stirring throughout the reaction. Use an appropriately sized stir bar or an overhead stirrer for larger volumes or viscous mixtures.

  • Consider Reaction Kinetics: Some reactions have a narrow window between the activation energy required for the desired transformation and the energy that leads to decomposition or side reactions.

    • Solution: Perform a temperature screening study. Run small-scale reactions at a range of temperatures (e.g., in 5-10°C increments) around the literature-reported value to find the optimal balance for your specific substrate.

Q3: My reaction is producing a mixture of mono- and di-fluorinated products. How can temperature help improve selectivity?

A3: Achieving selectivity is a common challenge, and temperature plays a key role. Often, the activation energy required for the second fluorination is higher than for the first. By carefully controlling the temperature, you can provide enough energy for the first reaction to proceed efficiently while minimizing the second.

Strategies for Improving Selectivity:

  • Lower the Reaction Temperature: This is the most direct approach. Reducing the temperature will slow down both reactions, but it will disproportionately affect the reaction with the higher activation energy (the di-fluorination). Experiment with running the reaction at a lower temperature for a longer period.

  • Control Reagent Stoichiometry and Addition: Use a slight excess of the substrate relative to the fluorinating agent. Add the fluorinating agent slowly and at a low temperature to prevent localized high concentrations that could favor over-fluorination.

  • Investigate Solvent Effects: The choice of solvent can influence selectivity. In some cases, a solvent change may allow the reaction to proceed at a lower temperature, thereby improving selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in fluorination chemistry?

A1: Temperature control is paramount for three main reasons:

  • Safety: As discussed, many fluorination reactions are highly exothermic. Precise temperature control is essential to prevent thermal runaways, which can lead to equipment failure and the release of hazardous materials like hydrogen fluoride (HF).[1]

  • Selectivity: The formation of constitutional isomers or different degrees of fluorination (mono-, di-, tri-) is often highly temperature-dependent.[7] Controlling the temperature allows for the selective formation of the desired product.

  • Yield & Purity: The stability of both the fluorinating agent and the target molecule can be temperature-sensitive. Operating outside the optimal temperature range can lead to decomposition, reducing the overall yield and complicating purification.[8]

Q2: What are the common methods for heating and cooling fluorination reactions?

A2: The choice of method depends on the required temperature, the scale of the reaction, and the exothermicity.

MethodTemperature RangeProsCons
Heating Mantle Ambient to >200°CSimple, widely available.Can create hotspots; difficult to control precisely.
Oil/Sand Bath Ambient to >200°CProvides uniform heating.Potential fire hazard (oil); messy (sand).
Heated Circulator Ambient to ~150°CExcellent temperature stability and control.More expensive; requires a jacketed reactor.
Ice/Water Bath 0°CInexpensive and simple for maintaining 0°C.Limited to a single temperature.
Dry Ice/Acetone Bath -78°CStandard for low-temperature reactions.Temperature can fluctuate as dry ice sublimes; requires monitoring.
Cryostat/Chiller -100°C to AmbientPrecise, automated temperature control over a wide range.High initial cost; requires a jacketed reactor.
Liquid Nitrogen -196°CFor extremely low-temperature reactions.Can be difficult to control; potential for oxygen condensation.
Q3: How does the choice of fluorinating agent affect the temperature control strategy?

A3: The fluorinating agent is a primary determinant of the reaction's thermal profile. Reagents vary significantly in their reactivity, stability, and the exothermicity of their reactions.

Fluorinating AgentTypeTypical Reaction TemperatureKey Considerations
Elemental Fluorine (F₂) ElectrophilicVaries widely, often lowExtremely reactive and hazardous. Requires specialized equipment and slow, diluted delivery. Reactions are highly exothermic.[3]
Selectfluor™ Electrophilic25°C to 120°CStable solid, but reactions can be exothermic. Higher temperatures are often needed for less reactive substrates.[6][9]
DAST Nucleophilic-78°C to 90°CVersatile, but can decompose violently if heated above 90°C. Temperature must be carefully controlled.[1][6]
Fluoroform (HCF₃) Nucleophilic SourceLow temperatures (-78°C)Requires low temperatures to remain in solution. Scaling up can be challenging due to temperature gradients.[10]
Potassium Fluoride (KF) NucleophilicHigh temperatures (>120°C)Often requires high temperatures and polar aprotic solvents to overcome low solubility and nucleophilicity.[11]
Q4: What is the role of continuous flow chemistry in managing temperature?

A4: Continuous flow chemistry is a powerful technique for managing temperature in fluorination reactions, offering significant advantages over traditional batch processing.[10]

  • Superior Heat Transfer: Flow reactors use narrow channels or tubing, which provides a very high surface-area-to-volume ratio. This allows for extremely efficient and rapid heat exchange, quickly dissipating the heat from exothermic reactions and preventing the formation of hotspots.[12]

  • Precise Temperature Control: The reaction mixture can be heated or cooled very rapidly and maintained at a precise temperature as it flows through the reactor.[10][12] This level of control is difficult to achieve in large batch vessels.

  • Enhanced Safety: The small volume of the reaction mixture within the reactor at any given time minimizes the risk associated with a potential thermal runaway.[13] This makes it possible to safely perform highly exothermic or hazardous reactions that would be risky in batch.

Q5: What are the key safety considerations related to temperature in fluorination?

A5:

  • Thermal Runaway: Always assume a fluorination reaction could be highly exothermic. Use appropriate cooling, controlled reagent addition, and have a quench plan.

  • Reagent Decomposition: Be aware of the thermal stability of your fluorinating agent. For example, DAST can decompose explosively at elevated temperatures.

  • Pressure Build-up: Overheating a sealed reaction vessel can lead to a dangerous build-up of pressure from solvent vapor or gaseous by-products. Always ensure proper venting to a scrubber system.

  • Cryogenic Hazards: When using cryogenic baths, use appropriate personal protective equipment (PPE) like cryo-gloves and face shields. Avoid condensing liquid oxygen (a pale blue liquid) by ensuring the apparatus is not open to the atmosphere when using liquid nitrogen.

Experimental Protocols

Protocol 1: Setting up and Maintaining a Stable Cryogenic Bath (-78°C)

This protocol describes the standard procedure for a dry ice/acetone bath.

  • Preparation: Don appropriate PPE (safety glasses, lab coat, thermal gloves). Ensure the work is performed in a well-ventilated fume hood.

  • Vessel Selection: Choose a Dewar flask of an appropriate size for your reaction vessel. A Dewar is a double-walled, vacuum-insulated container that minimizes heat transfer from the environment.

  • Adding Solvent: Slowly pour a solvent, such as acetone or isopropanol, into the Dewar until it is about one-third full.

  • Adding Dry Ice: Carefully add small lumps of dry ice to the solvent. The mixture will bubble vigorously as the carbon dioxide sublimes. Continue adding dry ice until a persistent slurry of solid CO₂ in the solvent is formed. The temperature of this slurry will be approximately -78°C.

  • Positioning the Reactor: Securely clamp your reaction flask so that it is submerged in the bath, but do not allow the bath to overflow.

  • Monitoring and Maintenance: Place a low-temperature thermometer in the bath (not in the reaction flask) to monitor the temperature. Periodically add more small pieces of dry ice to maintain the slurry and a stable temperature.

Protocol 2: Basic Setup for a Temperature-Controlled Fluorination in a Flow Reactor

This protocol outlines the conceptual setup. Specific parameters will depend on the reactor system and reaction.

  • System Preparation: Ensure the flow reactor system, including all tubing (typically PFA or PTFE), pumps, and back-pressure regulators, is clean, dry, and has been leak-tested with an inert gas.[13]

  • Reagent Preparation: Prepare two separate solutions: one containing the substrate and the other containing the fluorinating agent in a suitable solvent. Degas the solutions if necessary.

  • Pumping: Use syringe pumps or HPLC pumps to deliver the reagent solutions at precise, pre-calculated flow rates into a T-mixer to initiate the reaction.

  • Temperature Control: The tubing or microreactor chip where the reaction occurs is passed through a temperature-controlled module. This can be a heated block, a cooling unit, or a coil immersed in a thermostatic bath (circulator or cryostat). Set the module to the desired reaction temperature.

  • Residence Time: The reaction time (residence time) is determined by the volume of the reactor coil and the total flow rate. Adjust the flow rates to achieve the desired residence time at the set temperature.

  • Quenching and Collection: The product stream exiting the reactor is directed into a collection vessel containing a quench solution to neutralize any unreacted hazardous reagents.

Visualization & Workflows

Diagram 1: Temperature Control Strategy Selection

G A Start: Define Reaction B Is the reaction known to be highly exothermic? A->B C Is T < -20°C required? B->C No E Use Cryogenic Cooling (-40°C to -78°C). Consider Flow Chemistry. B->E  Yes D Is T > 100°C required? C->D No C->E  Yes G Use High-Temp Heating (Oil Bath or Heated Circulator). Ensure proper ventilation. D->G  Yes H Use Standard Heating (Water Bath or Mantle). D->H No I Implement Slow Reagent Addition & Enhanced Heat Transfer. Consider Flow Chemistry. E->I F Use Standard Cooling (Ice Bath or Chiller). J Proceed with Standard Batch Protocol. F->J G->J H->J

Caption: Decision workflow for selecting a temperature control strategy.

Diagram 2: Setup for Exothermic Batch Fluorination

G cluster_0 Fume Hood reactor Jacketed Reaction Vessel Stirrer Thermocouple Probe cooling_bath Cryostat / Chiller reactor->cooling_bath Coolant In condenser Condenser reactor->condenser cooling_bath->reactor Coolant Out syringe_pump Syringe Pump (Fluorinating Agent) syringe_pump->reactor Slow Addition scrubber Gas Outlet to Scrubber (NaOH) condenser->scrubber

Caption: Schematic of a controlled setup for exothermic fluorination.

References

  • MDPI. (2021-12-24). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. [Link]

  • DSpace@MIT. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]

  • Royal Society of Chemistry. (2021-05-21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]

  • ACS Chemical Health & Safety. (2022-02-01). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. [Link]

  • Professor Steven V. Ley Research Group. Fluorination Reactions. [Link]

  • ResearchGate. (2025-08-06). Development of fluorination methods using continuous-flow microreactors. [Link]

  • Fluorostore. (2025-04-01). Temperature Control and Efficiency in Chemical Processing. [Link]

  • Smida. (2025-07-02). Temperature Control Tips for Mixing Applications. [Link]

  • MEPI. Direct fluorination. [Link]

  • UCL Discovery. Site selectivities in fluorination. [Link]

  • NIH. (2025-02-06). Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. [Link]

  • CORE. SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. [Link]

  • Purdue University. Fluorine Safety. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Methyl 3-(4-aminophenyl)-5-fluorobenzoate and Its Isomers: A Comparative Analysis for Drug Discovery

In the landscape of pharmaceutical research and development, the precise arrangement of functional groups on a molecular scaffold can dramatically alter its biological activity, physicochemical properties, and overall su...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise arrangement of functional groups on a molecular scaffold can dramatically alter its biological activity, physicochemical properties, and overall suitability as a drug candidate. This guide provides a comprehensive comparison of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and its key positional isomers. As researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by isomeric variations is paramount for rational drug design and the successful progression of small molecule therapeutics.

The positional isomerism of the amino and fluoro groups on the benzoate ring significantly influences the electronic landscape of the molecule, thereby affecting its interactions with biological targets.[1] This guide will delve into the synthesis, characterization, and potential applications of these isomers, supported by experimental data and established scientific principles.

Molecular Overview: The Isomeric Landscape

The core structure we will be examining is methyl aminofluorobenzoate, with an additional 4-aminophenyl substituent. For the purpose of this guide, we will focus on the parent compound, Methyl 3-(4-aminophenyl)-5-fluorobenzoate, and compare it with representative isomers where the positions of the amino and fluoro groups on the primary benzoate ring are altered.

Figure 1: Key Isomers of Substituted Methyl Aminofluorobenzoates.

Comparative Physicochemical Properties

The seemingly subtle shift of a fluorine or an amino group can lead to significant changes in physical properties such as melting point, boiling point, and solubility. These, in turn, affect formulation, bioavailability, and pharmacokinetics.

PropertyMethyl 3-(4-aminophenyl)-5-fluorobenzoateMethyl 3-amino-5-fluorobenzoate[2]Methyl 3-amino-4-fluorobenzoate[3]
CAS Number 1214358-83-8884497-46-5369-26-6
Molecular Formula C₁₄H₁₂FNO₂C₈H₈FNO₂C₈H₈FNO₂
Molecular Weight 245.25 g/mol 169.15 g/mol 169.15 g/mol
Topological Polar Surface Area (TPSA) 65.4 Ų52.32 Ų52.3 Ų
logP (Predicted) 3.11.191.3
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 334

Analysis of Physicochemical Data: The addition of the 4-aminophenyl group significantly increases the molecular weight and the predicted lipophilicity (logP) of the parent compound compared to its simpler isomers. The topological polar surface area (TPSA), an indicator of a molecule's ability to cross cell membranes, is also higher. These differences suggest that Methyl 3-(4-aminophenyl)-5-fluorobenzoate will have distinct solubility and permeability characteristics compared to its smaller isomers.

Synthesis and Reactivity: A Strategic Perspective

The synthesis of these isomers typically involves standard aromatic substitution reactions, with the choice of starting materials and reaction sequence being critical to achieving the desired substitution pattern.

A common synthetic approach involves the esterification of the corresponding substituted benzoic acid. For instance, the synthesis of a generic methyl aminofluorobenzoate could proceed as follows:

G start Substituted Fluoronitrobenzoic Acid step1 Esterification (MeOH, H+) start->step1 intermediate Methyl Fluoronitrobenzoate step1->intermediate step2 Reduction (e.g., H2/Pd-C or SnCl2) intermediate->step2 end Methyl Aminofluorobenzoate Isomer step2->end

Figure 2: Generalized Synthetic Workflow.

Causality in Synthesis: The choice to introduce the amino group via reduction of a nitro group is a common and effective strategy. The nitro group is strongly deactivating and meta-directing, which can be leveraged to control the position of other substituents during the synthesis. The final reduction step is generally high-yielding and clean.

Experimental Protocol: Synthesis of Methyl 3-amino-5-fluorobenzoate

This protocol outlines a representative synthesis, which can be adapted for other isomers with appropriate modifications to starting materials.

Objective: To synthesize Methyl 3-amino-5-fluorobenzoate from 3-fluoro-5-nitrobenzoic acid.

Materials:

  • 3-fluoro-5-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Esterification:

    • To a solution of 3-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 3-fluoro-5-nitrobenzoate.

  • Reduction:

    • Dissolve the methyl 3-fluoro-5-nitrobenzoate (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (3.0-4.0 eq) portion-wise.

    • Reflux the mixture for 2-3 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure Methyl 3-amino-5-fluorobenzoate.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The comparison of the obtained spectra with literature values or predicted spectra validates the success of the synthesis.

Spectroscopic Distinction: The Isomeric Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino and fluoro substituents.

Expected ¹H NMR Spectral Differences:

  • Fluorine Coupling: The fluorine atom will cause splitting of the signals of nearby protons. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the proton and the fluorine atom (²J, ³J, ⁴J).

  • Amino Group Effect: The amino group is an electron-donating group, which will shield the aromatic protons, causing their signals to appear at a higher field (lower ppm) compared to a non-substituted ring.

  • Symmetry: The substitution pattern will determine the symmetry of the molecule and thus the number of distinct signals in the NMR spectrum.

Experimental Protocol: Comparative ¹H NMR Analysis

Objective: To differentiate between Methyl 3-amino-5-fluorobenzoate and Methyl 3-amino-4-fluorobenzoate using ¹H NMR.

Procedure:

  • Prepare a ~10 mg/mL solution of each isomer in deuterated chloroform (CDCl₃).

  • Acquire the ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.

  • Analyze the aromatic region (typically 6.0-8.0 ppm) of each spectrum, paying close attention to:

    • The number of distinct proton signals.

    • The multiplicity (splitting pattern) of each signal.

    • The coupling constants, especially the H-F couplings.

Expected Observations:

  • Methyl 3-amino-5-fluorobenzoate: Will likely show three distinct aromatic proton signals, each with characteristic splitting due to both H-H and H-F couplings.

  • Methyl 3-amino-4-fluorobenzoate: Will also show three distinct aromatic proton signals. However, the positions of the signals and the magnitudes of the H-F coupling constants will differ from its isomer due to the different relative positions of the substituents.

Biological Activity and Structure-Activity Relationships (SAR)

The introduction of fluorine into a drug candidate can significantly impact its metabolic stability, binding affinity, and bioavailability.[4] The position of the fluorine atom is critical, as a change in its location can lead to dramatic differences in biological activity, a phenomenon known as an "activity cliff".[4]

  • Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions (e.g., hydrogen bonds or dipole-dipole interactions) with the target protein.

  • Conformational Effects: The position of the fluorine atom can influence the preferred conformation of the molecule, which can affect how it fits into a binding pocket.[4]

Similarly, the position of the amino group is crucial. It can act as a hydrogen bond donor or acceptor and its basicity, which is influenced by the other substituents, can affect solubility and interactions with acidic residues in a protein. Studies on aminophenyl benzothiazoles have shown that ortho- and para-substitution of the amino group leads to significant differences in properties like intramolecular hydrogen bonding, which in turn affects the planarity and potential binding of the molecule to targets like amyloid fibrils.[5][6]

Experimental Protocol: Comparative In Vitro Kinase Assay

Objective: To compare the inhibitory activity of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and its isomers against a target kinase (e.g., a receptor tyrosine kinase relevant in oncology).

G start Prepare Isomer Solutions in DMSO step2 Add Isomer Solutions (Varying Concentrations) start->step2 step1 Dispense Kinase, Substrate, and ATP into 384-well plate step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Add Detection Reagent (e.g., ADP-Glo™) step3->step4 step5 Measure Luminescence (Proportional to Kinase Activity) step4->step5 end Calculate IC50 Values for Each Isomer step5->end

Figure 3: Workflow for a Comparative Kinase Assay.

Procedure:

  • Perform a serial dilution of each isomer in DMSO to create a range of concentrations.

  • In a 384-well plate, add the target kinase, its specific peptide substrate, and ATP.

  • Add the diluted isomer solutions to the wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).

  • Incubate the plate to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity).

  • Read the plate on a luminometer.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.

Interpretation of Results: A lower IC₅₀ value indicates a more potent inhibitor. Significant differences in the IC₅₀ values between the isomers would highlight a steep structure-activity relationship and demonstrate the critical importance of substituent positioning for biological activity. This type of analysis is crucial in lead optimization campaigns.[7][8]

Conclusion

This guide has underscored the profound impact of positional isomerism on the chemical, physical, and biological properties of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and its related structures. Through comparative analysis of their properties, synthetic routes, and potential biological activities, it is evident that even a minor structural alteration can lead to vastly different outcomes. For researchers in drug discovery, a thorough understanding and empirical evaluation of these isomeric differences are not merely academic exercises; they are fundamental to the rational design of effective and safe therapeutics. The provided protocols offer a framework for the practical investigation of these compounds, enabling informed decisions in the selection and optimization of lead candidates.

References

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)methyl 3-amino-5-fluorobenzoate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Jasiński, M., & Bojarski, A. J. (2022). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8459. [Link]

  • Google Patents. (n.d.). WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib).
  • PubMed. (2014). A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. Magnetic Resonance in Chemistry, 52(8), 425-431. [Link]

  • PubMed Central (PMC). (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 234. [Link]

  • Scilit. (n.d.). A comparative study between para‐aminophenyl and ortho‐aminophenyl benzothiazoles using NMR and DFT calculations. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. [Link]

  • PubMed. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Journal of Molecular Structure, 1155, 304-312. [Link]

  • Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Pharmaffiliates. (n.d.). 3-Aminomethyl-5-fluorobenzoic Acid Methyl Ester. Retrieved January 25, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to PROTAC Building Blocks: A Structural Comparison Featuring Methyl 3-(4-aminophenyl)-5-fluorobenzoate

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] Unlike traditional inhibitors that merely block a p...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[1][3] This guide provides an in-depth structural and functional comparison of key building blocks used in PROTAC synthesis, with a particular focus on Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a representative scaffold.

The fundamental architecture of a PROTAC is a heterobifunctional molecule comprising three distinct components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The success of a PROTAC hinges on the meticulous design of each of these parts, as even minor structural alterations can profoundly impact the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[3][7][8]

This guide is designed for researchers, chemists, and drug development professionals. We will dissect the structural nuances of aminophenyl-based building blocks, compare them with other common scaffolds, and provide the experimental context needed to make informed decisions in your PROTAC design endeavors.

Structural Dissection of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a versatile building block that offers several strategic advantages for PROTAC synthesis. Let's break down its key structural features:

  • 4-Aminophenyl Group: The primary amine (-NH2) on the phenyl ring is the principal reactive handle. It serves as a nucleophile, readily participating in amide bond formation, reductive amination, or other coupling reactions to connect to a linker or an E3 ligase ligand. Its position on the phenyl ring provides a defined exit vector for linker attachment.

  • Phenyl Ring: This aromatic core provides a rigid scaffold, which can be crucial for controlling the spatial orientation of the connected linker. Rigidity in a linker can reduce the entropic penalty of forming the ternary complex, potentially leading to improved degradation efficiency.[9]

  • 5-Fluoro Substituent: The fluorine atom is a bioisostere for a hydrogen atom but introduces significant changes in electronic properties. Its electron-withdrawing nature can influence the reactivity of the amine and the overall lipophilicity and metabolic stability of the resulting PROTAC. Fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties.

  • Methyl Benzoate Moiety: The ester group can be hydrolyzed to a carboxylic acid, providing an alternative attachment point for linker synthesis. This dual functionality (amine and a latent carboxylic acid) enhances the synthetic versatility of the building block.

The logical relationship between these components highlights the molecule's utility in PROTAC design, offering multiple avenues for synthetic elaboration.

cluster_M34A5F Methyl 3-(4-aminophenyl)-5-fluorobenzoate cluster_Function Functional Implications in PROTACs M_Core Core Structure Aminophenyl 4-Aminophenyl Group M_Core->Aminophenyl Phenyl Rigid Phenyl Scaffold M_Core->Phenyl Fluoro 5-Fluoro Substituent M_Core->Fluoro Benzoate Methyl Benzoate Moiety M_Core->Benzoate Reactive_Handle Primary Reactive Handle (for Linker Attachment) Aminophenyl->Reactive_Handle Orientation Controls Spatial Orientation Phenyl->Orientation Properties Modulates Physicochemical Properties (Metabolic Stability, Binding) Fluoro->Properties Versatility Offers Synthetic Versatility (Alternative Attachment Point) Benzoate->Versatility

Caption: Functional components of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Comparative Analysis of PROTAC Building Blocks

The choice of building block is a critical decision point in PROTAC design. While Methyl 3-(4-aminophenyl)-5-fluorobenzoate represents a class of rigid, aromatic linkers, other scaffolds offer different properties such as flexibility and hydrophilicity. The optimal choice depends on the specific POI and E3 ligase pair.[]

Below is a comparison of common building block classes used for linker synthesis.

Building Block Class Representative Structure Key Structural Features Primary Function / Advantage Potential Drawbacks
Aniline Derivatives Methyl 3-(4-aminophenyl)-5-fluorobenzoateAromatic ring, amine handle, potential for other functional groups.Provides rigidity; defined exit vector; can participate in favorable pi-stacking interactions.May increase lipophilicity and reduce solubility.
Aliphatic Chains 6-Aminohexanoic acidFlexible alkyl chain with terminal amine and acid groups.Offers high flexibility to span various distances between POI and E3 ligase.[11]High conformational freedom can be entropically unfavorable for ternary complex formation.
PEG Linkers 4,7,10-Trioxa-1,13-tridecanediaminePolyethylene glycol chain with terminal amines.Increases hydrophilicity and solubility; can mitigate aggregation issues.[12]Can sometimes lead to weaker degradation compared to alkyl chains of similar length.[12]
Piperidine/Piperazine Scaffolds 1-(tert-Butoxycarbonyl)piperazineSaturated heterocyclic ring.Acts as a rigid, 3D scaffold; can improve solubility and cell permeability.Synthetic complexity can be higher than linear chains.

The selection of a building block directly impacts the physicochemical properties of the final PROTAC. It's a balancing act: a PROTAC must be sufficiently lipophilic to cross cell membranes, yet soluble enough to avoid aggregation.[13] The trend towards "beyond rule-of-five" chemical space for PROTACs necessitates careful management of properties like molecular weight (MW), lipophilicity (cLogP), and polar surface area (TPSA).[4][14]

The Impact of Building Block Selection on PROTAC Performance: A Data-Driven View

The linker is not merely a passive spacer; it actively contributes to the stability and conformation of the ternary complex.[8] The length, composition, and attachment point of the linker can dictate whether a PROTAC is a potent degrader or completely inactive.[11][15]

Consider a hypothetical scenario based on common observations in the field: A research team develops a PROTAC targeting a kinase using a warhead known to bind the target. They synthesize three versions, varying only the linker derived from different building blocks.

PROTAC ID Linker Type Linker Length (atoms) Binding Affinity (Kd, POI) Degradation Potency (DC50) Max Degradation (Dmax) Cell Permeability
PROTAC-A Aniline-based (Rigid)1050 nM75 nM>90%Moderate
PROTAC-B Alkyl Chain (Flexible)1255 nM500 nM~60%High
PROTAC-C PEG Chain (Hydrophilic)1248 nM>1 µM<20%Low

Analysis of Causality:

  • PROTAC-A: The rigid aniline-based linker likely pre-organizes the warhead and E3 ligand into a conformation favorable for ternary complex formation, resulting in potent degradation despite only moderate permeability.

  • PROTAC-B: The flexible alkyl chain, while promoting high permeability, allows for many non-productive binding conformations. This increases the entropic cost of forming a stable ternary complex, leading to weaker degradation potency.

  • PROTAC-C: The hydrophilic PEG linker significantly reduces cell permeability. The molecule struggles to reach its intracellular target, resulting in very poor degradation, even though the warhead's binding affinity remains high.

This example underscores a key principle: optimizing a PROTAC is a multi-parameter challenge where gains in one area (e.g., permeability) can be offset by losses in another (e.g., ternary complex stability).[7]

Experimental Protocols: Assessing PROTAC Efficacy

The definitive test of a PROTAC's function is its ability to reduce the levels of the target protein within a cellular context. Western blotting is a foundational technique for quantifying this degradation.[16]

Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein (POI) in cultured cells after treatment with a PROTAC.

Materials:

  • Cultured cells expressing the POI.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Phosphate-buffered saline (PBS).

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody following the same immunoblotting steps.

  • Data Analysis: Quantify the band intensity for the POI and the loading control using densitometry software. Normalize the POI signal to the loading control signal for each lane. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

The following diagram illustrates this common experimental workflow.

BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation Proteasomal Degradation BTK->Degradation NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds & Induces Ubiquitination

Caption: PROTAC-mediated degradation of BTK to inhibit BCR signaling.

Conclusion and Future Perspectives

The strategic selection of building blocks is paramount to the successful design of potent and selective PROTACs. Methyl 3-(4-aminophenyl)-5-fluorobenzoate exemplifies a class of rigid, aromatic building blocks that offer synthetic versatility and the ability to enforce productive conformations for ternary complex formation. However, the PROTAC designer's toolbox is vast and includes flexible alkyl chains, hydrophilic PEG linkers, and 3D-rich heterocyclic scaffolds, each with distinct advantages and disadvantages. [17] The future of PROTAC development will likely involve the creation of novel building blocks that confer even greater control over physicochemical properties, enabling better oral bioavailability and tissue penetration. [13]Furthermore, the development of "smart" linkers that are cleaved or activated in specific cellular environments holds promise for enhancing the therapeutic window of targeted protein degraders. As our understanding of the complex interplay between linker structure and degradation efficacy deepens, we can expect the rational design of PROTACs to become increasingly sophisticated and successful.

References

  • Title: PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Degrader Building Blocks | LYTAC & PROTAC Degraders Source: Bio-Techne URL: [Link]

  • Title: Advancing Drug Discovery with PROTAC Building Blocks Source: YouTube URL: [Link]

  • Title: Scheme of building blocks characterizing the data set of tested PROTACs. Source: ResearchGate URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... Source: ResearchGate URL: [Link]

  • Title: PROTACs improve selectivity for targeted proteins Source: ScienceOpen URL: [Link]

  • Title: Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation Source: YouTube URL: [Link]

  • Title: Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation Source: MDPI URL: [Link]

  • Title: Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in PROTACs for Drug Targeted Protein Research Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cellular parameters shaping pathways of targeted protein degradation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies Source: MDPI URL: [Link]

  • Title: Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers Source: University of Bath URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: RSC Publishing URL: [Link]

  • Title: The Simple Way to Targeted Protein Degradation Analysis Source: Bio-Techne URL: [Link]

  • Title: Future of Protein Degradation Beyond PROTACs Source: Sygnature Discovery URL: [Link]

  • Title: a rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase Source: Oxford Academic URL: [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Methyl 3-(4-aminophenyl)-5-fluorobenzoate Synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a key structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of innovation. Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a key structural motif in various pharmacologically active compounds, making its synthesis a subject of significant interest. This guide provides an in-depth comparison of catalytic systems for the synthesis of this valuable compound, focusing on the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights provided herein are grounded in established catalytic principles and supported by experimental data from analogous transformations, offering a predictive framework for catalyst selection and process optimization.

Introduction: The Significance of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

The biaryl amine structure of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, incorporating a fluorine atom, imparts unique electronic and lipophilic properties. These characteristics are often sought after in drug design to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the development of robust and scalable synthetic routes to this and structurally related compounds is of paramount importance in the pharmaceutical industry.

Synthetic Strategies: A Tale of Two Couplings

The construction of the pivotal carbon-carbon or carbon-nitrogen bond in Methyl 3-(4-aminophenyl)-5-fluorobenzoate is most effectively achieved through palladium-catalyzed cross-coupling reactions. Two primary strategies dominate this landscape: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between an aryl halide and an organoboron compound. In the context of our target molecule, this would involve the coupling of a methyl 3-halo-5-fluorobenzoate derivative with a 4-aminophenylboronic acid or its ester.

  • Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of our target, this would entail the reaction of a methyl 3-halo-5-fluorobenzoate with aniline or a protected aniline derivative.

The choice between these two powerhouse reactions, and more specifically the selection of the optimal catalyst system for each, is critical for achieving high yields, purity, and process efficiency.

The Heart of the Matter: A Comparative Analysis of Catalytic Systems

The efficacy of both Suzuki-Miyaura and Buchwald-Hartwig reactions is profoundly influenced by the choice of the palladium source and, most critically, the phosphine ligand. These ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle.

The Suzuki-Miyaura Approach: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust and versatile method for biaryl synthesis. The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

The selection of the phosphine ligand is critical for a successful Suzuki-Miyaura coupling, especially when dealing with electron-deficient or sterically hindered substrates. Bulky and electron-rich phosphine ligands are known to facilitate the key steps of oxidative addition and reductive elimination.[2]

Catalyst System (Precatalyst + Ligand)Key Characteristics & Typical SubstratesExpected Efficacy for Target Synthesis
Pd(OAc)₂ + SPhos Highly active for a broad range of aryl bromides and chlorides, including electron-rich and electron-poor systems.[1]High. SPhos is a well-established, versatile ligand that should effectively promote the coupling of methyl 3-bromo-5-fluorobenzoate with 4-aminophenylboronic acid.
Pd₂(dba)₃ + XPhos Excellent for sterically hindered substrates and challenging couplings. Often provides high turnover numbers.[2]High. The steric bulk of XPhos can be advantageous in preventing catalyst deactivation and promoting high yields.
[Pd(allyl)Cl]₂ + RuPhos Particularly effective for couplings involving heterocyclic substrates.Moderate to High. While effective, RuPhos is often a preferred choice for heteroaryl couplings, and other ligands might offer superior performance for this specific all-aryl coupling.
Pd(PPh₃)₄ A classical, versatile catalyst. Can be effective but often requires higher catalyst loadings and temperatures compared to modern ligand systems.[3]Moderate. While it may provide the desired product, lower yields and the need for more forcing conditions are anticipated compared to systems with specialized biarylphosphine ligands.

Experimental Protocol: Suzuki-Miyaura Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[4]

Materials:

  • Methyl 3-bromo-5-fluorobenzoate

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 3-bromo-5-fluorobenzoate (1.0 eq), 4-aminophenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of solvent to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

The Buchwald-Hartwig Amination Approach: Crafting the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[5][6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7]

Similar to the Suzuki-Miyaura coupling, the choice of a bulky and electron-rich phosphine ligand is paramount for an efficient Buchwald-Hartwig amination.

Catalyst System (Precatalyst + Ligand)Key Characteristics & Typical SubstratesExpected Efficacy for Target Synthesis
Pd₂(dba)₃ + BrettPhos Highly effective for the coupling of primary amines with aryl halides.[8]High. BrettPhos is a go-to ligand for primary amines and should facilitate the reaction between methyl 3-bromo-5-fluorobenzoate and aniline.
[Pd(allyl)Cl]₂ + tBuXPhos A robust system for a wide range of amines, including challenging substrates.[6]High. The tBuXPhos ligand often provides excellent results in a variety of amination reactions.
Pd(OAc)₂ + RuPhos A good choice for secondary amines, but also shows good activity with some primary amines.Moderate to High. While often favored for secondary amines, RuPhos can be a viable option for this transformation.
G3/G4 Palladacycle Precatalysts + Appropriate Ligand Modern precatalysts that offer high stability and efficient generation of the active Pd(0) species.[9]Very High. The use of a well-defined precatalyst can lead to more reproducible results and potentially lower catalyst loadings.

Experimental Protocol: Buchwald-Hartwig Amination Synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate

This is a general procedure adapted from established Buchwald-Hartwig amination protocols.[9][10]

Materials:

  • Methyl 3-bromo-5-fluorobenzoate

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add methyl 3-bromo-5-fluorobenzoate (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1-2 mol%), and BrettPhos (2-4 mol%) to a dry reaction vessel.

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Visualizing the Chemistry: Catalytic Cycles and Workflows

To further elucidate the processes described, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-N(H)R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R(L2) Amine Coordination Ar-Pd(II)-NR(L) Ar-Pd(II)-NR(L) Ar-Pd(II)-N(H)R(L2)->Ar-Pd(II)-NR(L) Deprotonation (-HX) Ar-Pd(II)-NR(L)->Pd(0)L2 Reductive Elimination (Ar-NR)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: Aryl Halide, Coupling Partner, Base Catalyst Add Catalyst System: Pd Source & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective strategies for the synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. The choice of catalyst, particularly the phosphine ligand, is a critical parameter that dictates the success of these transformations. For the Suzuki-Miyaura approach, ligands such as SPhos and XPhos are anticipated to deliver high performance. In the case of the Buchwald-Hartwig amination, BrettPhos and tBuXPhos are excellent candidates for coupling with aniline. The use of modern palladacycle precatalysts is also highly recommended to ensure reproducibility and high catalytic activity.

The field of cross-coupling catalysis continues to evolve, with new ligands and catalyst systems being developed to address increasingly complex synthetic challenges. Researchers are encouraged to consult the primary literature for the latest advancements and to screen a small panel of catalysts and conditions to identify the optimal system for their specific application. This empirical approach, guided by the principles outlined in this guide, will undoubtedly pave the way for the efficient and scalable synthesis of Methyl 3-(4-aminophenyl)-5-fluorobenzoate and other valuable molecules for the advancement of science and medicine.

References

  • [(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate]([Link])

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Comparative

A Researcher's Guide to High-Certainty Identity Confirmation: Validating Methyl 3-(4-aminophenyl)-5-fluorobenzoate with High-Resolution Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For novel small molecules, such as Methyl 3-(4-ami...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For novel small molecules, such as Methyl 3-(4-aminophenyl)-5-fluorobenzoate, establishing a robust analytical method for identity confirmation is paramount. This guide provides an in-depth, technically-focused comparison of High-Resolution Mass Spectrometry (HRMS) against other analytical techniques, demonstrating its superiority for this application. We will delve into the causality behind experimental choices and present a self-validating protocol, empowering researchers to achieve high-confidence structural verification.

The Analytical Challenge: Beyond Simple Detection

Methyl 3-(4-aminophenyl)-5-fluorobenzoate, a substituted aromatic amine and ester, presents a typical challenge for analytical chemists. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable structural information about the carbon-hydrogen framework, and elemental analysis offers empirical formula data, HRMS provides a direct and highly precise measurement of the molecule's mass. This capability is crucial for unequivocally determining the elemental composition, a foundational aspect of its identity.

Why HRMS? A Comparative Overview

High-Resolution Mass Spectrometry (HRMS) stands out for its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to several decimal places.[1][2] This high precision allows for the determination of a molecule's exact mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms.[3]

Technique Information Provided Strengths Limitations
HRMS Exact Mass, Elemental Composition, Isotopic PatternHigh sensitivity, high specificity, requires minimal sample, direct confirmation of elemental formula.Does not provide detailed structural connectivity information on its own.
NMR Spectroscopy Carbon-hydrogen framework, connectivityGold standard for detailed structural elucidation.Lower sensitivity than MS, requires larger sample amounts, can be complex to interpret for novel compounds.
Elemental Analysis Percentage of C, H, N, S, etc.Provides empirical formula.Does not provide molecular weight, can be affected by impurities, requires relatively large sample amount.
Low-Resolution MS Nominal MassFast and robust for routine analysis.Cannot distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).[4]

For Methyl 3-(4-aminophenyl)-5-fluorobenzoate, the ability of HRMS to differentiate its molecular formula from other potential isobaric impurities or side-products is a key advantage.

Confirming the Identity of Methyl 3-(4-aminophenyl)-5-fluorobenzoate: An HRMS Workflow

The core of this guide is a detailed, self-validating experimental protocol for the confirmation of Methyl 3-(4-aminophenyl)-5-fluorobenzoate using HRMS. This workflow is designed to be robust and provide a high degree of confidence in the results.

Step 1: Theoretical Exact Mass Calculation

The first crucial step is to determine the theoretical exact mass of the target molecule. The molecular formula for Methyl 3-(4-aminophenyl)-5-fluorobenzoate is C₁₄H₁₂FNO₂ .

Using the masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁹F = 18.998403 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da), the theoretical exact mass of the neutral molecule is calculated as follows:[5]

(14 * 12.000000) + (12 * 1.007825) + (1 * 18.998403) + (1 * 14.003074) + (2 * 15.994915) = 245.08556 Da

Since Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) in positive ion mode, we must also calculate the theoretical exact mass of this ion:[6]

245.08556 Da + 1.007825 Da (mass of H⁺) = 246.09339 Da

This calculated value is the benchmark against which our experimental data will be compared.

Step 2: Experimental Protocol

Sample Preparation:

  • Prepare a stock solution of Methyl 3-(4-aminophenyl)-5-fluorobenzoate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of the chosen solvent and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

HRMS Instrumentation and Parameters:

The following parameters are a starting point and may require optimization based on the specific instrument used.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[2]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum)

  • Data Acquisition: Full scan mode

Internal Calibration:

For the highest mass accuracy, an internal calibrant or lock mass should be used to correct for any minor drifts in the mass analyzer during the analysis.

Step 3: Data Analysis and Interpretation

The acquired data must be carefully analyzed to confirm the identity of the compound. This involves a two-pronged approach: accurate mass measurement and isotopic pattern analysis.

Accurate Mass Measurement:

The primary criterion for identity confirmation is the agreement between the measured mass of the protonated molecule and its theoretical exact mass. A mass accuracy of less than 5 parts per million (ppm) is generally considered acceptable for confirming an elemental composition.[8]

The mass error in ppm is calculated using the following formula:

ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

Isotopic Pattern Analysis:

The presence of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) gives rise to a characteristic isotopic pattern in the mass spectrum. The relative abundance of these isotopic peaks can be predicted based on the elemental composition of the molecule. Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern provides an additional layer of confirmation.[5]

G

Expected Results and Interpretation

Upon successful analysis, the following data would confirm the identity of Methyl 3-(4-aminophenyl)-5-fluorobenzoate:

Parameter Theoretical Value Expected Experimental Value
Molecular Formula C₁₄H₁₂FNO₂N/A
Exact Mass (Neutral) 245.08556 DaN/A (in ESI+)
[M+H]⁺ Ion 246.09339 Da246.093xx Da (within 5 ppm)
Mass Accuracy N/A< 5 ppm
Isotopic Pattern Calculated based on C₁₄H₁₂FNO₂Visually and statistically similar to theoretical

Visualizing the Isotopic Pattern:

G

A close match between the experimental and theoretical data, as outlined in the table and visualized in the diagram, provides unequivocal confirmation of the identity of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Conclusion: The Power of Precision

For researchers, scientists, and drug development professionals, the ability to confirm the identity of a molecule with the highest degree of certainty is non-negotiable. While a multi-technique approach is often prudent, this guide demonstrates that for the specific task of confirming the elemental composition and molecular weight of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, High-Resolution Mass Spectrometry is an unparalleled tool. Its combination of high sensitivity, specificity, and the ability to provide a direct, accurate mass measurement makes it an essential component of the modern analytical laboratory. By following the detailed workflow and data interpretation principles outlined here, researchers can confidently and robustly validate the identity of their target compounds, ensuring the integrity of their scientific endeavors.

References

  • Cole, R. B. (2011). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]

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  • Mtoz Biolabs. Fundamental Principles of High-Resolution Mass Spectrometry. [Link]

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  • Journal of Chemical Education. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. [Link]

  • ResearchGate. Principles of Electrospray Ionization. [Link]

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  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

  • Analytical Chemistry. (2023). Scalable Analysis of Untargeted LC-HRMS Data by Means of SQL Database Archiving. [Link]

  • PubMed. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. [Link]

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  • ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

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  • MOLBASE. methyl 5-(4-aminobenzoyl)-2-fluorobenzoate. [Link]

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Validation

Comparative Guide to Alternative Reagents for Methyl 3-(4-aminophenyl)-5-fluorobenzoate in Protein Degrader Synthesis

This guide provides a comprehensive analysis of alternative chemical moieties to Methyl 3-(4-aminophenyl)-5-fluorobenzoate for the synthesis of protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of alternative chemical moieties to Methyl 3-(4-aminophenyl)-5-fluorobenzoate for the synthesis of protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). We will delve into the rationale for selecting specific alternatives, present comparative experimental data, and provide detailed protocols for their evaluation. Our focus is on empowering researchers in drug development with the knowledge to make informed decisions for designing novel protein degraders.

Introduction: The Critical Role of E3 Ligase Ligands in Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality. PROTACs, the most prominent class of protein degraders, are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Methyl 3-(4-aminophenyl)-5-fluorobenzoate represents a chemical scaffold that can be elaborated into a ligand for an E3 ligase, likely Cereblon (CRBN), a component of the CUL4A E3 ubiquitin ligase complex. The aminophenyl group is a common feature in CRBN ligands, which are often derived from thalidomide and its analogs. The fluorine substitution can enhance metabolic stability and binding affinity.

This guide explores validated and frequently employed alternatives to this scaffold, focusing on precursors for both Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligase ligands, providing a broader perspective for degrader design.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow cluster_workflow General PROTAC Synthesis Workflow Start 1. Synthesize E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling1 4. Couple Linker to E3 Ligase Ligand Start->Coupling1 Linker 2. Synthesize Linker with reactive groups Linker->Coupling1 Target_Ligand 3. Synthesize Target Protein Ligand Coupling2 5. Couple Linker-E3 Ligand to Target Ligand Target_Ligand->Coupling2 Coupling1->Coupling2 Purification 6. Purify and Characterize final PROTAC Coupling2->Purification

Figure 2: A generalized workflow for the chemical synthesis of a PROTAC.

Step-by-Step Protocol:

  • Synthesis of Pomalidomide-Linker Intermediate:

    • To a solution of 4-amino-pomalidomide in a suitable solvent (e.g., DMF), add a linker with a reactive group (e.g., an alkyl halide or a carboxylic acid).

    • If using a carboxylic acid linker, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Purify the product by column chromatography.

  • Coupling to Target Ligand:

    • Dissolve the pomalidomide-linker intermediate and the target protein ligand (with a complementary reactive group) in a suitable solvent.

    • Add appropriate reagents to facilitate the coupling reaction (e.g., a base for nucleophilic substitution or a coupling agent for amide bond formation).

    • Monitor the reaction by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Western Blotting for Protein Degradation Assessment

This protocol is for quantifying the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion and Future Outlook

While Methyl 3-(4-aminophenyl)-5-fluorobenzoate provides a viable starting point for CRBN-based degraders, the field of targeted protein degradation has a rich and expanding chemical toolbox. The choice between CRBN and VHL ligands, and the specific precursor used, should be guided by the target protein, the cellular context, and the desired properties of the final degrader. The experimental protocols provided in this guide offer a framework for the rational design and evaluation of novel protein degraders. Future developments in this field will likely involve the discovery of new E3 ligase ligands, enabling the expansion of the degradable proteome and the development of more potent and selective therapeutics.

References

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Ciavarri, J. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-aminophenyl)-5-fluorobenzoate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Methyl 3-(4-aminophenyl)-5-fluorobenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Methyl 3-(4-aminophenyl)-5-fluorobenzoate demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a deep trust by providing value that extends beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe.

Understanding the Hazard Profile

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a molecule that requires careful handling due to its composite functional groups. A thorough risk assessment is the foundation of any safety protocol. The structure incorporates three key motifs, each with its own hazard profile:

  • Aromatic Amine (Aminophenyl group): Aromatic amines as a class are known for their potential toxicity. Some can be absorbed through the skin and may be associated with long-term health risks.[1] Therefore, preventing dermal contact is a primary objective.

  • Fluorinated Benzene Ring: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[2][3] While enhancing metabolic stability in a drug candidate, it also means that in the event of thermal decomposition or fire, highly toxic and corrosive gases such as hydrogen fluoride (HF) could be released.[4][5]

  • Methyl Ester: This functional group is generally less hazardous but contributes to the overall chemical properties of the compound.

Given these characteristics, the primary routes of potential exposure are inhalation of airborne powder, skin contact, and eye contact. The safety protocols outlined below are designed to mitigate these risks at every stage of handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk of exposure. All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation risk.[6][7]

Core PPE Requirements: A Task-Based Summary
TaskMinimum PPE RequirementRationale
Weighing & Transfer (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat, (Optional: Respiratory Protection if not in a fume hood)High risk of generating airborne particulates. A face shield provides an extra layer of protection against splashes to the face.[8][9] Double gloving minimizes the risk of exposure from a single glove failure.[2]
Solution Preparation & Transfers Double Nitrile Gloves, Chemical Splash Goggles, Chemical-Resistant Lab CoatRisk of splashes is the primary concern. Goggles provide a seal around the eyes to protect from splashes from any direction.[10]
Reaction Work-up & Purification Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat, (Consider an Acid-Resistant Apron if using strong acids/bases)Involves larger volumes and multiple transfer steps, increasing the risk of significant splashes. A face shield protects the entire face.[9]
General Laboratory Operations Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatStandard protection for a controlled laboratory environment where direct handling is not occurring.
Detailed PPE Specifications
  • Hand Protection: Double gloving is mandatory for all direct handling procedures.[2]

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or butyl rubber glove. Always check the manufacturer's compatibility chart for resistance to common organic solvents you may be using.[8] Gloves must be inspected for any signs of degradation or perforation before use.[11]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn for all tasks involving liquids or the potential for splashes.[10] They must provide a complete seal around the eyes.

    • Face Shield: A face shield should be worn in addition to chemical splash goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.[8][9]

  • Body Protection:

    • A chemical-resistant or flame-resistant laboratory coat is required.[2] It should have long sleeves and a snap or button front.

    • Ensure legs and feet are fully covered. Closed-toe, chemical-resistant shoes are mandatory.[9][12]

  • Respiratory Protection:

    • All work with solid Methyl 3-(4-aminophenyl)-5-fluorobenzoate or its concentrated solutions must be conducted in a properly functioning chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation exposure.

    • If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[10][12][13]

Procedural Guidance: Minimizing Exposure

The effectiveness of PPE is directly linked to its proper use. The following procedural steps are critical for ensuring a safe handling workflow.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal risk_assessment 1. Risk Assessment (Review SDS & SOPs) ppe_selection 2. Select & Inspect PPE risk_assessment->ppe_selection don_ppe 3. Don PPE (Correct Sequence) ppe_selection->don_ppe fume_hood 4. Work in Fume Hood don_ppe->fume_hood handling 5. Perform Chemical Tasks (Weighing, Transfers, etc.) fume_hood->handling decontaminate 6. Decontaminate Work Area handling->decontaminate doff_ppe 7. Doff PPE (Avoid Contamination) decontaminate->doff_ppe disposal 8. Dispose of Waste (Chemical & PPE) doff_ppe->disposal

Caption: Workflow for safe handling of Methyl 3-(4-aminophenyl)-5-fluorobenzoate.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Lab Coat: Fasten completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second, heavier-duty pair of gloves, ensuring they go over the cuffs of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.

Doffing (Taking Off) PPE: This sequence is critical to prevent cross-contamination.

  • Decontaminate Outer Gloves: If possible and safe, wipe down the outer gloves.

  • Remove Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin.

  • Remove Face Shield/Goggles: Handle by the strap or sides.

  • Remove Lab Coat: Roll it inside-out as you remove it to contain any contamination.

  • Remove Inner Gloves: Peel off the final pair of gloves, again without touching the outer surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[14][15]

Emergency Procedures and Disposal

Spills:

  • In case of a small spill, contain it with an inert absorbent material (e.g., vermiculite or sand).

  • Sweep up the material carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.[15]

  • Clean the spill area thoroughly.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[15] If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan:

  • All disposable PPE (gloves, etc.) that has come into contact with Methyl 3-(4-aminophenyl)-5-fluorobenzoate must be considered hazardous waste.

  • Place contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Dispose of chemical waste and contaminated materials according to your institution's and local environmental regulations.[6][15] Do not discharge to the environment.[16]

By adhering to these rigorous safety protocols, you can confidently handle Methyl 3-(4-aminophenyl)-5-fluorobenzoate, ensuring that your focus remains on your research objectives while maintaining the highest standards of laboratory safety.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • Gamboa da Costa, G., et al. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. ResearchGate. Retrieved from [Link]

  • Weaver, J., & F. G. R. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Science.gov. (n.d.). laboratory acute toxicity: Topics. Retrieved from [Link]

  • PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019). Part B: Chemical Hazards in Laboratories. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 2-amino-5-fluorobenzoate.
  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

  • (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Purdue University, Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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